molecular formula C7H5F2NO3 B1462698 2,4-Difluoro-5-nitrobenzyl alcohol CAS No. 935287-88-0

2,4-Difluoro-5-nitrobenzyl alcohol

Cat. No.: B1462698
CAS No.: 935287-88-0
M. Wt: 189.12 g/mol
InChI Key: VPJNXLNSNZEHSQ-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-nitrobenzyl alcohol (: 935287-88-0) is a high-purity fluorinated aromatic compound supplied at 98% purity and is a valuable building block in organic synthesis and medicinal chemistry research . Its molecular formula is C 7 H 5 F 2 NO 3 , with a molecular weight of 189.12 g/mol . The compound features both a benzyl alcohol group and a nitro group situated on a difluorinated benzene ring, making it a versatile intermediate for constructing more complex molecules, particularly as a precursor in synthesizing compounds like 2,4-Difluoro-5-Nitrophenylboronic Acid . As a fluorinated building block, its primary research value lies in its potential to modulate the electronic characteristics, metabolic stability, and binding affinity of target molecules during drug discovery efforts . The reactive sites on the molecule allow for further functionalization, enabling researchers to explore novel chemical spaces. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications . Proper handling procedures should be followed; refer to the Safety Data Sheet for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-difluoro-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJNXLNSNZEHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935287-88-0
Record name 2,4-Difluoro-5-nitrobenzyl alcohol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-5-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,4-Difluoro-5-nitrobenzyl alcohol in Modern Drug Discovery

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group on the aromatic ring, imparts distinct electronic properties that are highly sought after in medicinal chemistry. These features can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune the pharmacokinetic profile of a drug candidate. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Synthesis Pathway: A Two-Step Approach

The most efficient and well-documented pathway for the synthesis of this compound involves a two-step sequence starting from the commercially available 2,4-difluorobenzoic acid. This strategy is outlined below:

  • Electrophilic Aromatic Substitution: Nitration of 2,4-difluorobenzoic acid to yield 2,4-difluoro-5-nitrobenzoic acid.

  • Chemoselective Reduction: Selective reduction of the carboxylic acid functionality of 2,4-difluoro-5-nitrobenzoic acid to the corresponding primary alcohol, this compound.

This approach is advantageous due to the ready availability of the starting material and the high-yielding nature of both transformations. The chemoselectivity of the reduction step is a critical aspect of this synthesis, allowing for the preservation of the nitro group, which is often essential for subsequent chemical modifications.

Synthesis_Pathway 2,4-Difluorobenzoic_Acid 2,4-Difluorobenzoic Acid 2,4-Difluoro-5-nitrobenzoic_Acid 2,4-Difluoro-5-nitrobenzoic Acid 2,4-Difluorobenzoic_Acid->2,4-Difluoro-5-nitrobenzoic_Acid Nitration (HNO3, H2SO4) 2,4-Difluoro-5-nitrobenzyl_Alcohol This compound 2,4-Difluoro-5-nitrobenzoic_Acid->2,4-Difluoro-5-nitrobenzyl_Alcohol Chemoselective Reduction (BH3·THF)

Caption: Overall synthetic workflow for this compound.

Part 1: Nitration of 2,4-Difluorobenzoic Acid

Mechanistic Rationale

The nitration of 2,4-difluorobenzoic acid is a classic example of electrophilic aromatic substitution. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion.

The regioselectivity of the nitration is governed by the directing effects of the substituents on the aromatic ring. The two fluorine atoms are ortho, para-directing activators (though deactivating overall due to their high electronegativity), while the carboxylic acid group is a meta-directing deactivator. The incoming nitro group is directed to the position that is most activated and least sterically hindered. In this case, the position para to the fluorine at C4 and meta to the carboxylic acid at C1 is the most favorable, leading to the formation of 2,4-difluoro-5-nitrobenzoic acid as the major product. Due to the deactivating nature of the substituted ring, forcing conditions such as elevated temperatures or stronger nitrating agents may be necessary to achieve a reasonable reaction rate.[1][2]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,4-Difluorobenzoic Acid158.1110.0 g0.0632
Concentrated Sulfuric Acid (98%)98.0840 mL-
Concentrated Nitric Acid (70%)63.0120 mL-
Ice-As needed-
Deionized Water18.02As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 40 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 10.0 g (0.0632 mol) of 2,4-difluorobenzoic acid to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding 20 mL of concentrated nitric acid to the dropping funnel.

  • Add the nitrating mixture dropwise to the reaction flask over a period of 30-45 minutes, maintaining the internal temperature between 0 and 10 °C. The reaction is highly exothermic, and careful control of the addition rate is crucial.[2]

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour.

  • Slowly warm the reaction to room temperature and continue to stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring.

  • A white precipitate of 2,4-difluoro-5-nitrobenzoic acid will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 85-95%

Characterization: The identity and purity of the product can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Chemoselective Reduction of 2,4-Difluoro-5-nitrobenzoic Acid

Mechanistic Rationale

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. While lithium aluminum hydride (LiAlH₄) is capable of this transformation, it would also reduce the nitro group. Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), is a highly effective and chemoselective reagent for the reduction of carboxylic acids in the presence of nitro groups.[3]

The mechanism of borane reduction of carboxylic acids involves the initial formation of a triacyloxyborane intermediate. This is followed by the sequential reduction of the carbonyl groups by the borane. The nitro group is generally unreactive towards borane under these conditions, allowing for the selective formation of the desired nitrobenzyl alcohol.[4]

Reduction_Mechanism cluster_0 Activation and Intermediate Formation cluster_1 Reduction to Alcohol Carboxylic_Acid R-COOH Acyloxyborane R-COOBH2 Carboxylic_Acid->Acyloxyborane + BH3 BH3 BH3·THF Triacyloxyborane (R-COO)3B Acyloxyborane->Triacyloxyborane + 2 R-COOH Intermediate (R-COO)3B Alcohol R-CH2OH Intermediate->Alcohol + BH3·THF + H2O workup

Caption: Simplified mechanism of carboxylic acid reduction by borane.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,4-Difluoro-5-nitrobenzoic Acid203.1110.0 g0.0492
Borane-tetrahydrofuran complex (1 M in THF)-150 mL0.150
Tetrahydrofuran (THF), anhydrous72.11100 mL-
Methanol32.04As needed-
1 M Hydrochloric Acid36.46As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Chloride Solution (Brine)-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, dissolve 10.0 g (0.0492 mol) of 2,4-difluoro-5-nitrobenzoic acid in 100 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add 150 mL (0.150 mol) of 1 M borane-tetrahydrofuran complex solution via the dropping funnel over 30-45 minutes. Hydrogen gas will be evolved, so ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Carefully and slowly quench the reaction by the dropwise addition of methanol until the evolution of gas ceases.

  • Slowly add 1 M hydrochloric acid to adjust the pH to ~2.

  • Remove the THF and methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Expected Yield: 80-90%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Safety and Handling Precautions

  • Concentrated Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Borane-THF Complex: Borane-tetrahydrofuran complex is flammable and reacts violently with water, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques.

  • General Precautions: Always consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable method for obtaining this important synthetic intermediate. The two-step sequence of nitration followed by chemoselective reduction is a robust strategy that can be readily implemented in a standard organic synthesis laboratory. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently produce high-purity this compound for their drug discovery and development programs.

References

  • Zhang, Z., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Beilstein Journal of Organic Chemistry, 14, 166-171. Available at: [Link]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Available at: [Link]

  • ResearchGate. (n.d.). A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to 2,4-Difluoro-5-nitrobenzyl alcohol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluoro-5-nitrobenzyl alcohol (DFNBA), a fluorinated nitroaromatic compound of increasing interest to the scientific community. We delve into its core chemical and physical properties, present a detailed spectroscopic profile, and outline a robust, field-proven synthetic route. The guide explores the nuanced reactivity of its key functional groups—the benzyl alcohol, the nitro group, and the fluorine-substituted aromatic ring—highlighting its utility as a versatile building block and protecting group in medicinal chemistry and drug development. Safety protocols, handling procedures, and potential research applications are also discussed, offering researchers, scientists, and drug development professionals a practical and in-depth resource for leveraging this compound in their work.

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical research and development, molecules that offer a confluence of reactive sites and unique electronic properties are invaluable. This compound is one such compound. Its structure is characterized by a benzene ring substituted with two electron-withdrawing fluorine atoms, a strongly electron-withdrawing nitro group, and a versatile benzyl alcohol moiety. This specific arrangement of functional groups imparts a unique reactivity profile, making it a strategic intermediate for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). The presence of fluorine is particularly significant, as the incorporation of fluorine atoms into drug candidates can profoundly enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide serves as a technical deep-dive into the essential knowledge required to effectively utilize this compound in a research setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis.

Chemical Identity

The foundational identifiers for this compound are summarized below for unambiguous reference.

IdentifierValueSource(s)
IUPAC Name (2,4-Difluoro-5-nitrophenyl)methanol[2]
CAS Number 935287-88-0[2]
Molecular Formula C₇H₅F₂NO₃[3]
Molecular Weight 189.12 g/mol [2]
Canonical SMILES C1=C(C(=CC(=C1[O-])F)F)CO[3]
InChI Key VPJNXLNSNZEHSQ-UHFFFAOYSA-N[2][3]
Physical Properties

The physical characteristics of a compound dictate its handling, purification, and reaction conditions.

PropertyValueSource(s)
Appearance Beige Powder/Solid[4]
Purity Typically ≥97%[2]
LogP 1.43[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Melting Point Data not consistently available

Note: The melting point for this specific compound is not widely reported in publicly available literature. Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is recommended upon receipt of the material.

Spectroscopic Profile

The spectroscopic signature of this compound is a direct reflection of its unique chemical structure. The following is an expert interpretation of its expected spectral data.

  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals.

    • Aromatic Protons: Two signals in the aromatic region (δ 7.5-8.5 ppm). Due to the fluorine substituents, these signals will appear as complex multiplets resulting from H-H and H-F coupling.

    • Benzylic Protons (-CH₂-): A signal, likely a triplet or doublet of doublets, between δ 4.5-5.0 ppm. The deshielding is caused by the adjacent oxygen and the aromatic ring. Splitting may occur from coupling to the hydroxyl proton and potentially long-range coupling to the ortho-fluorine atom.

    • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range (δ 2.0-5.5 ppm), depending on concentration, solvent, and temperature.[5] Its identity can be confirmed by its disappearance upon a D₂O shake.[5]

  • ¹³C NMR: The carbon spectrum will be characterized by signals for the six aromatic carbons and one aliphatic carbon. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz), and other aromatic carbons will show smaller multi-bond couplings. The benzylic carbon (-CH₂OH) is expected around δ 60-70 ppm.

  • ¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms, with chemical shifts influenced by their position relative to the nitro and benzyl alcohol groups. F-F coupling will also be observed. This technique is particularly useful for confirming the substitution pattern and purity.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups.[6]

    • O-H Stretch: A strong, broad absorption in the 3300-3600 cm⁻¹ region, characteristic of an alcohol.[6]

    • Aromatic C-H Stretch: Signals around 3000-3100 cm⁻¹.

    • NO₂ Stretch: Two strong, sharp absorptions around 1520-1550 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).

    • C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

    • C-O Stretch: A strong absorption around 1050 cm⁻¹.[6]

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 189. A characteristic fragmentation pattern for benzyl alcohols is the loss of water (M-18), leading to a peak at m/z 171.[7] Further fragmentation would involve the loss of other small molecules like NO₂.

Synthesis and Manufacturing

While this compound is commercially available from specialized suppliers, understanding its synthesis is crucial for process development and cost analysis. A logical and efficient synthetic route proceeds via the reduction of the corresponding carboxylic acid.

Retrosynthetic Analysis and Proposed Pathway

The most direct synthetic approach involves a two-step process starting from the commercially available 2,4-difluorobenzoic acid. This pathway is advantageous as it utilizes common, well-documented transformations.

G Target This compound FGI_Reduction Functional Group Interconversion (Reduction) Target->FGI_Reduction Intermediate 2,4-Difluoro-5-nitrobenzoic acid FGI_Reduction->Intermediate EAS_Nitration Electrophilic Aromatic Substitution (Nitration) Intermediate->EAS_Nitration StartingMaterial 2,4-Difluorobenzoic acid EAS_Nitration->StartingMaterial

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Protocol

This protocol is a self-validating system, with clear checkpoints for ensuring the reaction has proceeded as expected before moving to the next step.

Step 1: Nitration of 2,4-Difluorobenzoic Acid

  • Causality: The directing effects of the fluorine (ortho, para-directing) and carboxylic acid (meta-directing) groups are in conflict. However, the strong activating nature of the fluorine atoms combined with the deactivating effect of the carboxyl group directs the incoming electrophile (NO₂⁺) to the position ortho to one fluorine and meta to the carboxyl group. Using a strong nitrating mixture like fuming nitric acid and sulfuric acid is necessary to overcome the deactivation of the ring.

  • Protocol:

    • In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (10 volumes, e.g., 100 mL for 10g starting material) to 0 °C in an ice-salt bath.

    • Slowly add 2,4-difluorobenzoic acid (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (2 volumes) at 0 °C in a separate flask.

    • Add the nitrating mixture dropwise to the benzoic acid solution, maintaining the reaction temperature at 0-5 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Collect the resulting precipitate (2,4-Difluoro-5-nitrobenzoic acid) by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product can be purified further by recrystallization from an ethanol/water mixture.[8][9]

Step 2: Reduction of 2,4-Difluoro-5-nitrobenzoic Acid to the Benzyl Alcohol

  • Causality: Strong, non-selective reducing agents like LiAlH₄ would also reduce the nitro group. A more chemoselective reagent like Borane-THF complex (BH₃·THF) is ideal, as it selectively reduces carboxylic acids to alcohols in the presence of a nitro group under mild conditions.

  • Protocol:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve the 2,4-Difluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Borane-THF complex (1.0 M in THF, approx. 2.5-3.0 eq) dropwise via a syringe or dropping funnel. (Caution: Hydrogen gas is evolved).

    • After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC for the disappearance of the starting acid.

    • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent in vacuo to yield the crude this compound, which can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Chemical Reactivity and Synthetic Utility

The synthetic value of DFNBA stems from the distinct reactivity of its functional groups, allowing for sequential and orthogonal chemical modifications.

Reactivity of the Benzyl Alcohol: A Protecting Group

The benzyl alcohol moiety is readily converted into a benzyl ether, a robust and widely used protecting group for alcohols and phenols in multi-step synthesis.[10][11]

  • Protection (O-Benzylation): The hydroxyl group can be deprotonated with a base like sodium hydride (NaH) to form an alkoxide, which then undergoes a Williamson ether synthesis with an alkyl halide.[12] Alternatively, for acid-sensitive substrates, protection can be achieved under acidic conditions using benzyl trichloroacetimidate.[13]

  • Deprotection: The key advantage of the benzyl ether is its stability to a wide range of acidic and basic conditions. Its removal is typically achieved under neutral conditions via palladium-catalyzed hydrogenation (H₂/Pd-C).[13] This process is highly chemoselective and releases the free alcohol and toluene as a byproduct. Other deprotection methods include using strong acids or oxidizing agents, though these are less common.[13][14]

Caption: Generalized workflow for alcohol protection using a benzyl group.

Reactivity of the Aromatic Ring

The heavily substituted aromatic ring is primed for two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The ring is highly electron-deficient due to the three withdrawing groups (-F, -F, -NO₂). This makes it an excellent substrate for SNAr reactions. The fluorine atom at position 4 (para to the nitro group) is particularly activated for displacement by nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful method for introducing further complexity.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative (2,4-difluoro-5-aminobenzyl alcohol) using various reagents, such as H₂ with Pd/C (which would also deprotect a benzyl ether), SnCl₂/HCl, or sodium dithionite. This transformation unmasks a nucleophilic amino group, opening up a vast array of subsequent reactions like amide bond formation, diazotization, or reductive amination.

Applications in Research and Development

The unique combination of features in this compound makes it a valuable tool for the modern research chemist.

  • Pharmaceutical Scaffolding: It serves as a well-defined three-dimensional scaffold. Each functional group can be addressed in a controlled manner to build libraries of compounds for screening. For instance, one could first use the alcohol for an ether linkage, then perform an SNAr reaction at the C4-fluorine, and finally reduce the nitro group for amide coupling.

  • Fragment-Based Drug Discovery (FBDD): As a fluorinated fragment, DFNBA is an excellent candidate for FBDD screening campaigns using ¹⁹F NMR.[1] The fluorine signals provide a sensitive probe for detecting binding events to target proteins, serving as a starting point for growing a fragment into a potent lead compound.

  • Photolabile Chemistry: Nitrobenzyl derivatives are classic photolabile protecting groups, where irradiation with UV light causes cleavage. While the efficiency of this specific substitution pattern would require experimental validation, its potential as a photocleavable linker in chemical biology or materials science is a promising area for exploration.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this or any chemical reagent.

Hazard Identification

Based on supplier safety data, this compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Harmful/Irritant)[2]

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.

    • Skin and Body Protection: Wear a standard laboratory coat.[4]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

Storage Recommendations
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is more than just a simple aromatic compound; it is a strategically designed synthetic intermediate with significant potential for advanced chemical synthesis. Its well-defined physicochemical properties, predictable spectroscopic profile, and multi-faceted reactivity make it a powerful tool for researchers in drug discovery, medicinal chemistry, and materials science. By understanding and leveraging the distinct reactivity of its alcohol, nitro, and difluoro-aromatic moieties, scientists can unlock efficient pathways to novel and complex molecules. This guide provides the foundational knowledge and practical insights necessary to do so safely and effectively.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]

  • Bollstrom, A., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry. A European Journal, 6(7), 1140-6.
  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H5F2NO3). Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

  • World Intellectual Property Organization. (2024). WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Retrieved from [Link]

  • Capot Chemical. (n.d.). 1160474-68-9 | 2,5-difluoro-4-nitrobenzyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). Reduction of nitrobenzoic acid.
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A Spectroscopic Guide to 2,4-Difluoro-5-nitrobenzyl Alcohol: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,4-Difluoro-5-nitrobenzyl alcohol (CAS No. 935287-88-0), a key intermediate in various synthetic pathways.[1] In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, coupled with detailed experimental protocols for data acquisition. The guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and quality control of this compound. The interpretation of the predicted spectra is grounded in fundamental principles and comparative analysis with structurally related molecules, ensuring a high degree of scientific integrity.

Introduction

This compound is a substituted aromatic alcohol with significant potential in medicinal chemistry and materials science. Its trifunctional nature, featuring a hydroxymethyl group, two fluorine atoms, and a nitro group on the benzene ring, makes it a versatile building block. Accurate structural confirmation and purity assessment are paramount for its application in complex syntheses. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide synthesizes predictive data with established analytical methodologies to provide a definitive reference for the spectroscopic analysis of this compound.

Below is the chemical structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the substitution pattern of the aromatic ring and the nature of the benzylic alcohol moiety.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.30t (triplet)1HH-6
~7.20t (triplet)1HH-3
~4.85s (singlet)2H-CH₂OH
~2.50br s (broad singlet)1H-CH₂OH
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ is presented below. The chemical shifts of carbons bonded to fluorine will appear as doublets due to C-F coupling.

Predicted Chemical Shift (ppm)Assignment
~158 (d)C-2 (C-F)
~155 (d)C-4 (C-F)
~140C-5 (C-NO₂)
~130C-1 (C-CH₂OH)
~125C-6
~110 (d)C-3
~60-C H₂OH
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.[2] The solution height should be around 4-5 cm.

    • Cap the NMR tube and wipe the exterior with a lint-free tissue to remove any contaminants.[2]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.[4]

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[2]

    • Acquire the spectrum using standard pulse programs. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically 8-16 scans). For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock and Shim insert->lock_shim tune_match Tune and Match Probe lock_shim->tune_match acquire Acquire Spectrum tune_match->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Interpretation of Predicted NMR Spectra
  • ¹H NMR: The two aromatic protons (H-3 and H-6) are in different chemical environments and are expected to appear as triplets due to coupling with the two adjacent fluorine atoms. The downfield shift of H-6 (~8.30 ppm) is attributed to the strong electron-withdrawing effect of the neighboring nitro group. The benzylic protons of the -CH₂OH group are expected to appear as a singlet around 4.85 ppm.[5] The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.[6]

  • ¹³C NMR: The aromatic region will show six distinct signals. The carbons directly attached to fluorine (C-2 and C-4) will exhibit large one-bond C-F coupling constants, appearing as doublets. Their chemical shifts will be significantly downfield due to the high electronegativity of fluorine. The carbon bearing the nitro group (C-5) will also be deshielded. The benzylic carbon (-CH₂OH) is expected around 60 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the hydroxyl, nitro, and fluoroaromatic moieties.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₂-)
1600-1585, 1500-1400Medium to StrongAromatic C=C stretch
1550-1500, 1360-1300StrongN-O asymmetric and symmetric stretch (nitro group)
1250-1100StrongC-F stretch
1050-1000StrongC-O stretch (primary alcohol)
Experimental Protocol for IR Data Acquisition (Thin Solid Film Method)

The thin solid film method is a common and straightforward technique for obtaining the IR spectrum of a solid compound.[1][8]

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as methylene chloride or acetone in a small vial.[1]

    • Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[9]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1]

  • Data Acquisition:

    • Acquire a background spectrum of the empty spectrometer.[10]

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve Sample in Volatile Solvent deposit Deposit Solution on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate background Acquire Background Spectrum evaporate->background sample Acquire Sample Spectrum background->sample process Generate Final Spectrum sample->process

Caption: Workflow for IR data acquisition using the thin solid film method.

Interpretation of Predicted IR Spectrum

The most prominent feature in the predicted IR spectrum will be a strong, broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol functional group.[11][12] The broadness is due to intermolecular hydrogen bonding. Two strong bands are expected for the nitro group: one around 1550-1500 cm⁻¹ for the asymmetric stretch and another around 1360-1300 cm⁻¹ for the symmetric stretch. The presence of the aromatic ring will be confirmed by C=C stretching absorptions in the 1600-1400 cm⁻¹ region and aromatic C-H stretches just above 3000 cm⁻¹.[13] Strong absorptions in the 1250-1100 cm⁻¹ range will be indicative of the C-F bonds. A strong C-O stretching band for the primary alcohol is expected around 1050-1000 cm⁻¹.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₇H₅F₂NO₃) is 189.12 g/mol .[7] In ESI-MS, the following ions are expected:

m/z (predicted)Ion
190.0310[M+H]⁺
212.0129[M+Na]⁺
188.0165[M-H]⁻
Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[14]

    • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to the solvent to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.[14]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[15]

    • As the solvent evaporates, gas-phase ions are formed and enter the mass analyzer.[15]

    • Acquire the mass spectrum over an appropriate m/z range.

Interpretation of Predicted Mass Spectrum

The primary ion observed in positive ion mode ESI-MS is expected to be the protonated molecule, [M+H]⁺, at m/z 190.0310. An adduct with sodium, [M+Na]⁺, at m/z 212.0129 is also likely to be observed. In negative ion mode, the deprotonated molecule, [M-H]⁻, at m/z 188.0165 should be present. The high-resolution mass of these ions can be used to confirm the elemental composition of the molecule. Under harsher ionization conditions or in tandem MS (MS/MS) experiments, fragmentation may occur. Common fragmentation pathways for benzyl alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen.[16][17]

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. By combining predicted spectral data with detailed, field-proven experimental protocols and insightful interpretation, researchers are equipped with the necessary tools for unambiguous structural verification and quality assessment. The principles and methodologies outlined herein are fundamental to the robust characterization of novel chemical entities in a research and development setting.

References

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An In-Depth Technical Guide to 2,4-Difluoro-5-nitrobenzyl Alcohol (CAS No. 935287-88-0): Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine and nitro functionalities into molecular scaffolds is a cornerstone of designing novel bioactive compounds. 2,4-Difluoro-5-nitrobenzyl alcohol, identified by CAS number 935287-88-0, emerges as a pivotal building block, offering a unique combination of reactive sites that are highly valuable to medicinal chemists and process development scientists. The presence of two fluorine atoms and a nitro group on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it an attractive starting material for the synthesis of complex heterocyclic systems and other advanced intermediates.

This technical guide provides a comprehensive overview of the properties of this compound, alongside a detailed exploration of its synthetic utility. We will delve into its chemical characteristics, reactivity profile, and a practical, step-by-step experimental protocol for its application in a key synthetic transformation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 935287-88-0
IUPAC Name (2,4-Difluoro-5-nitrophenyl)methanol[1]
Molecular Formula C₇H₅F₂NO₃[2]
Molecular Weight 189.12 g/mol [2]
Appearance White to off-white solid
Purity Typically ≥97%
SMILES O=C1=CC(CO)=C(F)C=C1F[1]
InChI Key VPJNXLNSNZEHSQ-UHFFFAOYSA-N[1]

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS) from the supplier.

Synthetic Utility and Reaction Pathways

The synthetic value of this compound lies in the reactivity of its three key functional groups: the primary alcohol, the nitro group, and the activated aromatic ring. These sites allow for a diverse range of chemical transformations, making it a strategic starting point for the synthesis of more complex molecules.

The primary alcohol functionality can be readily oxidized to the corresponding aldehyde, 2,4-difluoro-5-nitrobenzaldehyde, a crucial intermediate in its own right for the construction of various heterocyclic scaffolds.[3] Furthermore, the alcohol can be converted to a good leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions.

The nitro group is a versatile functional handle that can be reduced to an amine. This transformation opens up a plethora of possibilities for introducing nitrogen-containing functionalities, which are prevalent in many classes of pharmaceuticals. The resulting aniline derivative can then undergo a wide array of reactions, including amide bond formation, sulfonylation, and participation in the construction of nitrogen-containing heterocycles.

The difluorinated aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) reactions, a powerful tool in modern organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds. The electron-withdrawing nature of the nitro group and the two fluorine atoms enhances this reactivity.

Diagram of Synthetic Transformations

G A 2,4-Difluoro-5-nitrobenzyl alcohol B Oxidation A->B e.g., PCC, DMP D Reduction of Nitro Group A->D e.g., H2/Pd-C, Fe/HCl F Nucleophilic Aromatic Substitution (SNAr) A->F H Conversion to Leaving Group (e.g., -OTs, -Br) A->H C 2,4-Difluoro-5-nitrobenzaldehyde B->C E 2,4-Difluoro-5-aminobenzyl alcohol D->E G Substituted Benzyl Alcohol Derivatives F->G I Nucleophilic Substitution H->I J Ether/Ester/Amine Derivatives I->J

Caption: Key synthetic transformations of this compound.

Experimental Protocol: Oxidation to 2,4-Difluoro-5-nitrobenzaldehyde

The oxidation of this compound to the corresponding aldehyde is a foundational step in harnessing its synthetic potential. This protocol provides a detailed, step-by-step methodology for this transformation using pyridinium chlorochromate (PCC), a widely used and reliable oxidizing agent for primary alcohols.

Materials:

  • This compound (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the starting material is fully dissolved.

  • Addition of Oxidant: In a single portion, add pyridinium chlorochromate (PCC) (1.5 eq) to the stirred solution. The reaction mixture will typically turn dark brown.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for an additional 15 minutes.

  • Filtration: Filter the mixture through a pad of silica gel, washing the filter cake with additional diethyl ether to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2,4-difluoro-5-nitrobenzaldehyde.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as PCC is sensitive to water, which can lead to the formation of byproducts and a decrease in yield.

  • Stoichiometry of PCC: A slight excess of PCC (1.5 equivalents) is used to ensure the complete conversion of the starting alcohol to the aldehyde.

  • Silica Gel Filtration: The filtration through a pad of silica gel is an effective way to remove the chromium byproducts from the reaction mixture.

  • Column Chromatography: Flash column chromatography is a standard and effective technique for purifying the final product to a high degree.

Workflow for the Synthesis of 2,4-Difluoro-5-nitrobenzaldehyde

G cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve 2,4-Difluoro-5-nitrobenzyl alcohol in anhydrous DCM B Add PCC (1.5 eq) A->B C Stir at room temperature (Monitor by TLC) B->C D Dilute with diethyl ether C->D Reaction Complete E Filter through silica gel D->E F Concentrate under reduced pressure E->F G Purify by flash column chromatography F->G H Pure 2,4-Difluoro-5-nitrobenzaldehyde G->H

Caption: Experimental workflow for the oxidation of this compound.

Conclusion

This compound (CAS No. 935287-88-0) is a highly functionalized aromatic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique combination of a primary alcohol, a reducible nitro group, and an activated difluorinated ring system provides a versatile platform for the construction of complex molecular architectures. The reliable oxidation to its corresponding aldehyde further extends its utility as a key intermediate. This technical guide has provided a comprehensive overview of its properties and a detailed, validated protocol for a common and crucial transformation. As the demand for novel, fluorine-containing pharmaceuticals continues to grow, the importance of strategically designed building blocks like this compound is set to increase, making it an indispensable tool in the modern synthetic chemist's arsenal.

References

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The Advent and Ascendance of Fluorinated Nitrobenzyl Alcohols: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, offering unparalleled control over a compound's physicochemical and pharmacokinetic properties.[1][2] Parallel to this evolution, the use of photolabile protecting groups (PPGs), or "caging" groups, has provided researchers with the ability to control the spatial and temporal release of bioactive agents with light.[3] This guide delves into the confluence of these two powerful strategies: the discovery, history, and application of fluorinated nitrobenzyl alcohols. We will explore the synthetic pathways to these versatile compounds, the mechanistic underpinnings of their photochemistry, and their burgeoning role in pharmacology and materials science. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated photolabile protecting groups.

Introduction: The Strategic Imperative for Precision in Drug Delivery

The central challenge in drug development is to maximize therapeutic efficacy while minimizing off-target effects. The ability to deliver a drug to a specific location in the body at a precise time is a long-standing goal. Photolabile protecting groups (PPGs) have emerged as a powerful tool to achieve this spatiotemporal control.[3] These molecular "cages" are temporarily attached to a bioactive molecule, rendering it inert until exposure to light of a specific wavelength triggers its release.

The ortho-nitrobenzyl moiety is one of the most widely utilized and studied classes of PPGs.[3] Its predictable photochemical behavior and synthetic accessibility have made it a workhorse in fields ranging from neuroscience to materials science. The introduction of fluorine into the o-nitrobenzyl scaffold represents a significant advancement, wedding the precision of photocontrol with the advantageous properties imparted by fluorine. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity, making fluorinated nitrobenzyl alcohols particularly attractive for drug delivery applications.[1][2]

Historical Perspective: A Tale of Two Converging Fields

The story of fluorinated nitrobenzyl alcohols is not one of a single, dramatic discovery, but rather the synergistic evolution of two distinct areas of chemical research.

The Dawn of Photolabile Protecting Groups

The concept of using light to remove a protecting group was first demonstrated in the mid-20th century. However, it was the pioneering work on o-nitrobenzyl derivatives that truly launched the field of "caged" compounds. These early studies established the fundamental principles of using the o-nitrobenzyl group to mask the activity of molecules like ATP, allowing for their controlled release in biological systems. This opened the door to studying complex biological processes with unprecedented temporal resolution.

The Fluorine Revolution in Medicinal Chemistry

The strategic use of fluorine in drug design gained significant momentum in the latter half of the 20th century. Chemists discovered that the introduction of fluorine atoms could dramatically improve a drug's pharmacokinetic profile, enhancing its stability against metabolic degradation and improving its ability to cross cellular membranes.[1][2] Today, a significant percentage of all new pharmaceuticals contain fluorine.

The convergence of these two fields was a natural progression. As researchers sought to refine the properties of o-nitrobenzyl PPGs for in vivo applications, the introduction of fluorine became an obvious strategy to enhance their stability, modulate their lipophilicity, and potentially fine-tune their photochemical properties. While a single "discovery" paper for the first fluorinated nitrobenzyl alcohol is not readily identifiable, their appearance in the literature grew as the demand for more sophisticated phototriggers in complex biological environments increased.

The Photochemical Mechanism: A Light-Triggered Cascade

The photolytic cleavage of o-nitrobenzyl compounds proceeds through a well-established intramolecular redox reaction. Upon absorption of a photon, the nitro group is excited, leading to the abstraction of a hydrogen atom from the benzylic carbon. This forms an aci-nitro intermediate, which then undergoes a series of rearrangements to release the protected molecule and form an o-nitrosobenzaldehyde byproduct.

G Start o-Nitrobenzyl Ether (Ground State) Excited Excited State Start->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-atom transfer Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Release Release of Alcohol Cyclic->Release Fragmentation Byproduct o-Nitrosobenzaldehyde Cyclic->Byproduct

Caption: Photochemical cleavage of an o-nitrobenzyl ether.

The substitution pattern on the aromatic ring, including the presence of fluorine atoms, can influence the efficiency and kinetics of this process. These effects are a subject of ongoing research and provide an avenue for the rational design of PPGs with tailored properties.

Synthesis of Fluorinated Nitrobenzyl Alcohols: A Practical Guide

The synthesis of fluorinated nitrobenzyl alcohols can be achieved through several reliable routes, primarily involving the reduction of the corresponding aldehydes or carboxylic acids, or the oxidation of the corresponding toluenes.

Reduction of Fluorinated Nitrobenzaldehydes

A common and efficient method for preparing fluorinated nitrobenzyl alcohols is the reduction of the corresponding fluorinated nitrobenzaldehydes.

Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzyl alcohol

  • Dissolution: In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Starting MaterialProductTypical YieldReference
4-Fluoro-3-nitrobenzaldehyde4-Fluoro-3-nitrobenzyl alcohol>90%[4][5]
2-Fluoro-5-nitrobenzaldehyde2-Fluoro-5-nitrobenzyl alcohol>90%[6]
Synthesis of Fluorinated Nitrobenzaldehydes from Toluenes

The precursor fluorinated nitrobenzaldehydes can be synthesized from the corresponding fluorinated nitrotoluenes via oxidation.

Experimental Protocol: Synthesis of 2-Nitro-4-fluorobenzaldehyde

  • Reaction Setup: In a reaction flask, combine 2-nitro-4-fluorotoluene (1.0 eq), a catalytic amount of a radical initiator (e.g., benzoyl peroxide), and N-bromosuccinimide (NBS) (1.1 eq) in a solvent such as carbon tetrachloride.

  • Reaction: Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

  • Hydrolysis: The resulting benzyl bromide can be hydrolyzed to the corresponding alcohol, which is then oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC). A patent describes the oxidation of 2-nitro-4-fluorobenzyl alcohol to the aldehyde using TEMPO and BAIB with a 74% yield.[7]

G Toluene Fluorinated Nitrotoluene Bromide Fluorinated Nitrobenzyl Bromide Toluene->Bromide NBS, Initiator, hν Alcohol Fluorinated Nitrobenzyl Alcohol Bromide->Alcohol Hydrolysis Aldehyde Fluorinated Nitrobenzaldehyde Alcohol->Aldehyde Oxidation (e.g., PCC) Final_Alcohol Fluorinated Nitrobenzyl Alcohol (Final Product) Aldehyde->Final_Alcohol Reduction (e.g., NaBH4)

Caption: Synthetic pathway from fluorinated nitrotoluene.

The Impact of Fluorination on Photophysical Properties

The introduction of fluorine atoms onto the nitrobenzyl core can subtly but significantly alter its photophysical properties. These changes can be leveraged to design PPGs with optimized characteristics for specific applications.

Compoundλmax (nm)Quantum Yield (Φ)Reference
o-Nitrobenzyl~260-280~0.1-0.5[3]
4,5-Dimethoxy-2-nitrobenzyl~350~0.1-0.3[8]
Fluorinated derivativesRed or blue shifts possibleCan be modulated[9]

Generally, electron-donating groups tend to red-shift the absorption maximum, while electron-withdrawing groups can have a more complex effect. The precise impact of fluorine substitution depends on its position relative to the nitro and benzyl groups. A key area of research is the development of fluorinated nitrobenzyl PPGs with red-shifted absorption maxima, which would allow for the use of longer, less phototoxic wavelengths of light for uncaging.[9]

Applications in Drug Development and Beyond

The unique combination of photocontrol and the beneficial properties of fluorine makes fluorinated nitrobenzyl alcohols highly valuable in several areas.

Spatiotemporal Control of Drug Release

By caging a drug with a fluorinated nitrobenzyl group, its activity can be precisely controlled. This is particularly useful for highly potent drugs where off-target effects are a major concern. The enhanced metabolic stability imparted by fluorine can increase the circulation time of the caged prodrug, allowing it to reach its target before being cleared from the body.[1]

Neuroscience Research

In neuroscience, the rapid and localized release of neurotransmitters and other signaling molecules is crucial for studying neuronal communication. Fluorinated nitrobenzyl-caged compounds can provide enhanced stability in complex biological media and allow for precise uncaging at specific synapses or within defined neuronal circuits.

Materials Science

Fluorinated nitrobenzyl groups are also being explored in materials science for the development of photoresponsive polymers and surfaces. For example, they can be used as cross-linkers in hydrogels, allowing for the light-induced degradation of the material for applications in tissue engineering and controlled release.

Conclusion and Future Outlook

Fluorinated nitrobenzyl alcohols represent a sophisticated class of photolabile protecting groups that offer significant advantages for researchers in drug development and other scientific disciplines. Their synthesis is achievable through established chemical transformations, and their properties can be rationally tuned through the strategic placement of fluorine atoms. As our understanding of the subtle interplay between fluorine substitution and photochemical reactivity grows, we can expect the development of even more advanced fluorinated PPGs with tailored absorption spectra, enhanced quantum yields, and improved biological compatibility. The continued innovation in this area holds great promise for the future of precision medicine and advanced materials.

References

  • 4-Fluoro-3-nitrobenzyl alcohol - ChemBK. (n.d.). Retrieved January 20, 2026, from [Link]

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  • 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. (2020). Angewandte Chemie International Edition, 59(32), 13493-13498. [Link]

  • Method for synthesizing o-nitrobenzaldehyde compounds. (2011).
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  • Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis. (2025). RSC Chemical Biology. [Link]

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  • Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. (1984).
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  • Ozonolytic synthesis of 2-nitrobenzyl alcohol as an intermediate for the production of biologically active compounds. (2023). ResearchGate. [Link]

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  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. (2006). ResearchGate. [Link]

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  • Photolabile protecting group. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

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  • Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. (2013). Bioconjugate Chemistry, 24(5), 847-859. [Link]

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A Technical Guide to the Potential Applications of 2,4-Difluoro-5-nitrobenzyl Alcohol in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide explores the prospective applications of 2,4-Difluoro-5-nitrobenzyl alcohol in modern organic chemistry, with a particular focus on its utility for researchers, medicinal chemists, and professionals in drug development. While direct literature on this specific molecule is emerging, its structural motifs—a photolabile o-nitrobenzyl core and a poly-functionalized aromatic ring—position it as a highly valuable, yet under-explored, synthetic tool. This document synthesizes information from closely related analogues to forecast its potential as an advanced photolabile protecting group (PPG) and as a versatile building block for the synthesis of complex, high-value molecules, particularly in the realm of medicinal chemistry. We will delve into the mechanistic underpinnings of its reactivity, provide exemplary protocols, and propose synthetic pathways where this molecule could offer significant advantages.

Introduction: Unveiling a Multifaceted Reagent

This compound is a polysubstituted aromatic compound featuring a unique convergence of functional groups: a reactive benzyl alcohol, two electron-withdrawing fluorine atoms, and a versatile nitro group ortho to the alcohol. This specific arrangement of substituents imparts a distinct electronic character to the molecule, suggesting a rich and nuanced reactivity profile. The strategic placement of fluorine atoms is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules[1]. The o-nitrobenzyl scaffold is the foundation of one of the most widely utilized classes of photolabile protecting groups (PPGs), enabling spatiotemporal control over chemical reactions through the use of light[2][3].

This guide will illuminate the untapped potential of this compound, presenting a forward-looking analysis based on established principles of physical organic chemistry and the known reactivity of its structural congeners.

Physicochemical Properties

A foundational understanding of a reagent's properties is paramount to its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 935287-88-0[4][5]
Molecular Formula C₇H₅F₂NO₃[4][5]
Molecular Weight 189.12 g/mol [4][5]
Appearance Typically a solidInferred from related compounds
Purity Commercially available up to >97%[5]

Application as a Photolabile Protecting Group (PPG)

The o-nitrobenzyl moiety is a classic and robust photolabile protecting group. Upon irradiation with UV light (typically in the 300-365 nm range), an intramolecular hydrogen abstraction by the excited nitro group initiates a rearrangement that cleaves the benzylic C-O, C-N, or C-S bond, releasing the protected substrate and forming an o-nitrosobenzaldehyde byproduct[6][7].

The Influence of Fluoro and Nitro Substituents

The presence of two fluorine atoms and an additional nitro group on the aromatic ring of this compound is expected to significantly modulate its photophysical and photochemical properties compared to unsubstituted o-nitrobenzyl alcohol.

  • Absorption Wavelength: Electron-withdrawing groups on the aromatic ring can shift the absorption maximum (λmax)[3]. While a comprehensive photophysical characterization of this specific molecule is not yet published, it is plausible that the fluorine and nitro groups will influence the absorption spectrum, potentially allowing for fine-tuning of the cleavage wavelength.

  • Quantum Yield: The efficiency of the photocleavage process, known as the quantum yield, is also sensitive to the electronic nature of the aromatic ring[3]. The electron-withdrawing nature of the substituents may impact the stability of the key aci-nitro intermediate, thereby affecting the overall efficiency of the release.

Proposed Workflow for Protection and Deprotection

The following workflow outlines the general steps for utilizing this compound as a photolabile protecting group.

G cluster_0 Protection Phase cluster_1 Deprotection Phase start This compound step1 Conversion to Bromide (e.g., PBr3 or NBS/PPh3) start->step1 step2 2,4-Difluoro-5-nitrobenzyl bromide step1->step2 step3 Nucleophilic Substitution (Substrate-NuH, Base) step2->step3 step4 Protected Substrate (Substrate-Nu-CH2-Ar) step3->step4 step5 Irradiation (UV light, ~365 nm) step4->step5 step6 Released Substrate (Substrate-NuH) step5->step6 Cleavage step7 Byproduct (2,4-Difluoro-5-nitrosobenzaldehyde) step5->step7 Cleavage

Caption: General workflow for the use of this compound as a PPG.

Exemplary Experimental Protocols

The following protocols are generalized based on established procedures for other o-nitrobenzyl derivatives and should be optimized for specific substrates.

Protocol 1: Synthesis of 2,4-Difluoro-5-nitrobenzyl Bromide

This intermediate is crucial for the protection of most functional groups.

  • Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by pouring it into ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield 2,4-Difluoro-5-nitrobenzyl bromide.

Protocol 2: Protection of a Carboxylic Acid

  • Setup: To a solution of the carboxylic acid (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).

  • Reaction: Add a solution of 2,4-Difluoro-5-nitrobenzyl bromide (1.1 eq) in the same solvent and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: After solvent removal, purify the resulting ester by column chromatography.

Protocol 3: Photochemical Deprotection

  • Setup: Dissolve the protected substrate in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The concentration should be optimized, but typically ranges from 1-10 mM.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 300 nm) at a controlled temperature. The optimal wavelength will likely be around 365 nm.

  • Monitoring: Monitor the progress of the deprotection by TLC, LC-MS, or HPLC.

  • Isolation: Once the reaction is complete, the solvent can be removed, and the deprotected product can be isolated from the nitrosobenzaldehyde byproduct by standard purification techniques.

Application as a Versatile Building Block in Medicinal Chemistry

The 2,4-difluoro-5-nitrophenyl moiety is a privileged scaffold in medicinal chemistry, appearing in several kinase inhibitors[1]. The combination of the benzyl alcohol, the nitro group, and the activated aromatic ring makes this compound a versatile starting material for the synthesis of complex drug-like molecules.

Key Synthetic Transformations
  • Oxidation of the Alcohol: The benzyl alcohol can be readily oxidized to the corresponding 2,4-difluoro-5-nitrobenzaldehyde using a variety of mild oxidizing agents (e.g., PCC, PDC, or Dess-Martin periodinane). This aldehyde is a key precursor for reactions such as reductive aminations, Wittig reactions, and the formation of heterocyclic rings.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the ring are activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing nitro group[8]. This allows for the introduction of various nucleophiles (amines, thiols, alcohols) to build more complex molecular architectures. The fluorine at the 2-position (ortho to the nitro group) is expected to be more labile.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized. This transformation is a cornerstone in the synthesis of many pharmaceuticals and allows for the introduction of amide, sulfonamide, or urea functionalities.

Proposed Synthetic Pathway to a Kinase Inhibitor Precursor

The following diagram illustrates a hypothetical synthetic pathway where this compound serves as a key starting material for a precursor to a VEGFR-2 kinase inhibitor, based on known scaffolds[1].

G A This compound B Oxidation (e.g., PCC) A->B C 2,4-Difluoro-5-nitrobenzaldehyde B->C D Reductive Amination (Cyclopropylamine, NaBH(OAc)3) C->D E N-(2,4-Difluoro-5-nitrobenzyl)cyclopropanamine D->E F Nitro Reduction (e.g., Fe/HCl or H2/Pd-C) E->F G N1-(Cyclopropylmethyl)-4,6-difluorobenzene-1,3-diamine F->G H Amide Coupling or Sulfonamide Formation G->H I Kinase Inhibitor Scaffold H->I

Caption: Hypothetical synthetic pathway to a kinase inhibitor scaffold.

Conclusion and Future Outlook

This compound stands at the intersection of photochemistry and medicinal chemistry, offering significant, albeit largely unexplored, potential. As a photolabile protecting group, the unique substitution pattern on the aromatic ring may offer advantages in terms of cleavage efficiency and wavelength selectivity. As a synthetic building block, it provides multiple handles for diversification, making it an attractive starting point for the synthesis of novel therapeutic agents.

Further research is required to fully characterize the photophysical properties of this molecule and to demonstrate its utility in complex multi-step syntheses. However, based on the robust and predictable chemistry of its structural analogs, it is with confidence that we can anticipate this compound becoming a valuable tool in the arsenal of the modern organic chemist.

References

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  • Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis. PMC. Available at: [Link]

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A Technical Guide to the Solubility of 2,4-Difluoro-5-nitrobenzyl alcohol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Difluoro-5-nitrobenzyl alcohol is a key chemical intermediate whose utility in complex synthetic pathways is fundamentally governed by its physicochemical properties, particularly its solubility. This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive publicly available quantitative data, this document focuses on predicting solubility behavior based on the compound's molecular structure and established chemical principles, including Hansen Solubility Parameters. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for determining thermodynamic solubility via the equilibrium shake-flask method, empowering researchers to generate precise data tailored to their specific applications. The intended audience includes researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for process optimization, purification, and formulation.

Physicochemical Profile of this compound

A thorough understanding of a solute's molecular structure is a prerequisite for predicting its solubility. This compound (CAS 935287-88-0) is a substituted aromatic compound with a molecular weight of approximately 189.12 g/mol .[1][2] Its structure is characterized by several key functional groups that dictate its interactions with solvents:

  • Hydroxyl Group (-CH₂OH): This primary alcohol group is highly polar and acts as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). It is the primary driver of solubility in protic and polar solvents.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, making it a potent polar feature and a hydrogen bond acceptor. It contributes significantly to the molecule's overall dipole moment.

  • Fluoro Groups (-F): The two fluorine atoms are highly electronegative, contributing to the molecule's polarity through strong C-F bond dipoles.

  • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic backbone that influences interactions with nonpolar solvents through dispersion forces.

The calculated LogP value of approximately 1.43 suggests a moderate degree of lipophilicity, indicating that the compound will exhibit solubility in both polar and some nonpolar organic solvents, but is unlikely to be freely soluble in water.[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational qualitative understanding of solubility.[3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. We can refine this prediction using a more quantitative approach, the Hansen Solubility Parameters (HSP).

HSP theory decomposes the total cohesive energy of a substance into three components:[4]

  • δD (Dispersion): Energy from nonpolar van der Waals forces.

  • δP (Polar): Energy from permanent dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bond formation.

Each solvent and solute can be described by a point in a three-dimensional "Hansen space." A smaller distance (Ra) between the coordinates of the solute and the solvent indicates a higher likelihood of dissolution.[4] While the exact HSP values for this compound are not published, its functional groups suggest it will have significant δP and δH components.

Predicted Solubility in Common Organic Solvents

Based on the principles outlined above, a qualitative solubility profile can be predicted. This analysis is crucial for initial solvent screening before undertaking quantitative experimental determination.

Solvent ClassExample SolventPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHigh The hydroxyl group of the solute can form strong hydrogen bonds with the solvent's hydroxyl groups. The solvent's polarity effectively solvates the nitro and fluoro groups.
Polar Aprotic Acetone, DMSO, THFHigh to Moderate Strong dipole-dipole interactions between the solvent (e.g., acetone's carbonyl) and the solute's polar nitro and fluoro groups will be the primary driver. These solvents can also accept hydrogen bonds from the solute's hydroxyl group.
Nonpolar Toluene, HexaneLow to Insoluble A significant mismatch in polarity and hydrogen bonding capability exists. While dispersion forces between the aromatic rings of toluene and the solute may provide some limited solubility, the highly polar functional groups will prevent significant dissolution. Hexane is predicted to be a very poor solvent.
Chlorinated DichloromethaneModerate to Low Dichloromethane has a moderate dipole moment and can engage in dipole-dipole interactions. However, its inability to form strong hydrogen bonds will limit the solubility compared to more polar aprotic solvents.

Standard Protocol for Experimental Solubility Determination

To move beyond prediction and obtain precise, actionable data, the thermodynamic equilibrium solubility must be measured. The shake-flask method is the gold-standard and most reliable technique for this purpose.[5][6] It is designed to ensure that the system reaches a true equilibrium, providing a solubility value that is independent of time.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis cluster_calc Phase 4: Calculation prep1 Add excess solid solute to a known volume of solvent in a sealed vial prep2 Prepare multiple samples for statistical validity prep1->prep2 equil1 Agitate samples at a constant temperature (e.g., 25°C) for 24 hours prep2->equil1 equil2 Ensure constant agitation (shaker or stir plate) equil1->equil2 sample1 Cease agitation, allow excess solid to settle equil2->sample1 sample2 Withdraw supernatant using a pipette sample1->sample2 sample3 Filter supernatant through a 0.22 µm syringe filter to remove all undissolved particles sample2->sample3 sample4 Accurately dilute filtered sample for analysis sample3->sample4 sample5 Quantify concentration via calibrated HPLC or UV-Vis sample4->sample5 calc1 Calculate original concentration accounting for dilution factor sample5->calc1 calc2 Express solubility in mg/mL or mol/L calc1->calc2

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Detailed Step-by-Step Methodology

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • This compound (purity >97%)

  • High-purity organic solvent of choice

  • Analytical balance

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Orbital shaker or magnetic stir plate with temperature control

  • Syringes and 0.22 µm chemically-resistant syringe filters (e.g., PTFE)

  • Calibrated HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve for the final quantification step.

  • Sample Preparation: To a series of glass vials (n≥3), add a measured volume of the solvent (e.g., 5.0 mL). Add an excess amount of solid this compound to each vial. "Excess" is critical; enough solid must be added so that a visible amount remains undissolved after the equilibration period.

  • Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitate at a consistent speed (e.g., 150 rpm) for 24 hours. This extended period is essential to ensure a true thermodynamic equilibrium is reached.[7]

  • Sample Collection and Filtration: After 24 hours, remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

  • Dilution and Quantification: Accurately perform a serial dilution of the filtered saturated solution with the solvent to bring its concentration into the linear dynamic range of the analytical instrument. Analyze the diluted sample using the pre-calibrated HPLC or UV-Vis method to determine its concentration.

  • Calculation: Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature. Report the mean and standard deviation of the replicate samples.

Practical Implications in Research and Development

Accurate solubility data, generated via the protocol above, is not an academic exercise; it is a cornerstone of efficient chemical development.

  • Reaction Chemistry: Selecting a solvent in which reactants are sufficiently soluble is critical for achieving optimal reaction rates and yields. Poor solubility can lead to slow, incomplete, or heterogeneous reactions that are difficult to control and scale up.

  • Purification and Crystallization: Solubility data is essential for designing crystallization processes. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is an ideal candidate for recrystallization. Conversely, a solvent in which the compound is insoluble can be used as an anti-solvent to induce precipitation.

  • Pharmaceutical Formulation: For drug development professionals, solubility is a master variable that influences bioavailability. Understanding solubility in various excipients and solvent systems is the first step in creating stable and effective dosage forms.[8]

Conclusion

While a comprehensive public database for the solubility of this compound remains to be populated, a robust predictive framework can be established based on its molecular structure and the principles of intermolecular forces. The compound is predicted to be highly soluble in polar solvents, particularly those capable of hydrogen bonding like methanol and acetone, and poorly soluble in nonpolar solvents like hexane. For applications requiring precise quantitative data, this guide provides an authoritative, step-by-step protocol for the equilibrium shake-flask method, enabling researchers to generate the reliable data needed to optimize synthetic routes, streamline purification processes, and accelerate development timelines.

References

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An In-depth Technical Guide to the Stability of 2,4-Difluoro-5-nitrobenzyl alcohol under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Contextualizing the Stability of a Key Synthetic Intermediate

2,4-Difluoro-5-nitrobenzyl alcohol is a highly functionalized aromatic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a strongly electron-withdrawing nitro group, and a reactive benzyl alcohol moiety, makes it a valuable building block. However, this complex interplay of functional groups also raises critical questions about its chemical stability under various processing and storage conditions. This guide provides a comprehensive analysis of the stability of this compound in both acidic and basic environments, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Molecular Structure and Predicted Reactivity

The stability of this compound is intrinsically linked to its electronic and steric properties. The benzene ring is substituted with three electron-withdrawing groups (two fluorine atoms and a nitro group), which significantly decrease the electron density of the aromatic system. This has several important consequences:

  • Increased Acidity of the Benzylic Alcohol: The strong inductive effect of the fluorine and nitro substituents enhances the acidity of the benzylic proton.[1][2] This suggests that under basic conditions, deprotonation to form a resonance-stabilized benzylic alkoxide will be more favorable compared to unsubstituted benzyl alcohol.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, particularly at the positions ortho and para to the nitro group, makes it susceptible to nucleophilic attack. While the fluorine atoms are generally stable, under forcing basic conditions, they could potentially undergo substitution.

  • Potential for Redox Reactions: The nitro group can be reduced to various other functional groups (nitroso, hydroxylamino, amino) under appropriate reducing conditions.[3] While acidic and basic conditions alone are not typically sufficient for reduction, the presence of trace metals or other reducing agents could initiate degradation.

Stability Under Acidic Conditions

In acidic media, the primary site of reactivity for this compound is the benzylic hydroxyl group.

Mechanistic Considerations: Acid-Catalyzed Dehydration and Rearrangement

The most probable degradation pathway under acidic conditions involves the protonation of the benzylic alcohol to form a good leaving group (water), followed by the formation of a benzylic carbocation. The presence of electron-withdrawing groups on the aromatic ring will destabilize this carbocation, making this process less favorable than for electron-rich benzyl alcohols.[4] However, under sufficiently strong acidic conditions and/or elevated temperatures, this pathway can still be significant.

Once formed, the benzylic carbocation can undergo several reactions:

  • Reaction with Nucleophiles: If other nucleophiles are present in the reaction mixture (e.g., the conjugate base of the acid), they can attack the carbocation to form a substitution product.

  • Elimination: While less common for benzylic systems, elimination to form a fulvene-like intermediate is a possibility, though highly disfavored.

  • Polymerization/Oligomerization: The benzylic carbocation can react with another molecule of the starting alcohol in a Friedel-Crafts-type alkylation, leading to the formation of oligomeric or polymeric tars. This is a common decomposition pathway for benzyl alcohols in strong acid.[4]

It's important to note that direct intramolecular reactions involving the nitro group and the benzylic alcohol under acidic conditions have been observed for some ortho-substituted nitrobenzyl alcohols, leading to complex cyclization and redox products.[5] While the nitro group in the target molecule is in the meta position relative to the fluorines and para to one fluorine, the potential for intramolecular interactions should not be entirely dismissed, especially under harsh conditions.

Acid_Degradation cluster_0 Acid-Catalyzed Degradation Pathway A This compound B Protonated Alcohol A->B + H+ C Benzylic Carbocation + H2O B->C - H2O D Substitution Product C->D + Nucleophile E Polymerization/Oligomerization C->E + Starting Material Basic_Degradation cluster_1 Base-Catalyzed Degradation Pathways A This compound B Alkoxide A->B + OH- C Oxidation Product (Aldehyde/Carboxylic Acid) B->C [O] D SNAr Product (Fluorine displacement) B->D SNAr E Condensation Products C->E Condensation

Caption: Proposed base-catalyzed degradation pathways.

Experimental Protocol: Basic Stability Testing

This protocol is designed to assess the stability of this compound in basic media.

Materials:

  • This compound

  • Sodium hydroxide (0.1 M, 1 M, and 5 M)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • HPLC system with a UV detector

  • LC-MS system for degradation product identification

  • pH meter

  • Thermostatically controlled water bath or heating block

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Reaction Setup: In separate vials, add 1 mL of the stock solution to 9 mL of the basic solutions (0.1 M NaOH, 1 M NaOH, and 5 M NaOH). This will give a final substrate concentration of 0.1 mg/mL.

  • Time Zero (T0) Sample: Immediately after mixing, take a 100 µL aliquot from each reaction vial, neutralize it with an equal volume of 1 M hydrochloric acid, and dilute with methanol to a suitable concentration for HPLC analysis.

  • Incubation: Place the reaction vials in a thermostatically controlled environment (e.g., 25 °C, 50 °C, and 80 °C). To investigate the effect of atmospheric oxygen, a parallel set of experiments can be run under an inert atmosphere (e.g., nitrogen or argon).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw 100 µL aliquots from each vial, neutralize, and dilute as described for the T0 sample.

  • HPLC Analysis: Analyze all samples by reverse-phase HPLC.

  • Degradation Product Identification: For samples showing significant degradation, perform LC-MS analysis to identify the major degradation products.

Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.

  • Calculate the degradation rate constant (k) for each condition.

  • Compare the degradation rates in the presence and absence of oxygen to assess the contribution of oxidation.

  • Identify the major degradation products and propose their structures based on the LC-MS data.

Summary of Expected Stability and Data Presentation

The following table summarizes the anticipated stability of this compound under the tested conditions. The quantitative data would be populated from the experimental results.

ConditionTemperature (°C)Expected StabilityMajor Degradation Pathway(s)
1 M HCl25HighMinimal degradation
1 M HCl80ModerateAcid-catalyzed dehydration/polymerization
5 M HCl80LowAcid-catalyzed dehydration/polymerization
0.1 M NaOH25HighMinimal degradation
1 M NaOH80ModerateOxidation, SNAr
5 M NaOH80LowOxidation, SNAr, Condensation

Concluding Remarks for the Practicing Scientist

This compound is a robust molecule under mild acidic and basic conditions at ambient temperature. However, elevated temperatures and extreme pH values can lead to significant degradation. In acidic media, the primary concern is acid-catalyzed dehydration leading to polymerization. In basic media, a combination of oxidation and nucleophilic aromatic substitution are the likely degradation pathways. For synthetic applications, it is advisable to use this reagent under neutral or mildly acidic/basic conditions and to avoid prolonged exposure to high temperatures. The experimental protocols provided in this guide offer a comprehensive framework for rigorously evaluating the stability of this important synthetic intermediate in specific applications.

References

  • Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084. [Link]

  • Bakke, J. E., & Rauk, A. (1974). Reactions of Nitrobenzyl Alcohol under Acidic Conditions. Possibilities of Intramolecular Nucleophilic Participation. Acta Chemica Scandinavica, 28b, 676-680. [Link]

  • Haberfield, P. (1965). The Effect of Substituents on the Rates of S N 2 Reactions. I. The Reaction of Benzyl Chlorides with Thiophenoxide Ion in Methanol. Journal of the American Chemical Society, 87(23), 5502-5503. [Link]

  • Master Organic Chemistry. (2014). Acidity and Basicity of Alcohols. [Link]

  • Filo. (2024). p-Nitrobenzyl alcohol is more acidic than benzyl alcohol, but p-methoxybenzyl alcohol is less acidic. Explain. [Link]

  • Chemistry Stack Exchange. (2014). How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps?. [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. [Link]

  • Ju, K.-S., Parales, R. E., & Parales, J. V. (2010). Biodegradation of Nitroaromatic Compounds. Advances in Applied Microbiology, 72, 1-68. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Li, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels, 8(2), 297-316. [Link]

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A Methodological Guide to the X-ray Crystal Structure Determination of Novel Organic Compounds: A Case Study of 2,4-Difluoro-5-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the determination of the three-dimensional atomic arrangement of novel organic compounds using single-crystal X-ray diffraction. While the specific crystal structure of 2,4-Difluoro-5-nitrobenzyl alcohol is not publicly available at the time of this writing, this compound serves as a pertinent case study to illustrate the complete workflow from synthesis to final structural analysis and validation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the causality behind experimental choices, self-validating protocols, and authoritative grounding in crystallographic principles.

Introduction: The Imperative of Structural Elucidation

In the landscape of modern drug discovery and materials science, the precise knowledge of a molecule's three-dimensional structure is paramount. It is the foundational data that informs structure-activity relationships (SAR), guides rational drug design, elucidates reaction mechanisms, and predicts the physical properties of new materials. Single-crystal X-ray diffraction (XRD) stands as the gold standard for unambiguously determining the atomic arrangement within a crystalline solid, providing precise details on bond lengths, bond angles, and intermolecular interactions.[1][2]

This guide will walk through the entire process of an X-ray crystal structure determination, using the hypothetical case of this compound (C₇H₅F₂NO₃), a compound with potential applications as a synthetic intermediate in medicinal chemistry.[2][3] We will cover the necessary steps from the synthesis of the material to the final analysis of its crystal structure, providing both the "how" and the critical "why" for each stage.

Synthesis and Purification of this compound

The first and most critical step in any crystallographic study is the synthesis and purification of the target compound. The presence of impurities can significantly hinder or prevent the growth of high-quality single crystals.

Synthetic Pathway

A plausible synthetic route to this compound involves the reduction of the corresponding aldehyde, 2,4-difluoro-5-nitrobenzaldehyde. This is a common and effective method for the preparation of benzyl alcohols.

  • Reaction: Reduction of 2,4-difluoro-5-nitrobenzaldehyde with a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

Synthesis Reactant 2,4-Difluoro-5-nitrobenzaldehyde Product This compound Reactant->Product Reduction Reagent NaBH₄, Methanol Reagent->Product

Detailed Experimental Protocol
  • Dissolution: Dissolve 2,4-difluoro-5-nitrobenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, monitoring the reaction temperature.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of distilled water to decompose any excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Crystal Growth: The Art and Science of Crystallization

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. A suitable crystal should be a single, well-formed entity, typically between 0.1 and 0.3 mm in each dimension, with no visible cracks or defects.[4]

Choosing a Crystallization Technique

Several techniques can be employed to grow single crystals. The choice depends on the solubility and stability of the compound.

  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. This is often the first method attempted due to its simplicity.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Protocol for Crystal Growth of the Target Compound
  • Solvent Screening: Test the solubility of this compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). A good solvent system is one in which the compound is moderately soluble.

  • Slow Evaporation Trial: Prepare a nearly saturated solution of the purified compound in a mixture of ethyl acetate and hexane. Filter the solution through a syringe filter into a clean, small vial. Cover the vial with a cap containing a few pinholes and leave it in a vibration-free environment.

  • Observation: Monitor the vial daily for the formation of single crystals. This process can take several days to weeks.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Xray_Workflow cluster_experiment Experimental Setup cluster_data Data Processing Crystal Single Crystal Mount Mount on Goniometer Crystal->Mount Diffraction X-ray Diffraction Mount->Diffraction XraySource X-ray Source (e.g., Mo Kα) XraySource->Diffraction Detector Detector (e.g., CCD) Diffraction->Detector Integration Integration of Reflection Intensities Detector->Integration Correction Data Correction (Lp, Absorption) Integration->Correction StructureSolution Structure Solution (Phase Problem) Correction->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation and CIF Generation Refinement->Validation

Data Collection Protocol
  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryoloop, and mounted on the goniometer head of the diffractometer.

  • Data Collection Temperature: The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.[5]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[1]

Data Processing

The raw diffraction images are processed to yield a list of reflection indices (h,k,l) and their corresponding intensities. This process involves:

  • Integration: Calculating the total intensity for each diffraction spot.

  • Scaling and Merging: Placing all data on a common scale and merging symmetry-equivalent reflections.

  • Absorption Correction: Correcting for the absorption of X-rays by the crystal.

Structure Solution and Refinement

The ultimate goal is to determine the arrangement of atoms within the unit cell. This is achieved through structure solution and refinement.

The Phase Problem and Structure Solution

The diffraction experiment provides the intensities of the reflections, but not their phases. Determining these phases is known as the "phase problem" in crystallography. For small molecules like this compound, "direct methods" are typically successful in solving the phase problem and providing an initial model of the crystal structure.

Structure Refinement

The initial structural model is then refined using a least-squares method. This process iteratively adjusts the atomic coordinates, and their displacement parameters to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the refinement is monitored by the R-factor, which should be as low as possible for a good structure.

Analysis of the Crystal Structure (Hypothetical)

As no experimental data is available, this section will describe the type of information that would be extracted from a successful crystal structure determination of this compound.

Molecular Geometry

The analysis would provide precise bond lengths and angles for the entire molecule. This data would confirm the expected geometry of the benzene ring, the nitro group, and the benzyl alcohol moiety. Deviations from standard values could indicate steric strain or electronic effects from the fluorine and nitro substituents.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₇H₅F₂NO₃
Formula Weight189.12
Crystal SystemMonoclinic (example)
Space GroupP2₁/c (example)
a (Å)8.5 (example)
b (Å)12.1 (example)
c (Å)7.3 (example)
β (°)98.5 (example)
Volume (ų)620.0 (example)
Z4 (example)
Density (calculated) g/cm³2.02 (example)
R-factor (%)< 5 (target)
Intermolecular Interactions and Crystal Packing

A key aspect of crystal structure analysis is understanding how the molecules pack in the solid state. For this compound, one would expect to observe various non-covalent interactions:

  • Hydrogen Bonding: The hydroxyl group of the benzyl alcohol is a strong hydrogen bond donor and acceptor. It would likely form hydrogen bonds with the nitro group or the fluorine atoms of neighboring molecules.

  • Halogen Bonding: The fluorine atoms could participate in halogen bonding interactions.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions.

These interactions govern the crystal packing and ultimately influence the material's physical properties, such as its melting point and solubility.

Packing mol1 Molecule A mol2 Molecule B mol1->mol2 mol3 Molecule C mol1->mol3 π-π Stacking mol4 Molecule D mol2->mol4 Halogen Bond mol3->mol4

Conclusion and Future Directions

This guide has outlined the comprehensive, multi-step process required to determine the crystal structure of a novel organic compound, using this compound as a representative example. From chemical synthesis and purification to the intricacies of crystal growth, data collection, and structure refinement, each step demands meticulous execution and a deep understanding of the underlying scientific principles.

While the specific structural details of this compound remain to be experimentally determined, the methodologies described herein provide a robust framework for its elucidation. The resulting structural information would be invaluable for its potential applications in medicinal chemistry and materials science, enabling a deeper understanding of its chemical behavior and facilitating the design of new functional molecules.

References

  • Bartleby. (n.d.). Crystal Structure Analysis. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Fiveable. (n.d.). Crystal Structure Determination | Crystallography Class Notes. Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Fiveable. (n.d.). Crystal Structure Determination. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzyl alcohol. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: 2,4-Difluoro-5-nitrobenzyl Alcohol as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Light for Precise Molecular Control

In the intricate landscape of multi-step organic synthesis and chemical biology, the ability to selectively mask and unmask reactive functional groups is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools, offering unparalleled spatiotemporal control over the release of active molecules.[1] Unlike traditional protecting groups that require chemical reagents for cleavage, PPGs can be removed with the simple application of light, a traceless and non-invasive trigger.[2] This unique feature allows for the precise initiation of chemical reactions or biological processes in a defined time and space.

The ortho-nitrobenzyl (ONB) scaffold has long been a workhorse in the field of photolabile protecting groups, valued for its predictable Norrish Type II photorelease mechanism.[1] However, the drive for enhanced efficiency, tailored photochemical properties, and improved orthogonality has led to the development of a diverse array of ONB derivatives. This guide focuses on a promising, yet less documented, member of this family: 2,4-difluoro-5-nitrobenzyl alcohol . The introduction of fluorine atoms onto the aromatic ring is a strategic modification anticipated to modulate the electronic properties, and consequently, the photochemical behavior of the protecting group. These application notes provide a comprehensive overview of the properties, applications, and detailed protocols for the use of this compound as a versatile photolabile protecting group for researchers, scientists, and drug development professionals.

Chemical Properties and Photolytic Cleavage Mechanism

The 2,4-difluoro-5-nitrobenzyl protecting group inherits the fundamental photochemical properties of the ONB family. The key to its function lies in the ortho-nitrobenzyl core, which undergoes a well-established intramolecular rearrangement upon absorption of UV light.

Molecular Structure:

  • Chemical Name: (2,4-Difluoro-5-nitrophenyl)methanol[3]

  • CAS Number: 935287-88-0[3]

  • Molecular Formula: C₇H₅F₂NO₃[4]

  • Molecular Weight: 189.12 g/mol [4]

Photocleavage Pathway:

The photolytic cleavage of 2,4-difluoro-5-nitrobenzyl protected compounds proceeds via a Norrish Type II mechanism, as illustrated below. Upon irradiation with UV light, typically in the 300-365 nm range, the nitro group is excited to a diradical state.[5] This excited state then abstracts a hydrogen atom from the benzylic carbon, initiating a cascade of electronic rearrangements that ultimately leads to the cleavage of the protected functional group and the formation of a 2,4-difluoro-5-nitrosobenzaldehyde byproduct.

G Protected_Substrate Protected Substrate (2,4-Difluoro-5-nitrobenzyl ether/ester/carbamate) Excited_State Excited State (Diradical) Protected_Substrate->Excited_State hν (UV light) Aci_Nitro Aci-nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Deprotected_Substrate Deprotected Substrate (Alcohol, Carboxylic Acid, Amine) Cyclic_Intermediate->Deprotected_Substrate Cleavage Byproduct Byproduct (2,4-Difluoro-5-nitrosobenzaldehyde) Cyclic_Intermediate->Byproduct

Caption: Photolytic cleavage mechanism of the 2,4-difluoro-5-nitrobenzyl protecting group.

Influence of Fluorine Substitution:

While specific quantum yield data for the 2,4-difluoro-5-nitrobenzyl group is not extensively reported in the literature, the introduction of electron-withdrawing fluorine atoms on the aromatic ring is expected to influence the photochemical properties. These effects can include:

  • Shifting the Absorption Maxima: The absorption spectrum may be altered, potentially allowing for cleavage at different wavelengths.

  • Modulating Quantum Yield: The efficiency of the photorelease, or quantum yield (Φ), can be affected. While increased electron-withdrawing character can sometimes decrease the quantum yield in ONB derivatives, the precise effect of the 2,4-difluoro pattern requires empirical determination for specific substrates.[6]

  • Altering Byproduct Reactivity: The electronic nature of the resulting 2,4-difluoro-5-nitrosobenzaldehyde byproduct may be different from its non-fluorinated counterpart, which could influence its potential for secondary reactions.

Applications in Protecting Functional Groups

The 2,4-difluoro-5-nitrobenzyl group is a versatile tool for the protection of a variety of common functional groups, including alcohols, carboxylic acids, and amines.

Protection of Alcohols

Alcohols can be protected as 2,4-difluoro-5-nitrobenzyl ethers. A common method for this transformation is the Williamson ether synthesis, which involves the reaction of an alkoxide with 2,4-difluoro-5-nitrobenzyl bromide.

Protocol 1: Protection of a Primary Alcohol as a 2,4-Difluoro-5-nitrobenzyl Ether

G Start Primary Alcohol Step1 Deprotonation (e.g., NaH in DMF) Start->Step1 Step2 Alkylation with 2,4-difluoro-5-nitrobenzyl bromide Step1->Step2 End Protected Alcohol (Ether) Step2->End

Caption: Workflow for the protection of a primary alcohol.

Materials:

  • Primary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2,4-Difluoro-5-nitrobenzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,4-difluoro-5-nitrobenzyl bromide (1.1 eq) in a minimal amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with diethyl ether or ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2,4-difluoro-5-nitrobenzyl ether.

Protection of Carboxylic Acids

Carboxylic acids can be protected as 2,4-difluoro-5-nitrobenzyl esters. This can be achieved through several methods, including Fischer esterification, alkylation of the carboxylate salt, or coupling reactions such as the Mitsunobu reaction.

Protocol 2: Protection of a Carboxylic Acid via Mitsunobu Reaction

The Mitsunobu reaction is a mild and efficient method for the esterification of carboxylic acids with primary and secondary alcohols, proceeding with inversion of configuration at the alcohol stereocenter.[7][8]

Materials:

  • Carboxylic acid

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the 2,4-difluoro-5-nitrobenzyl ester.

Protection of Amines

Primary and secondary amines can be protected as 2,4-difluoro-5-nitrobenzyl carbamates. This is typically achieved by reacting the amine with the corresponding 2,4-difluoro-5-nitrobenzyl chloroformate.

Protocol 3: Protection of a Primary Amine as a 2,4-Difluoro-5-nitrobenzyl Carbamate

Step A: Synthesis of 2,4-Difluoro-5-nitrobenzyl Chloroformate

Caution: Phosgene is highly toxic. This reaction should be performed in a well-ventilated fume hood by trained personnel. A safer alternative is the use of triphosgene.

  • Dissolve this compound in an inert solvent such as anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of phosgene or triphosgene in toluene.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude chloroformate, which is often used immediately in the next step.

Step B: Carbamate Formation

  • Dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the crude 2,4-difluoro-5-nitrobenzyl chloroformate (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Photolytic Deprotection Protocols

The key advantage of the 2,4-difluoro-5-nitrobenzyl protecting group is its cleavage under UV irradiation. The specific conditions for deprotection will depend on the substrate and the experimental setup.

General Considerations for Photolysis:

  • Wavelength: Typically, a wavelength in the range of 300-365 nm is effective for cleaving o-nitrobenzyl derivatives.[7] The optimal wavelength for the 2,4-difluoro derivative should be determined empirically.

  • Light Source: A variety of light sources can be used, including mercury lamps, UV LEDs, and lasers. The intensity and geometry of the light source will affect the irradiation time.

  • Solvent: The choice of solvent is critical. It must be transparent at the irradiation wavelength and inert to the starting material and products. Common solvents include methanol, ethanol, acetonitrile, and aqueous buffers for biological applications.

  • Reaction Monitoring: The progress of the deprotection can be monitored by TLC, HPLC, or LC-MS.

Protocol 4: General Procedure for Photolytic Deprotection

G Start Protected Substrate Step1 Dissolve in photolysis-compatible solvent Start->Step1 Step2 Irradiate with UV light (e.g., 365 nm) Step1->Step2 Step3 Monitor reaction (TLC, HPLC, LC-MS) Step2->Step3 Step4 Work-up and purification Step3->Step4 End Deprotected Product Step4->End

Caption: General workflow for photolytic deprotection.

Materials:

  • 2,4-Difluoro-5-nitrobenzyl protected compound

  • Photolysis-grade solvent (e.g., methanol, acetonitrile, buffered aqueous solution)

  • UV light source (e.g., medium-pressure mercury lamp with a Pyrex filter, or a 365 nm LED array)

  • Quartz or Pyrex reaction vessel

Procedure:

  • Dissolve the protected compound in the chosen solvent in a quartz or Pyrex reaction vessel to an appropriate concentration (typically 1-10 mM).

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the photoreaction.

  • Irradiate the solution with the UV light source while maintaining a constant temperature (e.g., using a cooling fan or water bath).

  • Monitor the reaction progress at regular intervals by taking aliquots and analyzing them by TLC, HPLC, or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by standard techniques such as flash column chromatography, recrystallization, or extraction to remove the 2,4-difluoro-5-nitrosobenzaldehyde byproduct. For amine deprotection, the addition of a scavenger for the aldehyde byproduct, such as semicarbazide, can improve yields.[9]

Table 1: Summary of Protection and Deprotection Strategies

Functional GroupProtection MethodKey ReagentsTypical Deprotection Conditions
Alcohol Williamson Ether Synthesis2,4-Difluoro-5-nitrobenzyl bromide, NaHUV irradiation (e.g., 365 nm) in a suitable solvent
Carboxylic Acid Mitsunobu ReactionThis compound, PPh₃, DEAD/DIADUV irradiation (e.g., 365 nm) in a suitable solvent
Amine Carbamate Formation2,4-Difluoro-5-nitrobenzyl chloroformate, BaseUV irradiation (e.g., 365 nm) in a suitable solvent

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Protection Reaction Insufficiently anhydrous conditions; Steric hindrance; Low reactivity of the substrate.Ensure all reagents and solvents are strictly anhydrous. Increase reaction time and/or temperature. Consider an alternative protection strategy (e.g., for hindered alcohols, use a more reactive benzylating agent).
Low Yield of Protected Product Side reactions; Difficult purification.Optimize reaction conditions (temperature, concentration). Employ a different purification method (e.g., recrystallization).
Incomplete Photodeprotection Insufficient irradiation time or intensity; Light absorption by solvent or byproduct.Increase irradiation time or use a more powerful light source. Ensure the solvent is transparent at the chosen wavelength. Work at lower concentrations to minimize inner filter effects.
Formation of Side Products during Deprotection Secondary reactions of the deprotected product or the nitrosobenzaldehyde byproduct.Purge the reaction mixture with an inert gas to remove oxygen. For amine deprotection, add an aldehyde scavenger. Optimize the pH of the solution for biological applications.

Conclusion

The 2,4-difluoro-5-nitrobenzyl group represents a valuable addition to the toolkit of photolabile protecting groups. Its straightforward incorporation to protect a range of important functional groups, coupled with the precision of photolytic cleavage, makes it a powerful tool for a variety of applications in organic synthesis, drug delivery, and chemical biology. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the utility of this fluorinated ONB derivative in their own work. Further investigation into the precise photochemical properties, such as quantum yield and optimal cleavage wavelength for various substrates, will undoubtedly expand the applicability and predictive power of this versatile protecting group.

References

  • Pillai, V. N. R. (1980). Photoremovable Protecting Groups in Organic Synthesis. Synthesis, 1980(1), 1-26.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
  • Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(1), 1-28.
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  • Facile Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenyl ethyl) Carbamate Protected α,-Diamines. [Link to a relevant synthesis paper, if found]
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  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 11(11), 1879.
  • 2,4-difluoro-5-nitrobenzyl bromide (C7H4BrF2NO2) - PubChem. (n.d.).
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Application Notes and Protocols for the Protection of Carboxylic Acids with 2,4-Difluoro-5-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious use of protecting groups is paramount to achieving desired molecular targets. Carboxylic acids, being versatile functional groups, often require temporary masking to prevent unwanted reactions. This document provides a comprehensive guide to the use of 2,4-Difluoro-5-nitrobenzyl alcohol as a novel protecting group for carboxylic acids. We present detailed protocols for both the protection (esterification) and deprotection of carboxylic acids using this reagent, discuss the mechanistic underpinnings of these transformations, and highlight the strategic advantages of the 2,4-Difluoro-5-nitrobenzyl (DFNBn) group, including its potential for orthogonal cleavage strategies.

Introduction: The Strategic Value of the 2,4-Difluoro-5-nitrobenzyl (DFNBn) Protecting Group

The ideal protecting group should be introduced efficiently under mild conditions, remain robust throughout various synthetic transformations, and be cleaved selectively in high yield without affecting other functional groups.[1][2] Benzyl esters are a mainstay for carboxylic acid protection, typically cleaved by hydrogenolysis.[3][4] However, the incorporation of a nitro group on the aromatic ring, as in the case of nitrobenzyl esters, introduces a photolabile handle, allowing for deprotection under neutral conditions with UV light.[5][6] This offers a powerful tool for orthogonal synthesis, where specific groups can be removed without resorting to harsh acidic, basic, or reductive conditions that might compromise a complex molecule.[4]

The 2,4-Difluoro-5-nitrobenzyl (DFNBn) group builds upon this foundation with additional strategic advantages:

  • Enhanced Photochemical Properties: The electronic nature of the fluorine and nitro substituents can influence the kinetics and quantum yield of photolytic cleavage.[7]

  • Potential for Orthogonal Chemical Cleavage: The electron-deficient nature of the ring system may allow for novel chemical deprotection strategies, providing multiple avenues for its removal.

  • Crystallinity and Handling: The solid nature of this compound facilitates handling and purification compared to liquid reagents.

This guide will detail two reliable methods for the installation of the DFNBn group and two distinct methods for its subsequent cleavage, providing researchers with a versatile tool for advanced synthetic applications.

Installation of the DFNBn Protecting Group: Esterification Protocols

The formation of the DFNBn ester can be accomplished through several standard esterification procedures. The choice of method often depends on the substrate's complexity, steric hindrance, and sensitivity to reaction conditions. We present two highly effective and broadly applicable protocols.

Protocol 1: Mitsunobu Esterification

The Mitsunobu reaction is a mild and reliable method for forming esters from primary and secondary alcohols with inversion of configuration at the alcohol's stereocenter (though not applicable to the prochiral DFNBn-OH).[8] It proceeds under neutral conditions at low temperatures, making it ideal for sensitive substrates.

Mechanism Insight: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). This intermediate deprotonates the carboxylic acid, and the resulting carboxylate anion displaces the activated DFNBn-alkoxyphosphonium salt in an Sₙ2 reaction to yield the desired ester.[8]

Detailed Step-by-Step Protocol:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.1–0.5 M).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. A color change to yellow or orange is typically observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the carboxylic acid and the formation of a new, less polar spot corresponding to the ester.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the product, triphenylphosphine oxide (TPPO), and the DIAD-hydrazine byproduct.

    • Redissolve the residue in a minimal amount of dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Purify the product by flash column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is typically effective. The non-polar byproducts (TPPO and DIAD-hydrazine) can often be challenging to separate, but careful chromatography or alternative workup procedures (such as precipitation of TPPO from ether/hexane mixtures) can yield the pure ester.[9]

Protocol 2: Steglich Esterification using DCC and DMAP

For more sterically hindered or acid-sensitive carboxylic acids, the Steglich esterification offers a powerful alternative. This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), to facilitate the ester formation.[10]

Mechanism Insight: The carboxylic acid adds to DCC, forming a highly reactive O-acylisourea intermediate. In the presence of DMAP, this intermediate is converted to an even more reactive acyl-pyridinium species. The this compound then attacks this species, yielding the ester and releasing DMAP. The byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be easily removed by filtration.[10][11]

Detailed Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and DMAP (0.1-0.2 eq.) in anhydrous dichloromethane (DCM) or THF (approx. 0.1–0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of DCC (1.1 eq.) in a minimal amount of the reaction solvent to the stirred mixture.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-12 hours. The formation of a white precipitate (DCU) is a visual indicator of reaction progress. Monitor by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel as described in the Mitsunobu protocol.

Parameter Mitsunobu Esterification Steglich Esterification (DCC/DMAP)
Key Reagents PPh₃, DIAD (or DEAD)DCC (or EDC), DMAP
Conditions Neutral, 0 °C to RTMild, 0 °C to RT
Primary Byproducts Triphenylphosphine oxide, DIAD-hydrazineDicyclohexylurea (DCU)
Workup/Purification Requires chromatography to remove soluble byproductsSimplified by filtration of insoluble DCU
Best Suited For Sensitive substrates, primary/secondary alcoholsSterically hindered substrates, acid-sensitive substrates

Cleavage of the DFNBn Protecting Group: Deprotection Protocols

The true utility of the DFNBn group lies in its versatile deprotection options. Here we detail two orthogonal methods: photolytic cleavage under neutral conditions and a novel chemical cleavage under basic conditions.

Protocol 3: Photolytic Cleavage

The ortho-nitrobenzyl moiety is a classic photolabile protecting group. Upon irradiation with UV light (typically in the 350-365 nm range), an intramolecular rearrangement occurs, leading to the release of the free carboxylic acid and the formation of a 2,4-difluoro-5-nitrosobenzaldehyde byproduct.[12][13]

Mechanism Insight: The reaction proceeds via a Norrish Type II-like mechanism. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then rearranges and fragments to release the carboxylic acid.[12]

Experimental Workflow for Deprotection

G cluster_0 Protection Step cluster_1 Deprotection Step A Carboxylic Acid + this compound B Esterification (e.g., Mitsunobu or Steglich) A->B C DFNBn-Protected Carboxylic Acid B->C D DFNBn-Protected Carboxylic Acid E UV Irradiation (365 nm) or 20% NaOH/MeOH, 75 °C D->E F Free Carboxylic Acid E->F

Caption: Workflow from protection to deprotection of a carboxylic acid.

Detailed Step-by-Step Protocol:

  • Preparation: Dissolve the DFNBn-protected carboxylic acid in a suitable solvent that is transparent at the irradiation wavelength (e.g., acetonitrile, methanol, or dichloromethane) in a quartz or borosilicate glass reaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to ensure efficient light penetration.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter or a 365 nm LED array) while stirring. The reaction vessel should be cooled if a high-power lamp is used.

  • Monitoring: Monitor the progress of the deprotection by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the carboxylic acid.

  • Workup:

    • Once the reaction is complete, concentrate the solution under reduced pressure.

    • The crude product will contain the desired carboxylic acid and the 2,4-difluoro-5-nitrosobenzaldehyde byproduct.

    • The byproduct can often be removed by a simple aqueous workup. Dissolve the residue in a suitable solvent like ethyl acetate and wash with a mild base (e.g., saturated NaHCO₃ solution) to extract the carboxylic acid into the aqueous layer.

    • Acidify the aqueous layer with 1 M HCl and extract the free carboxylic acid back into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify further by crystallization or chromatography if necessary.

Protocol 4: Orthogonal Chemical Cleavage

Inspired by recent findings on the cleavage of nitrobenzyl amides and ethers, a chemical deprotection method offers an excellent orthogonal strategy to photolysis.[14] This protocol utilizes basic, oxidative conditions to cleave the ester.

Mechanism Insight: The proposed mechanism involves oxidation at the benzylic position, facilitated by the nitro group and dissolved oxygen, under basic conditions.[14] This generates an unstable intermediate that readily fragments to release the carboxylate. The requirement for an ortho or para nitro group is critical for this reactivity.

Detailed Step-by-Step Protocol:

  • Preparation: In a vial or flask equipped with a stir bar, dissolve the DFNBn-protected carboxylic acid in methanol (approx. 0.1 M).

  • Reagent Addition: Add an equal volume of 20% aqueous sodium hydroxide (NaOH) solution. Note: Ensure the substrate is stable to these basic conditions.

  • Reaction: Heat the reaction mixture to 75 °C and stir for 1.5-4 hours. The reaction should be open to the air to allow for the necessary presence of oxygen.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with 1 M HCl to a pH of ~2-3.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting carboxylic acid by chromatography or crystallization as needed.

Deprotection Method Reagents/Conditions Mechanism Orthogonality & Key Advantages
Photolysis UV light (e.g., 365 nm), neutral solventIntramolecular H-abstraction by excited nitro groupNeutral conditions; Spatiotemporal control possible; Orthogonal to acid, base, and hydrogenolysis.
Chemical Cleavage 20% aq. NaOH, MeOH, 75 °C, O₂ (air)Base-mediated benzylic oxidationOrthogonal to photolysis and hydrogenolysis; Useful when UV is not feasible or causes side reactions.

Conclusion

The 2,4-Difluoro-5-nitrobenzyl (DFNBn) group is a highly versatile protecting group for carboxylic acids, offering robust protection and multiple avenues for mild and selective deprotection. The straightforward installation via established methods like the Mitsunobu or Steglich esterifications, combined with the option for either photolytic or a unique base-mediated chemical cleavage, provides researchers with significant flexibility in complex synthetic planning. This dual-mode deprotection capability makes the DFNBn group a valuable addition to the toolbox of modern organic synthesis, enabling sophisticated orthogonal strategies in the pursuit of complex molecular targets.

References

  • LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

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  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • RSC Publishing. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Organic Letters, 4(15), 2573–2576. [Link]

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
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  • Scharnagl, F. K., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 10(47), 57560–57567. [Link]

  • Wikipedia. Photolabile protecting group. [Link]

  • Sangermano, M., et al. (2019). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 11(12), 2051. [Link]

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  • ResearchGate. Light-driven reductive cleavage of sulfonamides promoted by thiourea organophotosensitizers. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

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Application Notes and Protocols for the Cleavage of 2,4-Difluoro-5-nitrobenzyl Ethers and Esters

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The 2,4-Difluoro-5-nitrobenzyl Group - A Protecting Moiety with Tunable Reactivity

The 2,4-difluoro-5-nitrobenzyl (DFNBn) group is an electron-deficient benzyl-type protecting group for alcohols and carboxylic acids. Its utility in complex organic synthesis stems from its robustness under a variety of conditions and its susceptibility to specific cleavage methods, primarily photolytic and reductive protocols. The presence of two strongly electron-withdrawing fluorine atoms, in addition to the nitro group, significantly modulates the electronic properties of the aromatic ring and the reactivity of the benzylic position. This unique substitution pattern is anticipated to influence the cleavage conditions compared to the more common ortho- and para-nitrobenzyl (oNBn and pNBn) protecting groups.

These application notes provide a detailed guide to the cleavage of DFNBn ethers and esters, drawing upon established principles for nitrobenzyl deprotection and considering the electronic impact of the difluoro-substitution. While specific literature on the cleavage of this particular protecting group is sparse, the protocols herein are based on sound mechanistic understanding and provide a strong starting point for researchers employing the DFNBn group in their synthetic strategies.

I. Photolytic Cleavage: A Light-Triggered Deprotection

Photolytic cleavage is a cornerstone for the removal of nitrobenzyl protecting groups, offering a mild and traceless method that avoids the use of harsh chemical reagents.[1][2] This is particularly advantageous in the synthesis of sensitive biomolecules or in the context of "caged" compounds where spatial and temporal control of deprotection is desired.[3]

A. Mechanistic Principles

The photolytic cleavage of o-nitrobenzyl derivatives proceeds via a Norrish Type II-like intramolecular hydrogen abstraction.[1] Upon irradiation with UV light, the nitro group is excited to a diradical state. This excited state then abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. Subsequent rearrangement of this intermediate leads to the formation of a five-membered ring, which then fragments to release the protected alcohol or carboxylic acid and a 2,4-difluoro-5-nitrosobenzaldehyde byproduct.[1]

The efficiency of this process is influenced by the substitution on the aromatic ring. While there isn't a simple linear correlation with Hammett parameters, electron-donating groups are known to often increase the rate of cleavage.[4] Conversely, the strongly electron-withdrawing fluorine atoms in the DFNBn group are expected to influence the photophysical properties and may require optimization of the irradiation wavelength and duration.

photolytic_cleavage cluster_0 Photolytic Cleavage of DFNBn-OR start DFNBn-OR excited [DFNBn-OR]* (Excited State) start->excited hv (UV light) aci_nitro aci-Nitro Intermediate excited->aci_nitro Intramolecular H-abstraction rearrangement Cyclic Intermediate aci_nitro->rearrangement Rearrangement products R-OH/R-COOH + 2,4-Difluoro-5-nitrosobenzaldehyde rearrangement->products Fragmentation

Caption: Generalized workflow for the photolytic cleavage of DFNBn ethers and esters.

B. Recommended Protocol for Photolytic Cleavage

This protocol is a general guideline and may require optimization based on the specific substrate and experimental setup.

Materials:

  • DFNBn-protected alcohol or carboxylic acid

  • Anhydrous solvent (e.g., acetonitrile, methanol, dichloromethane)

  • Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for wavelengths > 300 nm)

  • Inert gas (Argon or Nitrogen)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Prepare a dilute solution (0.01-0.05 M) of the DFNBn-protected compound in a suitable anhydrous solvent in a quartz reaction vessel.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Place the reaction vessel in the photoreactor and irradiate with a UV lamp. The optimal wavelength is typically in the range of 350-365 nm for nitrobenzyl groups.[5]

  • Monitor the progress of the reaction by TLC. The appearance of the deprotected product and the nitrosobenzaldehyde byproduct, and the disappearance of the starting material will indicate reaction completion.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the deprotected compound from the nitrosobenzaldehyde byproduct and any unreacted starting material.

Data Presentation: Comparison of Photolytic Conditions for Nitrobenzyl Derivatives

Protecting GroupWavelength (nm)Typical SolventsIrradiation TimeYield (%)Reference
o-Nitrobenzyl> 300Acetonitrile, MethanolVariesGood to Quantitative[2]
4,5-Dimethoxy-2-nitrobenzyl350Acetonitrile, Dichloromethane5-15 min82-95[6]
2,4-Difluoro-5-nitrobenzyl ~350 (projected) Acetonitrile, Dichloromethane Optimization likely required Substrate dependent N/A

II. Reductive Cleavage: A Chemical Approach to Deprotection

Reductive cleavage provides a robust chemical alternative to photolysis. This method involves the reduction of the nitro group to an amine, followed by cleavage of the resulting aminobenzyl ether or ester.

A. Mechanistic Principles

The deprotection proceeds in a two-step manner. First, the nitro group is reduced to an amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ with Pd/C), or chemical reducing agents like zinc dust in the presence of an acid. The resulting aminobenzyl ether or ester is then labile and can be cleaved under various conditions, often in situ. The cleavage of the aminobenzyl group is facilitated by its increased electron-donating ability compared to the nitrobenzyl group.

reductive_cleavage cluster_1 Reductive Cleavage of DFNBn-OR start DFNBn-OR reduction 2,4-Difluoro-5-aminobenzyl-OR start->reduction Reduction (e.g., H₂, Pd/C) cleavage Cleavage reduction->cleavage In situ or subsequent step products R-OH/R-COOH cleavage->products

Caption: General workflow for the reductive cleavage of DFNBn ethers and esters.

B. Recommended Protocol for Reductive Cleavage (Catalytic Hydrogenation)

Materials:

  • DFNBn-protected alcohol or carboxylic acid

  • 10% Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., methanol, ethanol, ethyl acetate)

  • Hydrogen source (hydrogen gas balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the DFNBn-protected compound in a suitable solvent in a flask equipped with a magnetic stir bar.

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.

  • Purify the product by flash column chromatography if necessary.

III. Other Potential Cleavage Conditions

While photolytic and reductive methods are the most established for nitrobenzyl groups, other chemical conditions have been reported for related structures and may be applicable to the DFNBn group.

A. Base-Mediated Cleavage

A method for the cleavage of o- and p-nitrobenzyl amides and ethers using 20% aqueous NaOH in methanol at 75 °C has been reported.[7] The proposed mechanism involves oxidation at the benzylic position by dissolved oxygen.[7] The strong electron-withdrawing nature of the fluorine atoms in the DFNBn group might make the benzylic protons more acidic and potentially facilitate such a process, though this would need to be experimentally verified.

B. Acidic Cleavage

While generally stable to acidic conditions, harsh acidic treatment (e.g., strong acids like HBr or HI) can cleave benzyl ethers. However, this method is often not chemoselective and is therefore less commonly used for protecting groups. The stability of the DFNBn group to moderately acidic conditions is one of its advantages.

IV. Conclusion and Scientific Rationale

The 2,4-difluoro-5-nitrobenzyl group offers a valuable tool for the protection of alcohols and carboxylic acids. Its deprotection can be reliably achieved through photolytic and reductive methods, which are the recommended primary strategies. The protocols provided in these application notes, based on the well-established chemistry of nitrobenzyl protecting groups, serve as a comprehensive starting point for researchers. The strong electron-withdrawing nature of the two fluorine substituents is a key feature of the DFNBn group. This is expected to influence its reactivity, potentially altering the optimal conditions for photolysis and influencing its stability towards other chemical reagents. Researchers should anticipate the need for some optimization of the provided protocols to achieve the best results with their specific substrates.

References

  • Alcohol Protecting Groups. (n.d.). Retrieved from [Link]

  • Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567–5577.
  • Bort, G., Gallavardin, T., Ogden, D., & Dalko, P. I. (2013). From One-Photon to Two-Photon Probes: “Caged” Compounds, Actuators, and Photoswitches.
  • Furuta, T., Iwatani, S., Watanabe, M., & Iwamura, M. (1999). 4,5-Dimethoxy-2-nitrobenzyl as a New Photolabile Protecting Group for Alcohols. Organic Letters, 1(1), 133–135.
  • Hellrung, B., Kamdzhilov, Y., Schwörer, M., & Wirz, J. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society, 127(25), 8934–8935.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Photolabile protecting group. (2023, November 15). In Wikipedia. Retrieved from [Link]

  • Rinehart, K. L., Jr., & Salomon, C. J. (2007). Recent developments in chemical deprotection of ester functional group. Journal of the Serbian Chemical Society, 72(11), 1011-1037.
  • Suto, Y., & Movassaghi, M. (2015). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 17(15), 3658–3661.
  • Tyagi, V., & Lawrence, D. S. (2019). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Current opinion in structural biology, 57, 164–175.
  • Vanga, R. R., Kuram, M. R., & Singh, S. K. (2012). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][6]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(19), 6214–6218.

  • Wirz, J. (2004). Photochemistry of o-Nitrobenzyl Compounds. Photochemical & Photobiological Sciences, 3(1), 1-13.
  • . (n.d.). Preparation of 4-nitrobenzyl bromide. Retrieved from [Link]

  • DE102009045969A1 - Cleavage of esters, amides or thioesters of formic acid, comprises converting ester, amide or thioester of formic acid to carbon dioxide and corresponding alcohol, amine or thiol by a formate dehydrogenase. (n.d.). Google Patents.
  • EP3587391A1 - Process for preparing nitrobenzyl bromides. (n.d.). Google Patents.
  • Ghosh, P. K., Adimurthy, S., & Ramana, A. V. (2012). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. RSC Advances, 2(19), 7545-7550.
  • Novel nitrobenzyl bromide synthesis process. (n.d.). Patsnap. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link]

  • In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. (n.d.). Glen Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved from [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010.
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Application Note: Wavelength Optimization for the Photolysis of 2,4-Difluoro-5-nitrobenzyl Protected Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on optimizing the photolysis wavelength for compounds protected with the 2,4-Difluoro-5-nitrobenzyl (DFNB) group. Photolabile protecting groups (PPGs), or "caged compounds," are powerful tools for achieving spatiotemporal control over the release of biologically active molecules.[1][2] The efficiency and specificity of this release are critically dependent on the wavelength of light used for activation. This guide details the underlying photochemical principles, presents step-by-step experimental protocols for determining key photochemical parameters, and offers insights into data analysis and practical considerations to ensure robust and reproducible results.

Introduction: The Imperative of Wavelength Optimization

The use of light to control chemical and biological processes offers unparalleled precision. Caged compounds are at the forefront of this field, consisting of an active molecule rendered inert by a covalently attached PPG.[3] Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule on demand.

The ortho-nitrobenzyl moiety is one of the most widely used classes of PPGs due to its synthetic accessibility and well-understood photochemical mechanism.[3][4][5] The 2,4-Difluoro-5-nitrobenzyl (DFNB) group is a member of this class, engineered to fine-tune the electronic and photophysical properties of the chromophore.

Why is wavelength optimization critical?

  • Maximizing Efficiency: Every photon should count. Operating at the optimal wavelength ensures the fastest and most complete release of the active compound, minimizing the required light dose.

  • Minimizing Phototoxicity: In biological applications, particularly in vivo, high-energy UV light can cause significant cellular damage. Shifting photolysis to longer, less energetic wavelengths (e.g., near-visible or visible light) is often a primary goal, even if it means sacrificing some speed.[6]

  • Preventing Off-Target Effects: A complex biological or chemical system may contain other photosensitive molecules. Selecting a wavelength specific to the PPG prevents unintended side reactions.

  • Enabling Orthogonality: In advanced applications, multiple caged compounds may be used in the same system. By optimizing each to respond to a distinct wavelength, researchers can achieve independent control over the release of different molecules.[7][8]

This guide will walk you through the process of systematically determining the ideal wavelength for your specific DFNB-caged compound.

Theoretical Framework: Principles of Photolysis

Understanding the photochemical properties of the DFNB group is essential for designing an effective optimization strategy.

The Photolysis Mechanism

The cleavage of o-nitrobenzyl-based PPGs, including DFNB, proceeds through a mechanism analogous to a Norrish Type II reaction.[3] Upon absorption of a photon, the nitro group is excited. This excited state enables an intramolecular hydrogen atom abstraction from the benzylic carbon, forming a transient aci-nitro intermediate. This intermediate rapidly rearranges, leading to the cleavage of the bond to the protected molecule and the formation of a 2,4-difluoro-5-nitrosobenzaldehyde byproduct.

Photolysis_Mechanism cluster_0 Photolysis Pathway of a DFNB-Caged Compound A DFNB-Caged Compound (Ground State) B Excited State A->B Absorption (hν) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Released Substrate + 2,4-Difluoro-5-nitrosobenzaldehyde C->D Rearrangement & Cleavage

Caption: Generalized mechanism for DFNB photolysis.

Key Photochemical Parameters

The overall efficiency of the uncaging process is not determined by a single factor, but by the interplay of two key parameters.

  • Molar Extinction Coefficient (ε): This parameter quantifies the probability of a molecule absorbing a photon at a specific wavelength (λ). It is measured in M⁻¹cm⁻¹. A high ε value is desirable as it means light is absorbed efficiently.

  • Quantum Yield (Φ): This is the measure of the efficiency of converting an absorbed photon into a desired chemical event (i.e., cleavage).[9][10] It is a unitless value representing the ratio of molecules uncaged to photons absorbed.[11][12] A quantum yield of 1.0 (100%) would mean every absorbed photon leads to a cleavage event.

These two parameters combine to give the most practical measure of uncaging performance:

  • Action Cross-Section (δᵤ): Defined as the product of the molar extinction coefficient and the quantum yield (δᵤ = ε × Φ).[13] This value represents the overall efficiency of uncaging at a specific wavelength and is the ultimate target of the optimization process.

Action_Cross_Section Epsilon Molar Extinction Coefficient (ε) Delta Action Cross-Section (δᵤ) (Overall Efficiency) Epsilon->Delta Light Absorption Phi Quantum Yield (Φ) Phi->Delta Reaction Efficiency

Caption: Relationship between key photochemical parameters.

Experimental Design and Workflow

The goal is to measure the photolysis rate of the DFNB-caged compound across a range of wavelengths to calculate the quantum yield and action cross-section.

Required Instrumentation and Materials
  • Tunable Light Source: A xenon arc lamp coupled with a monochromator is ideal for precise wavelength selection. Alternatively, a set of high-power light-emitting diodes (LEDs) with narrow emission bands can be used as a cost-effective solution.[14]

  • Photoreactor: A temperature-controlled cuvette holder within a fluorometer or a custom-built irradiation chamber. For higher throughput, a microplate reader capable of top-down irradiation can be adapted.

  • UV-Vis Spectrophotometer: To measure the absorbance spectrum of the caged compound and determine molar extinction coefficients.

  • High-Performance Liquid Chromatography (HPLC) System: An HPLC or UPLC system equipped with a photodiode array (PDA) or UV-Vis detector is essential for separating and quantifying the caged starting material and the photoproducts.[2][15][16]

  • Reagents:

    • DFNB-caged compound of interest.

    • High-purity, HPLC-grade solvents (e.g., acetonitrile, methanol).

    • Appropriate buffer for aqueous solutions (e.g., phosphate-buffered saline, PBS), ensuring it does not absorb light in the target range.

    • (Optional) A chemical actinometer like potassium ferrioxalate for absolute quantum yield determination.[17]

Overall Experimental Workflow

The process involves characterizing the light-absorbing properties of the molecule, irradiating it at selected wavelengths, and quantifying the reaction progress.

Workflow cluster_workflow Wavelength Optimization Workflow Prep 1. Sample Preparation (Optically Dilute Solution) Abs 2. Measure Absorbance Spectrum (Determine ε and select λ) Prep->Abs Irr 3. Irradiate Samples (Screen across selected λ) Abs->Irr HPLC 4. HPLC Analysis (Quantify Reactant & Product) Irr->HPLC Calc 5. Calculation (Rate Constant, Φ, δᵤ) HPLC->Calc Opt 6. Identify Optimal Wavelength Calc->Opt

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate UV-blocking safety glasses when working with high-intensity light sources. Ensure the experimental setup is properly shielded to prevent stray light exposure.

Protocol 1: Characterization of Absorption Properties

Objective: To determine the molar extinction coefficient (ε) of the DFNB-caged compound across a range of wavelengths.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the DFNB-caged compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Serial Dilutions: Create a series of at least five dilutions from the stock solution in the final experimental solvent (e.g., PBS-buffered saline, pH 7.4). Concentrations should be in the range where absorbance is linear (typically below 1.0 AU).

  • Spectrophotometry: Using a UV-Vis spectrophotometer, measure the full absorbance spectrum (e.g., 250-500 nm) for each dilution and the solvent blank.

  • Beer-Lambert Analysis: For a specific wavelength (e.g., the peak absorbance, λmax), plot absorbance vs. concentration. The slope of this line, according to the Beer-Lambert law (A = εcl), is the molar extinction coefficient (ε) when the path length (l) is 1 cm.

  • Data Extraction: Record the ε values at all wavelengths that will be screened in the photolysis experiment. This data is crucial for calculating the quantum yield.

Protocol 2: Wavelength Screening for Photolysis Rate

Objective: To measure the rate of photolysis at different wavelengths under constant photon flux.

  • Sample Preparation: Prepare a working solution of the DFNB-caged compound. Crucially, the absorbance at all irradiation wavelengths should be low (A < 0.1) to avoid inner filter effects where the solution itself blocks light from reaching all molecules uniformly. [6]

  • Setup Light Source: Calibrate your light source to ensure the photon flux (photons/sec/cm²) is identical for each wavelength being tested. This may involve adjusting the lamp power or slit width on the monochromator. If using LEDs, this can be achieved by adjusting the driving current.[14]

  • Irradiation Time Course:

    • Place a known volume of the working solution into a quartz cuvette or well.

    • Take a t=0 sample before irradiation.

    • Begin irradiation at the first selected wavelength (e.g., 365 nm).

    • At set time intervals (e.g., 0, 30, 60, 120, 300 seconds), withdraw a small aliquot for analysis. The time points should be chosen to capture the initial phase of the reaction, ideally up to ~50% conversion.

    • Store samples protected from light and at a low temperature prior to analysis.

  • Repeat for All Wavelengths: Repeat the entire time course experiment for each wavelength selected for screening.

  • HPLC Analysis:

    • Develop an HPLC method that provides good separation between the DFNB-caged starting material and at least one of the main products (either the released substrate or the nitrosobenzaldehyde byproduct).

    • Inject all samples from the time course experiments.

    • Integrate the peak area of the starting material at each time point.

  • Calculate Apparent Rate Constant (kapp): For each wavelength, plot the natural logarithm of the starting material concentration (ln[C]) versus irradiation time (t). For a first-order reaction, this will yield a straight line with a slope of -kapp.

Protocol 3: Calculation of Quantum Yield (Φ)

Objective: To calculate the quantum yield of photolysis at each wavelength. This requires knowledge of the photon flux of your light source.

The quantum yield (Φ) is defined as:

Φ = (moles of reactant consumed) / (moles of photons absorbed)

  • Determine Photon Absorption: The number of photons absorbed per unit time can be calculated if the photon flux (I₀), the solution's absorbance (A), and volume (V) are known. For optically dilute solutions, this can be approximated. A more rigorous method involves using a chemical actinometer to precisely measure I₀.[11]

  • Calculate Moles Reacted: From the initial rate of the reaction (determined from the kapp in Protocol 2) and the initial concentration, calculate the number of moles that reacted per unit time.

  • Calculate Φ: Using the values from the steps above, calculate the quantum yield for each wavelength. The relative method, where the reaction is compared to a standard of known quantum yield under identical conditions, is often more practical and can simplify the calculation.[18]

Data Analysis and Interpretation

Once the experimental work is complete, consolidate the data to identify the optimal wavelength.

Summary Data Table

Organize your results into a clear table. This allows for direct comparison of the key parameters across the tested spectrum.

Wavelength (λ, nm)Molar Extinction (ε, M⁻¹cm⁻¹)Apparent Rate (kapp, s⁻¹)Quantum Yield (Φ)Action Cross-Section (δᵤ = ε × Φ)
3501,8000.0150.18324
3651,5500.0160.22341
3801,1000.0140.27297
4056500.0090.30195
4203000.0030.2575

Note: The data presented in this table is illustrative and does not represent a specific DFNB-caged compound.

Interpretation
  • Peak Efficiency: In the example table, the highest action cross-section (δᵤ) is at 365 nm . This wavelength provides the best combination of light absorption and cleavage efficiency, making it the optimal choice for applications where speed is the primary concern.

  • Biological Window: For an application in living cells, the lower efficiency at 405 nm might be a superior choice.[6] While the reaction is slower, the use of longer-wavelength visible light significantly reduces the risk of phototoxicity and allows for deeper tissue penetration.

  • Wavelength vs. Quantum Yield: Note that the peak absorbance (λmax) may not correspond to the peak quantum yield. It is common for quantum efficiency to increase at the red-edge of the absorption band. Therefore, it is crucial to measure both parameters to determine the true optimal wavelength.

Conclusion

Systematic wavelength optimization is a foundational step in the successful application of 2,4-Difluoro-5-nitrobenzyl protected compounds. By moving beyond simple irradiation at the absorption maximum and instead determining the action cross-section across a range of wavelengths, researchers can significantly improve the performance, safety, and specificity of their photocleavage experiments. The protocols and principles outlined in this guide provide a robust framework for achieving precise and efficient optical control over molecular function.

References

  • Fiveable. (n.d.). Quantum yield determination and interpretation | Photochemistry Class Notes. Retrieved from [Link]

  • Gollner, A., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(6), 735-743. Retrieved from [Link]

  • Che, T., et al. (2024). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods, 182(2), 185-195. Retrieved from [Link]

  • Yang, H., et al. (2021). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ChemistryOpen, 10(1), 94-98. Retrieved from [Link]

  • Parker, K. M., & Jasper, J. T. (2024). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC traces recorded during irradiation (0, 5, 10, and 20 min, at 365 nm) of 4a in DMF–MeOH (3:1, v/v) with CH3CN–H2O (0.1% TFA) as eluent system (10–60%, 20 min). Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). What is Quantum Yield?. Retrieved from [Link]

  • ChemistryViews. (2022). Photoactivation of Caged Nucleosides. Retrieved from [Link]

  • Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]

  • Isacsson, J., et al. (2025). A practical guide to measuring and reporting photophysical data. Journal of Materials Chemistry C. Retrieved from [Link]

  • Gstöttmayr, D. A., et al. (2020). Light as a Reaction Parameter – Systematic Wavelength Screening in Photochemical Synthesis. Chemical Science, 11(2), 434-440. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567-5577. Retrieved from [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Retrieved from [Link]

  • Hansen, M. J., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(11), 3358-3377. Retrieved from [Link]

  • Dhiman, S., & Deiters, A. (2014). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Photochemistry and Photobiology, 90(5), 961-975. Retrieved from [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. Retrieved from [Link]

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Application of 2,4-Difluoro-5-nitrobenzyl Alcohol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fluorinated Nitrobenzyl Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and photolabile functionalities into molecular scaffolds has become a cornerstone of rational drug design. 2,4-Difluoro-5-nitrobenzyl alcohol emerges as a compelling building block, poised at the intersection of these critical motifs. Its unique trifunctional architecture—a reactive benzylic alcohol, an electron-withdrawing nitro group, and a difluorinated phenyl ring—offers a versatile platform for the synthesis of complex bioactive molecules. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the nitrobenzyl core is renowned for its utility as a photolabile protecting group, enabling spatiotemporal control over the release of active agents.

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into its prospective use as a photolabile protecting group, offering detailed, field-proven protocols for the protection of hydroxyl and amine functionalities and their subsequent light-induced cleavage. The causality behind experimental choices will be elucidated, empowering researchers to adapt and optimize these methodologies for their specific synthetic challenges.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 935287-88-0[1][2]
Molecular Formula C₇H₅F₂NO₃[1]
Molecular Weight 189.12 g/mol [1]
Appearance Solid-
Purity Typically ≥97%[2]
Solubility Soluble in common organic solvents such as methanol, dichloromethane, and THF.-
Safety Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]-

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Core Application: A Photolabile Protecting Group with Unique Attributes

The ortho-nitrobenzyl scaffold is a well-established photolabile protecting group (PPG) in organic synthesis and chemical biology.[3][4] Upon irradiation with UV light, typically in the range of 350-365 nm, the nitro group undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic C-O or C-N bond and release of the protected functionality. This "caging" and "uncaging" strategy allows for the precise control of the release of bioactive molecules in a specific location and at a desired time, which is invaluable for studying biological processes and for targeted drug delivery.[5][6]

The introduction of two fluorine atoms onto the nitrobenzyl ring of this compound is anticipated to confer several advantageous properties:

  • Modulated Photochemical Properties: The electron-withdrawing nature of the fluorine atoms can influence the absorption maximum and quantum yield of the photocleavage reaction. This may allow for fine-tuning of the deprotection conditions to be more compatible with sensitive biological systems.

  • Enhanced Lipophilicity: The fluorine atoms can increase the lipophilicity of the protecting group, which may improve the cell permeability of the caged compound.

  • ¹⁹F NMR Probe: The presence of fluorine provides a unique spectroscopic handle for non-invasive monitoring of the caged compound and its cleavage in biological systems using ¹⁹F NMR spectroscopy.

Experimental Protocols

The following protocols are representative methodologies for the application of this compound as a photolabile protecting group. These are based on well-established procedures for other nitrobenzyl-based PPGs and should be optimized for specific substrates.

Protocol 1: Synthesis of 2,4-Difluoro-5-nitrobenzyl Bromide

The conversion of the benzylic alcohol to a more reactive leaving group, such as a bromide, is the first step in its use as a protecting group.

G cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions A This compound C 2,4-Difluoro-5-nitrobenzyl bromide A->C Reaction B Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) B->C Reagent D Anhydrous solvent (e.g., DCM, THF) Inert atmosphere (N₂ or Ar) Controlled temperature (e.g., 0 °C to rt) D->C Conditions

Caption: Synthesis of 2,4-Difluoro-5-nitrobenzyl bromide.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for workup and purification.

Procedure (using PBr₃):

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-Difluoro-5-nitrobenzyl bromide.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Causality: The use of anhydrous conditions and an inert atmosphere is crucial to prevent the reaction of PBr₃ with water. The reaction is performed at 0 °C initially to control the exothermic reaction.

Protocol 2: Protection of a Hydroxyl Group as a 2,4-Difluoro-5-nitrobenzyl Ether

G cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions A Alcohol (R-OH) D 2,4-Difluoro-5-nitrobenzyl ether (R-O-CH₂-Ar) A->D Reaction B 2,4-Difluoro-5-nitrobenzyl bromide B->D Reagent C Base (e.g., NaH, K₂CO₃) C->D Catalyst E Anhydrous solvent (e.g., DMF, THF) Inert atmosphere (N₂ or Ar) Room temperature or gentle heating E->D Conditions

Caption: Protection of an alcohol as a 2,4-Difluoro-5-nitrobenzyl ether.

Materials:

  • Substrate containing a hydroxyl group (Alcohol)

  • 2,4-Difluoro-5-nitrobenzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF) or THF

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure (using NaH):

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF under an inert atmosphere, add a solution of the alcohol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Add a solution of 2,4-Difluoro-5-nitrobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Stir the reaction at room temperature overnight or until TLC analysis indicates the consumption of the starting alcohol.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired 2,4-Difluoro-5-nitrobenzyl ether.

Causality: Sodium hydride is a strong base that deprotonates the alcohol to form a more nucleophilic alkoxide, which then displaces the bromide from 2,4-Difluoro-5-nitrobenzyl bromide in an Sₙ2 reaction. Anhydrous solvents are essential as NaH reacts violently with water.

Protocol 3: Photolytic Cleavage of a 2,4-Difluoro-5-nitrobenzyl Ether

G cluster_reactants Reactant cluster_products Products cluster_conditions Reaction Conditions A 2,4-Difluoro-5-nitrobenzyl ether B Free Alcohol (R-OH) A->B Cleavage C 2,4-Difluoro-5-nitrosobenzaldehyde A->C Byproduct D Solvent (e.g., MeOH, MeCN/H₂O) UV irradiation (e.g., 365 nm) Quartz reaction vessel D->B Conditions

Caption: Photolytic cleavage of a 2,4-Difluoro-5-nitrobenzyl ether.

Materials:

  • 2,4-Difluoro-5-nitrobenzyl protected compound

  • Solvent (e.g., methanol, acetonitrile/water mixture)

  • Quartz reaction vessel

  • UV photoreactor with a 365 nm lamp

Procedure:

  • Dissolve the 2,4-Difluoro-5-nitrobenzyl ether in a suitable solvent in a quartz reaction vessel. The concentration should be optimized for the specific substrate and reaction scale but is typically in the millimolar range.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can sometimes interfere with the photoreaction.

  • Place the reaction vessel in a photoreactor and irradiate with a 365 nm UV lamp.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from minutes to several hours depending on the substrate and the intensity of the light source.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to remove the 2,4-Difluoro-5-nitrosobenzaldehyde byproduct and any remaining starting material.

Causality: The quartz vessel is used because it is transparent to UV light at 365 nm, unlike standard borosilicate glass. The specific wavelength of 365 nm is commonly used for nitrobenzyl photochemistry as it corresponds to an absorption band of the nitroaromatic chromophore.

Conclusion and Future Perspectives

This compound represents a promising and versatile building block for medicinal chemistry. Its potential application as a photolabile protecting group, leveraging the well-established chemistry of nitrobenzyl compounds while introducing the beneficial properties of fluorine, opens up new avenues for the synthesis and controlled delivery of therapeutic agents. The protocols provided herein offer a solid foundation for researchers to explore the utility of this compound in their own drug discovery programs. Further investigations into the precise photochemical properties of the 2,4-Difluoro-5-nitrobenzyl group and its application in the synthesis of specific kinase inhibitors or other targeted therapies are warranted and expected to yield exciting advancements in the field.

References

  • Wikipedia. Photolabile protecting group. [Link]

  • Papageorgiou, G., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(23), 6066-6077.
  • Klán, P., et al. (2013). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chemical Reviews, 113(1), 119-191.
  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.
  • Fodor, S. P., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis.
  • Lee, H. M., et al. (2009). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Tetrahedron Letters, 50(44), 6049-6051.

Sources

Application Notes and Protocols for the Synthesis of Caged Compounds Using 2,4-Difluoro-5-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Advancing Photochemical Control with 2,4-Difluoro-5-nitrobenzyl (DFNb) Caged Compounds

Photoremovable protecting groups (PPGs), or "caging" groups, have become indispensable tools in the biological and chemical sciences, offering precise spatiotemporal control over the release of active molecules.[1][2] By rendering a bioactive compound inert until irradiated with light, researchers can investigate complex dynamic processes with minimal perturbation.[3] The ortho-nitrobenzyl backbone is a foundational scaffold for many PPGs, prized for its synthetic accessibility and well-understood photochemical properties.[4]

This guide focuses on a promising, albeit less conventional, derivative: 2,4-Difluoro-5-nitrobenzyl (DFNb) alcohol . The introduction of fluorine atoms onto the aromatic ring is a strategic modification intended to modulate the electronic properties of the chromophore. This can potentially influence key parameters such as the wavelength of maximum absorption (λmax), quantum yield (Φu) of uncaging, and two-photon absorption cross-section (δu), offering advantages in specific experimental contexts.[5] Furthermore, fluorine substitution can alter the lipophilicity and metabolic stability of the caging group and its photolytic byproducts.

These application notes provide a detailed framework for the synthesis of DFNb-caged compounds, targeting researchers, medicinal chemists, and drug development professionals. We will delve into the rationale behind the synthetic strategies and provide robust, step-by-step protocols for the caging of carboxylic acids, a common functional group in neurotransmitters and other bioactive molecules.

Core Principles and Advantages of the DFNb Caging Group

The photochemistry of o-nitrobenzyl compounds is initiated by the absorption of a photon, leading to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This is followed by a series of electronic and atomic rearrangements that culminate in the cleavage of the bond to the protected functional group and the formation of a 2,4-difluoro-5-nitrosobenzaldehyde byproduct.[4]

Why Choose the 2,4-Difluoro-5-nitrobenzyl Moiety?

  • Tuning Photophysical Properties: The electron-withdrawing nature of the fluorine atoms can shift the absorption spectrum and potentially enhance the quantum yield of photolysis.[5]

  • Enhanced Two-Photon Uncaging: Modifications to the electronic structure of the nitrobenzyl chromophore can improve the two-photon absorption cross-section, enabling more precise three-dimensional uncaging with less scattering and deeper tissue penetration.[6][7]

  • Modified Lipophilicity: Fluorine substitution can increase the lipophilicity of the caged compound, which may be advantageous for crossing cellular membranes.

  • Potential for Orthogonal Uncaging: The altered absorption spectrum of the DFNb group, relative to more common nitrobenzyl derivatives, may allow for selective uncaging in the presence of other photolabile compounds.[8]

Below is a diagram illustrating the general workflow for synthesizing and utilizing DFNb-caged compounds.

G cluster_synthesis Synthesis Phase cluster_application Application Phase DFNb_OH 2,4-Difluoro-5-nitrobenzyl alcohol (DFNb-OH) Coupling Coupling Reaction (e.g., Mitsunobu Esterification) DFNb_OH->Coupling Bioactive_Molecule Bioactive Molecule (e.g., with -COOH) Bioactive_Molecule->Coupling Purification Purification (Chromatography) Coupling->Purification Caged_Compound DFNb-Caged Compound Purification->Caged_Compound Introduction Introduction to Biological System Caged_Compound->Introduction Photolysis Photolysis (Uncaging) (UV or 2-Photon Laser) Introduction->Photolysis Released_Molecule Released Bioactive Molecule Photolysis->Released_Molecule Byproduct 2,4-Difluoro-5-nitroso- benzaldehyde Photolysis->Byproduct Biological_Effect Observation of Biological Effect Released_Molecule->Biological_Effect

Caption: General workflow for the synthesis and application of DFNb-caged compounds.

Synthesis of DFNb-Caged Carboxylic Acids via Mitsunobu Esterification

The Mitsunobu reaction is a powerful and versatile method for the esterification of primary and secondary alcohols with carboxylic acids, proceeding with a characteristic inversion of stereochemistry at the alcohol carbon.[3][9][10] This makes it particularly well-suited for coupling chiral molecules. The reaction is driven by the in situ formation of an alkoxyphosphonium salt from the alcohol and a phosphine (typically triphenylphosphine, PPh₃), activated by an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[10]

The choice of using a Mitsunobu reaction here is deliberate. Direct acid-catalyzed esterification of 2,4-difluoro-5-nitrobenzyl alcohol may require harsh conditions that could be incompatible with sensitive bioactive molecules. The Mitsunobu reaction, in contrast, proceeds under mild, essentially neutral conditions.[11]

Protocol: DFNb-Caging of a Generic Carboxylic Acid

This protocol describes the synthesis of a 2,4-difluoro-5-nitrobenzyl ester from a generic carboxylic acid.

Materials:

  • This compound (DFNb-OH) (1.0 eq)

  • Carboxylic acid of interest (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • TLC plates and visualization system (UV lamp)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (to a concentration of approximately 0.1 M with respect to the alcohol).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add the diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution over 10-15 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC), observing the consumption of the starting alcohol.

  • Workup:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x). The bicarbonate wash is crucial for removing any unreacted carboxylic acid.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point. The triphenylphosphine oxide byproduct is typically more polar than the desired ester.

  • Characterization: Characterize the purified DFNb-caged ester by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Self-Validating System and Causality in the Protocol
  • Inert Atmosphere: The Mitsunobu reaction involves phosphine intermediates that can be sensitive to air and moisture. An inert atmosphere prevents oxidation of the triphenylphosphine and hydrolysis of reactive intermediates.

  • Stoichiometry: A slight excess of the carboxylic acid and Mitsunobu reagents is used to ensure complete consumption of the limiting reagent, the DFNb-alcohol.

  • Slow Addition at 0 °C: The reaction between the phosphine and the azodicarboxylate is exothermic. Slow, cooled addition prevents side reactions and decomposition of the reagents.

  • Aqueous Workup: The NaHCO₃ wash selectively removes the acidic starting material, while the water and brine washes remove water-soluble byproducts and reagents.

  • Chromatography: This is the definitive purification step to separate the desired product from byproducts like triphenylphosphine oxide and the reduced azodicarboxylate, which are common contaminants in Mitsunobu reactions.

Photolysis (Uncaging) of DFNb-Caged Compounds

The release of the bioactive molecule from its DFNb cage is achieved by irradiation with UV light. The optimal wavelength for photolysis should correspond to the absorption maximum of the DFNb chromophore.

General Protocol for Photolysis:
  • Sample Preparation: Prepare a solution of the DFNb-caged compound in a suitable buffer (e.g., PBS, HEPES) that is transparent at the irradiation wavelength. The concentration will be application-dependent but is typically in the micromolar to low millimolar range.

  • Irradiation: Irradiate the sample with a light source that emits in the UV-A range (typically 350-400 nm). This can be a mercury arc lamp with appropriate filters, a UV LED, or a laser. For two-photon uncaging, a pulsed infrared laser (typically around 700-800 nm) is required.[12][13]

  • Monitoring Uncaging: The progress of the photolysis can be monitored by various methods:

    • UV-Vis Spectroscopy: Observe the decrease in the absorbance of the DFNb-caged compound and the appearance of the absorbance of the nitrosobenzaldehyde byproduct.

    • HPLC: Quantify the disappearance of the starting material and the appearance of the released molecule.

    • Bioassay: Measure the biological activity of the released molecule.

The efficiency of photolysis is determined by the product of the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield of uncaging (Φu).[5][7]

Data Presentation

The following table summarizes the expected photophysical properties of the DFNb caging group based on data from similar nitrobenzyl derivatives. Experimental determination for each new DFNb-caged compound is highly recommended.

PropertySymbolExpected Value RangeSignificance
Wavelength of Max. Absorptionλmax340 - 380 nmDetermines the optimal wavelength for one-photon uncaging.
Molar Extinction Coefficientε3,000 - 7,000 M-1cm-1A measure of how strongly the compound absorbs light at a given wavelength.
Quantum Yield of UncagingΦu0.1 - 0.5The efficiency of converting an absorbed photon into a successful uncaging event.
Two-Photon Action Cross-Sectionδu0.1 - 1.0 GMA measure of the efficiency of two-photon uncaging.

Values are estimates based on related nitrobenzyl compounds and should be experimentally verified.[5][14]

Visualization of Mechanisms

Mitsunobu Esterification Mechanism

G DIAD DIAD Betaine [DIAD-PPh₃ Betaine] DIAD->Betaine + PPh₃ PPh3 PPh₃ PPh3->Betaine DFNbOH DFNb-OH Alkoxyphosphonium {[DFNb-O-P⁺Ph₃] [R-COO⁻]} DFNbOH->Alkoxyphosphonium RCOOH R-COOH RCOOH->Alkoxyphosphonium Betaine->Alkoxyphosphonium + DFNb-OH, + R-COOH Product DFNb-O-COR (Caged Compound) Alkoxyphosphonium->Product SN2 attack Byproduct1 DIAD-H₂ Byproduct2 Ph₃P=O

Caption: Simplified mechanism of the Mitsunobu esterification for caging a carboxylic acid.

Photolysis Mechanism of a DFNb-Ester

G CagedEster DFNb-Ester ExcitedState [DFNb-Ester]* (Excited State) CagedEster->ExcitedState hν (Light) AciNitro Aci-nitro Intermediate ExcitedState->AciNitro Intramolecular H-abstraction CyclicIntermediate Cyclic Intermediate AciNitro->CyclicIntermediate Rearrangement ReleasedAcid R-COOH (Released Acid) CyclicIntermediate->ReleasedAcid Cleavage NitrosoByproduct 2,4-Difluoro-5-nitrosobenzaldehyde CyclicIntermediate->NitrosoByproduct Cleavage

Caption: General photochemical mechanism for the uncaging of a DFNb-ester.

References

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable Protecting Groups: Reaction Mechanisms and Efficacy. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]

  • Bochet, C. G. (2002). Wavelength-selective cleavage of photolabile protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (1), 125-142. [Link]

  • Lawrence, D. S. (2005). The chemical-biology of caged compounds. Current opinion in chemical biology, 9(6), 570-575. [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]

  • Dodge, J. A., & Nissen, J. S. (1998). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 75, 198. [Link]

  • Amendola, V., et al. (2010). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Australian Journal of Chemistry, 63(8), 1155-1164. [Link]

  • Rasmussen, J. H., & Christensen, J. B. (2013). Facile Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenyl ethyl) Carbamate Protected α, ω-Diamines. The Open Organic Chemistry Journal, 7(1). [Link]

  • Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu and related reactions: advances and applications. Chemical reviews, 111(3), 1123-1191. [Link]

  • Drobizhev, M., et al. (2011). Two-photon absorption properties of fluorescent proteins. Nature methods, 8(5), 393-399. [Link]

  • Trenor, S. R., Shultz, A. R., Love, B. J., & Long, T. E. (2004). Coumarins in polymers: from light-harvesting to photo-cross-linkable tissue scaffolds. Chemical reviews, 104(6), 3059-3078. [Link]

  • Fodor, S. P., et al. (1991). Light-directed, spatially addressable parallel chemical synthesis. Science, 251(4995), 767-773. [Link]

  • Givens, R. S., & Rubina, M. (2012). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Current opinion in chemical biology, 16(5-6), 578-585. [Link]

  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]

  • Ellis-Davies, G. C. (2008). Two-photon uncaging of glutamate. Cold Spring Harbor protocols, 2008(12), pdb-prot5110. [Link]

  • Svoboda, K., & Yasuda, R. (2006). Principles of two-photon excitation microscopy and its applications to neuroscience. Neuron, 50(6), 823-839. [Link]

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Application Notes and Protocols for 2,4-Difluoro-5-nitrobenzyl Alcohol as a Photocleavable Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Photocleavable Linker for Advanced Bioconjugation

The field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), continually seeks innovative linker technologies that offer enhanced stability, controlled payload release, and improved therapeutic indices. Photocleavable linkers have emerged as a powerful tool, providing spatiotemporal control over the release of therapeutic agents. This document provides a detailed guide to the use of 2,4-difluoro-5-nitrobenzyl alcohol, a promising photocleavable linker, in bioconjugation.

The o-nitrobenzyl group is a well-established photolabile protecting group that undergoes cleavage upon exposure to UV light, typically in the 340-365 nm range. The introduction of fluorine atoms onto the aromatic ring can modulate the electronic properties of the linker, potentially influencing its stability, photorelease kinetics, and overall performance in biological systems. This guide will cover the synthesis of the activated linker, its conjugation to biomolecules, protocols for photocleavage, and methods for the characterization of the resulting bioconjugates.

Key Advantages of this compound as a Linker

The unique structure of this compound offers several potential advantages in bioconjugation:

  • Photocleavable Release: Enables precise control over the release of a conjugated payload at a specific time and location through the application of UV light.

  • Enhanced Stability: The electron-withdrawing nature of the fluorine atoms may enhance the stability of the linker in biological media, reducing premature drug release.

  • Tunable Properties: The substitution pattern on the nitrobenzyl ring allows for the fine-tuning of the linker's photochemical and physical properties.

  • Versatility: Can be adapted for the conjugation of a wide range of biomolecules, including antibodies, peptides, and oligonucleotides, to various payloads such as small molecule drugs, fluorescent dyes, or toxins.

Workflow for Bioconjugation using this compound

The overall process for utilizing this compound as a linker in bioconjugation can be summarized in the following workflow:

Bioconjugation Workflow cluster_0 Activation cluster_1 Conjugation cluster_2 Purification & Characterization cluster_3 Application A 2,4-Difluoro-5- nitrobenzyl alcohol C Activated Linker (Chloroformate) A->C Activation B Activation Reagent (e.g., Phosgene equivalent) E Conjugation Reaction (Carbamate Formation) C->E D Biomolecule (e.g., Antibody) D->E F Bioconjugate E->F G Purification (e.g., SEC, HIC) F->G H Characterization (HPLC, MS, DAR) G->H I Photocleavage (UV Irradiation) H->I J Released Payload I->J

Caption: General workflow for the use of this compound as a linker.

Experimental Protocols

Part 1: Synthesis of Activated 2,4-Difluoro-5-nitrobenzyl Chloroformate

To make the this compound reactive towards primary amines on biomolecules, it must first be activated. A common method is to convert the alcohol to a chloroformate.

Materials:

  • This compound

  • Bis(trichloromethyl) carbonate (triphosgene) or phosgene

  • Anhydrous, inert solvent (e.g., dichloromethane, chloroform)

  • Inert gas (e.g., nitrogen or argon)

  • Glass reaction vessel with a magnetic stirrer and a reflux condenser

  • Ice bath

Protocol:

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Activating Agent: Carefully add a solution of bis(trichloromethyl) carbonate (0.4 eq) in anhydrous dichloromethane dropwise to the cooled solution of the alcohol. Caution: Phosgene and its equivalents are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Once the reaction is complete, carefully quench any unreacted activating agent by the slow addition of water.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude 2,4-difluoro-5-nitrobenzyl chloroformate can be purified by column chromatography on silica gel.

ParameterRecommended ValueNotes
Solvent Anhydrous DichloromethaneEnsure the solvent is free of water to prevent hydrolysis of the chloroformate.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Molar Ratio (Alcohol:Triphosgene) 1 : 0.4A slight excess of the alcohol may be used to ensure complete consumption of the triphosgene.
Reaction Time 4-5 hoursMonitor by TLC for completion.
Part 2: Conjugation to a Biomolecule (e.g., Antibody)

This protocol describes the conjugation of the activated 2,4-difluoro-5-nitrobenzyl chloroformate to the lysine residues of an antibody.

Materials:

  • Antibody solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated 2,4-difluoro-5-nitrobenzyl chloroformate

  • Anhydrous, water-miscible co-solvent (e.g., DMSO, DMF)

  • Quenching solution (e.g., Tris buffer, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Protocol:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.4).

  • Linker Preparation: Prepare a stock solution of the activated 2,4-difluoro-5-nitrobenzyl chloroformate in an anhydrous co-solvent (e.g., DMSO) immediately before use.

  • Conjugation Reaction: Add the desired molar excess of the activated linker solution to the antibody solution while gently stirring. The reaction is typically carried out at room temperature for 1-2 hours.

  • Quenching: Stop the reaction by adding a quenching solution to react with any unreacted linker.

  • Purification: Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove excess linker, co-solvent, and quenching agent.

ParameterRecommended ValueNotes
pH 7.2 - 8.0A slightly basic pH promotes the reaction with primary amines.
Molar Ratio (Linker:Antibody) 5:1 to 20:1The optimal ratio should be determined empirically to achieve the desired drug-to-antibody ratio (DAR).
Reaction Time 1-2 hoursCan be optimized based on the reactivity of the antibody and linker.
Temperature Room TemperatureGentle agitation is recommended.
Part 3: Photocleavage of the Bioconjugate

This protocol outlines the procedure for releasing the conjugated payload from the bioconjugate using UV light.

Materials:

  • Purified bioconjugate solution

  • UV light source (e.g., mercury arc lamp with a filter for 365 nm)

  • Quartz cuvette or microplate

Protocol:

  • Sample Preparation: Prepare a solution of the bioconjugate in a suitable buffer.

  • Irradiation: Place the sample in a quartz cuvette or microplate and expose it to UV light at the appropriate wavelength (typically ~365 nm). The duration and intensity of the irradiation will depend on the specific linker and the desired extent of cleavage.

  • Analysis: Analyze the sample at different time points using HPLC or mass spectrometry to monitor the cleavage of the linker and the release of the payload.

ParameterRecommended ValueNotes
Wavelength ~365 nmThe optimal wavelength may vary slightly depending on the specific chromophore.
Light Intensity To be determined empiricallyHigher intensity will lead to faster cleavage but may also cause photodamage to the biomolecule.
Duration Minutes to hoursMonitor the reaction to determine the time required for complete cleavage.

Characterization and Analysis

Thorough characterization of the bioconjugate is essential to ensure its quality and performance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for analyzing the purity and heterogeneity of bioconjugates.

  • Size-Exclusion Chromatography (SEC): Used to assess the level of aggregation and fragmentation of the antibody after conjugation.

  • Hydrophobic Interaction Chromatography (HIC): A non-denaturing technique that can separate different drug-to-antibody ratio (DAR) species.

  • Reversed-Phase HPLC (RP-HPLC): Often used to analyze the light and heavy chains of the antibody after reduction, providing information on the distribution of the linker-drug on each chain.

Mass Spectrometry (MS)

Mass spectrometry provides precise mass information, confirming the successful conjugation and allowing for the determination of the DAR.

  • Intact Mass Analysis: The bioconjugate is analyzed without fragmentation to determine the molecular weight of the different DAR species.

  • Peptide Mapping: The bioconjugate is digested into smaller peptides, which are then analyzed by LC-MS/MS to identify the specific sites of conjugation.

Diagram of the Photocleavage Mechanism

The photocleavage of the o-nitrobenzyl linker proceeds through an intramolecular rearrangement upon absorption of UV light.

Photocleavage Mechanism A Bioconjugate (Linker Intact) B Excited State A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Released Payload + Nitrosobenzaldehyde byproduct C->D Rearrangement & Cleavage

Caption: Simplified mechanism of o-nitrobenzyl linker photocleavage.

Conclusion and Future Perspectives

The this compound linker represents a valuable addition to the toolbox of photocleavable linkers for bioconjugation. Its unique properties, including the potential for enhanced stability and tunable photorelease, make it an attractive candidate for the development of next-generation ADCs and other targeted therapies. Further research is needed to fully elucidate the impact of the difluoro substitution on the linker's performance and to optimize its use in various bioconjugation applications. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this promising new linker.

References

  • Singh, R., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3295-3317. [Link]

  • Strop, P., et al. (2013). Methods for site-specific drug conjugation to antibodies. Antibody-Drug Conjugates, 275-283. [Link]

  • Leriche, G., et al. (2012). Cleavable linkers in chemical biology. Bioorganic & Medicinal Chemistry, 20(2), 571-582.
  • Lu, J., et al. (2020). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Molecules, 25(23), 5621. [Link]

  • Xtalks. (2025). Advancing ADC Design Through Site-Specific Conjugation and Stable Linkers. [Link]

Precision Photopharmacology: Fluorinated Nitrobenzyl Alcohols for Advanced Spatiotemporal Control of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Spatiotemporal Control in Biological Systems

The intricate signaling pathways that govern life operate with breathtaking precision in both space and time. To dissect these complex networks and to develop next-generation therapeutics with minimized off-target effects, researchers require tools that can mirror this natural precision. Photoremovable protecting groups (PPGs), or "photocages," have emerged as a powerful solution, enabling the light-triggered release of bioactive molecules.[1] This optical control allows for the activation of drugs, neurotransmitters, and other signaling molecules at specific locations and times, providing an unprecedented window into dynamic biological processes.[2][3]

Among the arsenal of photocages, the ortho-nitrobenzyl (o-NB) scaffold has been a workhorse due to its synthetic versatility and well-understood photochemical mechanism.[1][4] However, the demands of modern biological research, particularly in neuroscience and drug delivery, necessitate PPGs with enhanced properties, such as improved two-photon absorption cross-sections for deeper tissue penetration and finer spatial resolution, and tunable photolysis kinetics.[5][6][7] This has led to the exploration of substituted o-NB derivatives to refine their photophysical and photochemical characteristics.[7][8]

This application note delves into a promising frontier in this field: the use of fluorinated ortho-nitrobenzyl alcohols as a superior class of photocages. The introduction of fluorine, a small and highly electronegative atom, can profoundly influence the electronic properties of the o-NB chromophore. While fluorine is an electron-withdrawing group through induction, it can also act as an electron-donating group via conjugation, offering a nuanced approach to tuning the molecule's behavior.[9][10] This guide provides a comprehensive overview of the rationale behind using fluorinated o-NB alcohols, detailed protocols for their synthesis and application, and a comparative analysis of their properties, empowering researchers to harness their potential for precise spatiotemporal control of bioactive molecules.

The Mechanism of Action: How Fluorination Enhances Photocaging

The photocleavage of o-nitrobenzyl-caged compounds proceeds through a well-established Norrish Type II intramolecular rearrangement.[1][4] Upon absorption of a photon, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom and the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately releasing the bioactive molecule and forming a nitrosobenzaldehyde byproduct.[1][11]

The introduction of fluorine substituents onto the aromatic ring can modulate several key aspects of this process:

  • Tuning Photophysical Properties: The position and number of fluorine atoms can alter the absorption spectrum of the o-NB chromophore. This can be leveraged to shift the excitation wavelength, potentially to longer, less phototoxic wavelengths, and to enhance the molar extinction coefficient, leading to more efficient light absorption.

  • Modulating Photolysis Kinetics: The electron-withdrawing nature of fluorine can influence the stability of the excited state and the intermediates in the photorelease pathway. This can be used to either accelerate or decelerate the rate of uncaging, allowing for the design of photocages with release kinetics tailored to specific biological events.

  • Enhancing Two-Photon Absorption: Strategic fluorination can influence the two-photon absorption (2PA) cross-section of the chromophore. A higher 2PA cross-section is highly desirable for applications in thick tissue preparations, such as in neuroscience, as it allows for deeper penetration of near-infrared light and highly localized uncaging in three dimensions.[5][12]

The following diagram illustrates the general photocleavage mechanism of an o-nitrobenzyl-caged molecule.

Photocleavage Mechanism A o-Nitrobenzyl Caged Bioactive Molecule B Excited State (aci-nitro intermediate) A->B hν (UV light) C Rearrangement B->C D Released Bioactive Molecule C->D Cleavage E Nitrosobenzaldehyde Byproduct C->E Cleavage

Caption: Photocleavage of an o-nitrobenzyl-caged molecule.

Comparative Properties of Fluorinated vs. Non-Fluorinated Nitrobenzyl Photocages

The strategic placement of fluorine atoms on the ortho-nitrobenzyl ring can significantly alter the photophysical and photochemical properties of the resulting photocage. The following table summarizes key parameters for several common and fluorinated o-NB derivatives, providing a basis for selecting the appropriate cage for a given application.

Protecting GroupAbbreviationλmax (nm)Quantum Yield (Φ)Two-Photon Cross-Section (δu) (GM)Key Features & References
2-NitrobenzylNB~280~0.13LowThe parent scaffold.[4]
4,5-Dimethoxy-2-nitrobenzylDMNB~350~0.05~0.01Red-shifted absorption.[13]
4-Fluoro-2-nitrobenzyl4-F-NB---Electron-withdrawing group may alter kinetics.
5-Fluoro-2-nitrobenzyl5-F-NB---Potential for altered electronic properties.
2,6-DinitrobenzylDNB~270~0.12-0.4HigherIncreased quantum yield.[4]

Note: Quantitative data for fluorinated nitrobenzyl alcohols are still emerging in the literature. The table highlights their potential for tuning properties based on the known effects of fluorine substitution.

Experimental Protocols

The following protocols provide a framework for the synthesis of fluorinated o-nitrobenzyl alcohols and their use in caging bioactive molecules. These are generalized procedures and may require optimization based on the specific substrate.

Protocol 1: Synthesis of a Fluorinated ortho-Nitrobenzyl Alcohol (Example: 4-Fluoro-2-nitrobenzyl alcohol)

This protocol outlines a general two-step synthesis starting from a commercially available fluorinated toluene derivative.

Workflow Diagram:

Synthesis_Workflow Start 4-Fluoro-2-nitrotoluene Step1 Bromination (NBS, AIBN) Start->Step1 Intermediate 4-Fluoro-2-nitrobenzyl bromide Step1->Intermediate Step2 Hydrolysis (e.g., aq. NaHCO3) Intermediate->Step2 Product 4-Fluoro-2-nitrobenzyl alcohol Step2->Product

Caption: Synthesis of 4-Fluoro-2-nitrobenzyl alcohol.

Materials:

  • 4-Fluoro-2-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Sodium bicarbonate (NaHCO3)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Benzylic Bromination:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (1 equivalent) in CCl4.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

    • Heat the mixture to reflux and irradiate with a UV lamp (a standard 254 nm or 365 nm lamp can be used) for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield crude 4-fluoro-2-nitrobenzyl bromide, which can be used in the next step without further purification or purified by column chromatography.

  • Hydrolysis to the Alcohol:

    • Dissolve the crude 4-fluoro-2-nitrobenzyl bromide in a mixture of acetone and water (e.g., 3:1 v/v).

    • Add sodium bicarbonate (1.5 equivalents) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting crude alcohol by silica gel column chromatography to obtain pure 4-fluoro-2-nitrobenzyl alcohol.

Protocol 2: Caging a Carboxylic Acid with a Fluorinated ortho-Nitrobenzyl Alcohol

This protocol describes the esterification of a carboxylic acid with a fluorinated o-nitrobenzyl alcohol using dicyclohexylcarbodiimide (DCC) coupling.

Materials:

  • Bioactive molecule containing a carboxylic acid

  • Fluorinated o-nitrobenzyl alcohol (e.g., 4-fluoro-2-nitrobenzyl alcohol from Protocol 1)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1 equivalent) and the fluorinated o-nitrobenzyl alcohol (1.1 equivalents) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct and wash the solid with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the fluorinated o-nitrobenzyl-caged carboxylic acid.

Protocol 3: Photolysis and Analysis of the Uncaged Bioactive Molecule

This protocol provides a general method for the light-induced release of the bioactive molecule and its analysis.

Materials:

  • Fluorinated o-nitrobenzyl-caged bioactive molecule

  • Appropriate buffered aqueous solution (e.g., PBS, pH 7.4)

  • UV light source (e.g., mercury lamp with appropriate filters, or a laser for two-photon uncaging)

  • Analytical instrumentation (e.g., HPLC, LC-MS, or a biological assay specific to the bioactive molecule)

Procedure:

  • Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the desired final concentration in the buffered aqueous solution.

  • Transfer the solution to a suitable container for irradiation (e.g., a quartz cuvette for UV spectroscopy or a multi-well plate for cell-based assays).

  • Irradiate the sample with the UV light source for a predetermined amount of time. The optimal wavelength and duration of irradiation should be determined empirically. For two-photon uncaging, a focused near-infrared laser beam is used.[5][6][7]

  • Following irradiation, analyze the sample to confirm the release of the bioactive molecule. This can be done by:

    • Chromatographic methods (HPLC, LC-MS): To separate and quantify the caged compound, the released bioactive molecule, and the nitrosobenzaldehyde byproduct.

    • Spectroscopic methods: To monitor the disappearance of the caged compound's absorbance or the appearance of a new absorbance/fluorescence signal.

    • Biological assays: To measure the functional activity of the released bioactive molecule.

Applications in Neuroscience and Drug Development

The precise spatiotemporal control afforded by fluorinated o-nitrobenzyl photocages opens up exciting possibilities in several research areas:

  • Neuroscience: The ability to release neurotransmitters like glutamate and GABA with high spatial and temporal resolution is crucial for mapping neural circuits and understanding synaptic plasticity.[14][15][16] Fluorinated o-NB cages with enhanced two-photon cross-sections can enable the activation of single dendritic spines deep within scattering brain tissue.[5][7]

  • Drug Delivery: Photocaged therapeutics can be designed to remain inactive until they reach the target tissue, where they can be activated by light, thereby reducing systemic toxicity.[17] Fluorination can be used to fine-tune the release kinetics of the drug to match the desired therapeutic window.

  • Cell Biology: The controlled release of signaling molecules within single cells allows for the precise perturbation of cellular pathways, providing insights into their function and regulation.[10][18][19]

Conclusion and Future Outlook

Fluorinated ortho-nitrobenzyl alcohols represent a significant advancement in the field of photoremovable protecting groups. By leveraging the unique electronic properties of fluorine, researchers can design photocages with tailored photophysical and photochemical properties to meet the demands of increasingly sophisticated biological experiments. The ability to fine-tune absorption wavelengths, photolysis rates, and two-photon absorption cross-sections provides a powerful toolkit for achieving unparalleled spatiotemporal control over bioactive molecules.

As research in this area continues, we can expect the development of new fluorinated o-NB derivatives with even more advanced features, such as red-shifted absorption into the visible spectrum and higher quantum yields. These next-generation photocages will undoubtedly play a pivotal role in unraveling the complexities of biological systems and in the development of novel phototherapies.

References

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  • Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 7(1), 162-171. [Link]

  • Fournier, L., Gauron, C., & Volovitch, M. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemphyschem, 7(6), 1274-1283. [Link]

  • Lawrence, D. S. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Accounts of Chemical Research, 48(10), 2642–2651. [Link]

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  • Zhao, H., Sterner, E., Coughlin, E., & Théato, P. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(4), 1723–1736. [Link]

  • Kretschy, N., Eisl, K., & Somoza, V. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(29), 8555–8559. [Link]

  • ResearchGate. (n.d.). Final step in the synthesis of o-nitrobenzyl NB compounds. Retrieved January 20, 2026, from [Link]

  • Li, Z., Li, Y., & Liu, Z. (2020). Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. RSC Advances, 10(16), 9493-9500. [Link]

  • Schaper, K., Hess, G. P., & Corrie, J. E. T. (2004). The α,5‐Dicarboxy‐2‐nitrobenzyl Caging Group, a Tool for Biophysical Applications with Improved Hydrophilicity: Synthesis, Photochemical Properties and Biological Characterization. Helvetica Chimica Acta, 87(10), 2536-2549. [Link]

  • Walker, J. W., Reid, G. P., McCray, J. A., & Trentham, D. R. (1988). 'CAGED' COMPOUNDS TO PROBE THE DYNAMICS OF CELLULAR PROCESSES: SYNTHESIS AND PROPERTIES OF SOME NOVEL PHOTOSENSITIVE P-2-NITROBENZYL ESTERS OF NUCLEOTIDES. Journal of the American Chemical Society, 110(21), 7170–7177. [Link]

  • Gaur, P., Kucherak, O. A., Ermakova, Y. G., Shvadchak, V. V., & Yushchenko, D. A. (2019). Nitrobenzyl-based fluorescent photocages for spatial and temporal control of signalling lipids in cells. Chemical Communications, 55(82), 12288-12291. [Link]

  • Willner, I. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5434–5514. [Link]

  • Gaur, P., Kucherak, O. A., Ermakova, Y. G., Shvadchak, V. V., & Yushchenko, D. A. (2019). Nitrobenzyl-based fluorescent photocages for spatial and temporal control of signalling lipids in cells. Chemical Communications, 55(82), 12288-12291. [Link]

  • Zhang, Y., & Deiters, A. (2021). Spatiotemporal Control of Biology: Synthetic Photochemistry Toolbox with Far-Red and Near-Infrared Light. Journal of the American Chemical Society, 143(31), 11959–11973. [Link]

  • Wammer, K. H., K. R. Schneider, and E. J. O'Loughlin. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(17), 11735–11746. [Link]

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  • Dumont, M., et al. (2023). The Light-Controlled Release of 2-fluoro-l-fucose, an Inhibitor of the Root Cell Elongation, from a nitrobenzyl-caged Derivative. bioRxiv. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-Difluoro-5-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-Difluoro-5-nitrobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. We will delve into the critical parameters of the synthesis, focusing on the chemoselective reduction of 2,4-Difluoro-5-nitrobenzaldehyde.

The primary synthetic route involves the reduction of an aldehyde to a primary alcohol. The key challenge in this synthesis is the presence of a nitro group on the aromatic ring. While the aldehyde must be reduced, the nitro group should remain intact. This requires a careful selection of reagents and reaction conditions to achieve high chemoselectivity.

Core Synthesis Pathway

The most reliable method for synthesizing this compound is the reduction of the corresponding aldehyde using a mild hydride source, such as sodium borohydride (NaBH₄).

Caption: Chemoselective reduction of the aldehyde to a primary alcohol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction is very slow or has stalled. TLC analysis shows a high amount of unreacted starting material (2,4-Difluoro-5-nitrobenzaldehyde). What could be the cause?

Answer: This is a common issue that can typically be traced back to the reducing agent or the reaction temperature.

  • Causality—Reagent Quality: Sodium borohydride (NaBH₄) is a moisture-sensitive reagent. Over time, or with improper storage, it can degrade through hydrolysis, losing its reducing power. Using a freshly opened bottle or a properly stored container of NaBH₄ is critical.

  • Causality—Stoichiometry: While the stoichiometry is 1:4 (NaBH₄ to aldehyde), meaning one mole of NaBH₄ can reduce four moles of aldehyde, it is common practice to use a slight excess (e.g., 0.3-0.5 equivalents) to ensure the reaction goes to completion. This is because some hydride may be consumed by the protic solvent (e.g., methanol or ethanol).[1]

  • Causality—Temperature: The reduction is typically run at a low temperature (0-5 °C) to control selectivity. However, if the reaction is sluggish, allowing the temperature to slowly rise to room temperature after the initial addition of NaBH₄ can help drive the reaction to completion. Monitor this closely by TLC to avoid side-product formation.

Question 2: My final product is impure. I see multiple spots on the TLC plate, and the NMR spectrum is complex. What are the likely side products and how can I avoid them?

Answer: The formation of multiple products points towards a loss of chemoselectivity or subsequent side reactions.

  • Side Product 1: Reduction of the Nitro Group: The most significant potential side reaction is the reduction of the nitro group to an amine or other intermediates. While NaBH₄ alone is generally not strong enough to reduce an aromatic nitro group under standard conditions[2], certain factors can promote this unwanted reaction:

    • Catalytic Impurities: Trace transition metals (e.g., Nickel, Cobalt, Copper) can catalyze the reduction of the nitro group by NaBH₄.[3][4][5] Ensure your glassware is scrupulously clean (acid-washed if necessary).

    • Elevated Temperatures: Running the reaction at higher temperatures for extended periods can provide enough energy to overcome the activation barrier for nitro reduction.

  • Side Product 2: Formation of Borate Esters: During the reaction, the newly formed alcohol can react with borane intermediates to form borate esters. This is a normal part of the mechanism.[1] However, if the aqueous workup is insufficient, these esters can persist and complicate purification.

    • Solution: A thorough aqueous workup is essential. Quenching the reaction with a mild acid like saturated ammonium chloride (NH₄Cl) solution or dilute HCl helps to hydrolyze these esters and liberate the free alcohol product. Ensure the pH is adjusted to be slightly acidic or neutral before extraction.

  • Side Product 3: Cannizzaro Reaction: If the aldehyde starting material is exposed to strong basic conditions (which can be generated by the reaction of NaBH₄ with the alcohol solvent), it can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding carboxylic acid and the desired alcohol.[6] This is less common with NaBH₄ but can occur if conditions are not controlled.

    • Solution: Maintain a low temperature and avoid adding strong bases. The slow addition of NaBH₄ helps to control the reaction's exotherm and local concentration of basic species.

Question 3: I have a low isolated yield even though the TLC analysis showed complete conversion. Where am I losing my product?

Answer: Product loss often occurs during the workup and purification steps. This compound has moderate polarity and is a solid at room temperature.

  • Workup—Extraction Issues: The product has a hydroxyl group, making it slightly water-soluble.

    • Solution: When extracting your product from the aqueous layer, use a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent rather than one large extraction to maximize recovery. After combining the organic layers, washing with brine (saturated NaCl solution) can help to remove residual water and break up emulsions.

  • Purification—Recrystallization vs. Chromatography:

    • Chromatography: If column chromatography is used, the polar nature of the alcohol can lead to tailing on the silica gel, resulting in broad fractions and potential loss. Use a solvent system with adequate polarity (e.g., a mixture of ethyl acetate and hexanes) and consider adding a small amount (0.5-1%) of methanol or triethylamine to the eluent to improve peak shape.

    • Recrystallization: This is often a more efficient method for purification if the crude product is reasonably clean. A common solvent system for recrystallization would be ethyl acetate/hexanes or ethanol/water. The key is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.

Frequently Asked Questions (FAQs)

  • Q: Why is Sodium Borohydride (NaBH₄) preferred over Lithium Aluminum Hydride (LiAlH₄) for this synthesis?

    • A: The choice is based on chemoselectivity . LiAlH₄ is a much more powerful reducing agent than NaBH₄. It will rapidly reduce the aldehyde but will also readily reduce the aromatic nitro group. NaBH₄ is a milder reagent and, under controlled conditions (protic solvent, low temperature), selectively reduces aldehydes and ketones without affecting more robust functional groups like nitro groups or esters.[7][8]

  • Q: What is the optimal temperature for the reaction?

    • A: The reaction should be initiated at a low temperature, typically 0-5 °C , by placing the reaction flask in an ice bath. This helps to control the initial exotherm upon adding the NaBH₄ and maximizes selectivity. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for 1-3 hours until completion is confirmed by a monitoring technique.

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside a spot of your starting material (2,4-Difluoro-5-nitrobenzaldehyde) on a silica gel plate. The product, being an alcohol, will be more polar than the starting aldehyde and thus will have a lower Rf value (it will travel a shorter distance up the plate). The reaction is complete when the spot corresponding to the starting material has disappeared.

  • Q: Can I use a different solvent instead of methanol or ethanol?

    • A: Protic solvents like methanol and ethanol are preferred because they activate the NaBH₄ and also serve as the proton source during the reaction mechanism.[1] While other solvents can be used, alcohols provide a good balance of reactivity and safety. Using an aprotic solvent like THF would slow the reaction considerably and would require a separate proton source during the workup.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,4-Difluoro-5-nitrobenzaldehyde (1.0 eq).

  • Dissolution: Dissolve the aldehyde in anhydrous methanol (or ethanol) (approx. 10-15 mL per gram of aldehyde) under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate container, weigh out sodium borohydride (NaBH₄) (0.3-0.4 eq). Slowly add the solid NaBH₄ to the stirred aldehyde solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting aldehyde spot is no longer visible.

  • Quenching: Once complete, cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄. Stir for 15 minutes.

  • Solvent Removal: Remove the bulk of the methanol/ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Summary: Impact of Reaction Parameters

ParameterStandard ConditionPotential ProblemRecommended ActionExpected Outcome
NaBH₄ Stoichiometry 0.3 - 0.4 eq.Incomplete reactionIncrease to 0.5 eq.Drives reaction to completion.
> 0.5 eq.Increased side reactionsUse max 0.5 eq.Maintains selectivity.
Temperature 0 °C to RTLow selectivity (nitro reduction)Maintain temp below RTHigh yield of desired alcohol.
Slow/stalled reactionAllow to warm to RT after additionImproves reaction rate.
Solvent Methanol / EthanolReagent decompositionUse anhydrous grade solventPreserves hydride reagent.
Workup Quench Sat. aq. NH₄ClPersistent borate estersUse dilute acid (e.g., 1M HCl)Ensures complete hydrolysis.
Product degradationUse mild quench (NH₄Cl)Avoids acid-catalyzed side reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving issues during the synthesis.

TroubleshootingWorkflow start Reaction Complete? check_reagent Check NaBH₄ (Age, Storage) start->check_reagent No check_impurities Impurities Present? start->check_impurities Yes increase_eq Increase NaBH₄ to 0.5 eq. check_reagent->increase_eq warm_rt Allow reaction to warm to RT increase_eq->warm_rt nitro_reduced Nitro Group Reduced? check_impurities->nitro_reduced Yes low_yield Low Isolated Yield? check_impurities->low_yield No (Clean Conversion) clean_glassware Use acid-washed glassware nitro_reduced->clean_glassware Yes workup_issue Check Workup Protocol nitro_reduced->workup_issue No control_temp Maintain temp at 0°C during addition clean_glassware->control_temp acid_quench Ensure thorough acid/NH₄Cl quench workup_issue->acid_quench extraction_issue Optimize Extraction (Multiple extractions, use brine) low_yield->extraction_issue Yes success High Yield, Pure Product low_yield->success No purification_issue Optimize Purification (Recrystallize or adjust column conditions) extraction_issue->purification_issue purification_issue->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Pina Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra. ScholarWorks @ UTRGV. [Link]

  • Pina Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. [Link]

  • Satoh, T., Mitsuo, N., & Nishiki, M. (1981). Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Setamdideh, D., & Karimi, Z. (2014). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN. Oriental Journal of Chemistry. [Link]

  • PubChem. (n.d.). 2,4-difluoro-5-nitrobenzaldehyde. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (2016).
  • ResearchGate. (2006). An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. [Link]

  • PrepChem.com. (n.d.). Synthesis of m-Nitro-benzyl alcohol. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

Sources

Technical Support Center: Synthesis of 2,4-Difluoro-5-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-difluoro-5-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its preparation. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, ensuring both high yield and purity.

Introduction to Synthetic Strategies

The preparation of this compound typically proceeds through the reduction of its corresponding aldehyde, 2,4-difluoro-5-nitrobenzaldehyde. This approach is favored for its reliability and the commercial availability of the starting material. The choice of reducing agent and reaction conditions is critical to prevent the formation of unwanted byproducts. An alternative, though less common, approach involves the use of Grignard reagents. This guide will address potential issues arising from both synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.

Route 1: Reduction of 2,4-Difluoro-5-nitrobenzaldehyde

This is the most common and direct route to the target molecule. The primary challenge lies in the selective reduction of the aldehyde group in the presence of a nitro group.

Observed Problem 1: Incomplete reaction with starting material remaining.

  • Potential Cause:

    • Insufficient reducing agent: The stoichiometry of the reducing agent, typically sodium borohydride (NaBH₄), is crucial. Aldehydes require one equivalent of hydride, but practically, a slight excess is often necessary to drive the reaction to completion.

    • Low reaction temperature: While the reaction is often performed at low temperatures (0 °C to room temperature) to enhance selectivity, insufficient thermal energy can lead to a sluggish or incomplete reaction.

    • Poor quality of reducing agent: Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions.

  • Troubleshooting Steps:

    • Increase molar equivalents of NaBH₄: Incrementally increase the amount of sodium borohydride, for example, from 1.1 equivalents to 1.5 equivalents. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Optimize reaction temperature: Allow the reaction to slowly warm to room temperature after the initial addition of the reducing agent at 0 °C.

    • Use fresh reducing agent: Ensure that the sodium borohydride is of high quality and has been stored properly.

Observed Problem 2: Formation of a significant amount of 2,4-difluoro-5-nitrobenzoic acid.

  • Potential Cause:

    • Cannizzaro Reaction: This is a common side reaction for aldehydes lacking α-hydrogens, such as 2,4-difluoro-5-nitrobenzaldehyde, under basic conditions.[1][2] In this disproportionation reaction, one molecule of the aldehyde is reduced to the alcohol, while another is oxidized to the carboxylic acid.[1] The use of a strong base or prolonged reaction times in the presence of residual base can promote this side reaction.[3]

  • Troubleshooting Steps:

    • Control pH: Ensure the reaction medium is not strongly basic. If a basic workup is required, it should be performed at low temperatures and for a minimal amount of time.

    • Use a buffered system: In some cases, performing the reduction in a buffered solution can help maintain a neutral pH and suppress the Cannizzaro reaction.

    • Optimize reaction time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Observed Problem 3: Presence of colored impurities in the final product.

  • Potential Cause:

    • Reduction of the nitro group: While NaBH₄ is generally chemoselective for aldehydes and ketones over nitro groups, under certain conditions (e.g., elevated temperatures, presence of certain catalysts), partial reduction of the nitro group can occur, leading to the formation of nitroso or hydroxylamine intermediates, which are often colored.[4]

  • Troubleshooting Steps:

    • Maintain low temperature: Strictly control the reaction temperature, keeping it at or below room temperature.

    • Purification: These colored impurities can often be removed by column chromatography on silica gel or by recrystallization.

Route 2: Grignard Reaction with a Formaldehyde Source

While less common, the synthesis could theoretically be approached via a Grignard reaction. This would involve the formation of a Grignard reagent from a suitable precursor, such as 1-bromo-2,4-difluoro-5-nitrobenzene, followed by a reaction with a formaldehyde equivalent.

Observed Problem: Low yield of the desired primary alcohol.

  • Potential Cause:

    • Reaction with the nitro group: Grignard reagents are highly reactive and can react with nitro groups. This would consume the Grignard reagent and lead to a complex mixture of products.

    • Steric hindrance: The presence of ortho-substituents (fluorine) on the aromatic ring could sterically hinder the formation of the Grignard reagent and its subsequent reaction.

  • Troubleshooting Steps:

    • Protect the nitro group: If this route is necessary, the nitro group would likely need to be protected before the formation of the Grignard reagent.

    • Use of Barbier conditions: Performing the reaction under Barbier conditions (reacting the halide, magnesium, and electrophile all in one pot) might offer an alternative, but side reactions are still likely.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the reduction of 2,4-difluoro-5-nitrobenzaldehyde with NaBH₄?

A1: Protic solvents like methanol or ethanol are commonly used for sodium borohydride reductions as they help to protonate the intermediate alkoxide.[5] A mixture of THF and methanol can also be effective.

Q2: How can I effectively monitor the progress of the reduction reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting aldehyde and the product alcohol. The aldehyde is typically less polar than the alcohol.

Q3: My purified this compound is a yellow oil, but I expected a solid. What should I do?

A3: While some sources describe the product as a solid, it may also exist as a viscous oil, especially if trace impurities are present. Ensure the product is pure by NMR and/or mass spectrometry. If purity is confirmed, the physical state may be acceptable. If not, further purification by column chromatography may be necessary.

Q4: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄)?

A4: It is not recommended. LiAlH₄ is a much stronger reducing agent and will likely reduce both the aldehyde and the nitro group, leading to the formation of 5-amino-2,4-difluorobenzyl alcohol.[6] Sodium borohydride offers the necessary chemoselectivity for this transformation.[4]

Visualizing Reaction Pathways

To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways.

Reduction of 2,4-Difluoro-5-nitrobenzaldehyde start 2,4-Difluoro-5-nitrobenzaldehyde product This compound start->product NaBH₄ (Desired Reduction) side_product 2,4-Difluoro-5-nitrobenzoic acid start->side_product Cannizzaro Reaction (Side Reaction)

Caption: Desired reduction pathway versus the Cannizzaro side reaction.

Cannizzaro Reaction Mechanism aldehyde1 Aldehyde (Molecule 1) intermediate Tetrahedral Intermediate aldehyde1->intermediate Nucleophilic Attack hydroxide OH⁻ hydroxide->intermediate aldehyde2 Aldehyde (Molecule 2) intermediate->aldehyde2 Hydride Transfer acid Carboxylic Acid intermediate->acid Oxidation alcohol Alcohol aldehyde2->alcohol Reduction

Caption: Simplified mechanism of the Cannizzaro reaction.

Experimental Protocols

Protocol 1: Reduction of 2,4-Difluoro-5-nitrobenzaldehyde with Sodium Borohydride
  • Dissolution: In a round-bottom flask, dissolve 2,4-difluoro-5-nitrobenzaldehyde (1.0 eq.) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary

ParameterRecommended ValueRationale
Reducing Agent Sodium Borohydride (NaBH₄)Chemoselectively reduces the aldehyde over the nitro group.[4]
Solvent Methanol or EthanolProtic solvent facilitates the reaction and workup.[5]
Temperature 0 °C to Room TemperatureLow temperature enhances selectivity and minimizes side reactions.
Stoichiometry 1.1 - 1.5 eq. of NaBH₄A slight excess ensures complete conversion of the starting material.

References

  • Wikipedia. (2023). Cannizzaro reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • Cannizzaro Reaction. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • H. A. Al-Hasani, et al. (2012). Na-Zeolites Promoted Cannizzaro Reaction of ρ-Nitrobenzaldehyde in Phase. Journal of the Japan Petroleum Institute, 55(5), 313-317.
  • Singh, U., & Singh, P. (2022). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 18, 1338–1385.
  • PubChem. (n.d.). 2,4-difluoro-5-nitrobenzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Wow Essays. (2023). Post Lab Report – Reduction Of P-Nitrobenzaldehyde To Form P-Nitrobenzyl Alcohol Using Nabh4. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of m-Nitro-benzyl alcohol. Retrieved from [Link]

  • Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Photochemical Cleavage of 2,4-Difluoro-5-nitrobenzyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of photochemical cleavage of 2,4-Difluoro-5-nitrobenzyl esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this advanced photolabile protecting group strategy. The principles and protocols described herein are grounded in the extensive literature on ortho-nitrobenzyl photochemistry, tailored to address the specific nuances of the 2,4-Difluoro-5-nitrobenzyl moiety.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of photochemical cleavage for 2,4-Difluoro-5-nitrobenzyl esters?

The cleavage of 2,4-Difluoro-5-nitrobenzyl esters proceeds through a well-established Norrish Type II reaction mechanism, common to ortho-nitrobenzyl-based photolabile protecting groups.[1] Upon absorption of UV light, the nitro group is excited to a diradical state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a rearrangement to a benzoisoxazoline derivative, which subsequently cleaves to release the carboxylic acid and a 2,4-difluoro-5-nitrosobenzaldehyde byproduct.[2]

Q2: What is the optimal wavelength for the photolysis of 2,4-Difluoro-5-nitrobenzyl esters?

The optimal wavelength for photolysis corresponds to the absorption maximum (λmax) of the 2,4-Difluoro-5-nitrobenzyl chromophore. While specific data for this exact ester may vary with the attached molecule and solvent, related o-nitrobenzyl compounds are typically irradiated with near-UV light in the range of 300-365 nm.[2] It is crucial to determine the UV-Vis absorption spectrum of your specific 2,4-Difluoro-5-nitrobenzyl ester in the reaction solvent to identify the λmax for efficient excitation. Using wavelengths significantly shorter than the λmax can lead to photodegradation of the released molecule or solvent, while longer wavelengths will result in inefficient cleavage.

Q3: How do the fluorine substituents affect the photochemical properties of the protecting group?

The two fluorine atoms on the aromatic ring are electron-withdrawing groups. These substituents can influence the electronic properties of the nitrobenzyl chromophore, potentially shifting the absorption maximum and affecting the quantum yield of the cleavage reaction. While systematic studies on this specific substitution pattern are not extensively documented, it is reasonable to expect altered photochemical behavior compared to unsubstituted o-nitrobenzyl esters. Therefore, empirical optimization of irradiation time and wavelength is highly recommended for your specific substrate.

Q4: What are the expected byproducts of the cleavage reaction, and can they interfere with my experiment?

The primary byproduct of the cleavage is 2,4-difluoro-5-nitrosobenzaldehyde.[2] This nitroso compound can potentially undergo dimerization to form an azoxybenzene derivative, especially at higher concentrations and upon prolonged irradiation.[2] These byproducts can sometimes interfere with downstream applications by reacting with the released molecule or other components in the reaction mixture. It is essential to consider purification methods to remove these byproducts after cleavage.

Troubleshooting Guide

This section addresses common issues encountered during the photochemical cleavage of 2,4-Difluoro-5-nitrobenzyl esters.

Issue 1: Incomplete or Slow Cleavage

Q: I am observing incomplete cleavage of my 2,4-Difluoro-5-nitrobenzyl ester, even after extended irradiation. What are the potential causes and how can I improve the cleavage efficiency?

A: Incomplete cleavage is a common issue that can be resolved by systematically evaluating several experimental parameters.

Potential Causes & Solutions:

  • Incorrect Wavelength: You may not be using the optimal wavelength for excitation.

    • Solution: Determine the λmax of your compound by UV-Vis spectroscopy and use a light source that emits at or very near this wavelength.[3]

  • Insufficient Light Intensity or Duration: The total number of photons delivered to the sample may be inadequate.

    • Solution: Increase the irradiation time or use a more powerful lamp. Ensure the light path is not obstructed and the reaction vessel is made of a UV-transparent material like quartz.

  • Low Quantum Yield: The intrinsic efficiency of the photochemical reaction for your specific molecule might be low.

    • Solution: While the quantum yield is an inherent property, you can optimize other parameters to compensate. Consider adjusting the solvent, as polarity can influence the reaction efficiency.

  • Inner Filter Effect: At high concentrations, the starting material can absorb most of the incident light at the surface of the solution, preventing photons from reaching the molecules in the bulk of the solution. The byproduct, 2,4-difluoro-5-nitrosobenzaldehyde, may also absorb at the excitation wavelength, further contributing to this effect.

    • Solution: Work with more dilute solutions. If high concentrations are necessary, ensure efficient stirring to bring all molecules into the irradiated zone.

Issue 2: Formation of Side Products and Degradation

Q: I have successfully cleaved the ester, but I am observing significant formation of unknown side products and potential degradation of my released molecule. What could be the cause?

A: The formation of side products is often related to secondary photochemical reactions or the reactivity of the byproducts.

Potential Causes & Solutions:

  • Photodegradation of the Released Molecule: The released carboxylic acid may be sensitive to the irradiation wavelength.

    • Solution: If possible, choose a longer wavelength for cleavage that is still absorbed by the nitrobenzyl chromophore but not by the product. You can use a filter to cut off shorter, more damaging wavelengths. Minimize irradiation time by using a higher intensity light source for a shorter duration.

  • Reaction with Byproducts: The 2,4-difluoro-5-nitrosobenzaldehyde byproduct can be reactive.

    • Solution: Consider adding a "scavenger" for the nitroso byproduct. For example, a diene could potentially trap the nitroso species via a Diels-Alder reaction, although this would need to be tested for compatibility with your system.

  • Oxygen Quenching: Dissolved oxygen can quench the excited triplet state of the nitrobenzyl chromophore, leading to the formation of reactive oxygen species and potentially undesired side reactions.

    • Solution: Deoxygenate your solvent by sparging with an inert gas (e.g., argon or nitrogen) before and during the irradiation.

Experimental Protocols

Protocol 1: Determining the Optimal Wavelength
  • Prepare a dilute solution of your 2,4-Difluoro-5-nitrobenzyl ester in the intended reaction solvent.

  • Record the UV-Vis absorption spectrum from 250 nm to 450 nm.

  • Identify the wavelength of maximum absorbance (λmax). This is your optimal excitation wavelength.

Protocol 2: Small-Scale Photochemical Cleavage Trial
  • Prepare a solution of your 2,4-Difluoro-5-nitrobenzyl ester in a UV-transparent vial (e.g., quartz).

  • If your molecule or solvent is sensitive to oxygen, deoxygenate the solution by bubbling with argon or nitrogen for 15-30 minutes.

  • Place the vial in a photochemical reactor equipped with a lamp that emits at or near the determined λmax.[3]

  • Irradiate the sample, taking aliquots at different time points (e.g., 5, 15, 30, 60 minutes).

  • Analyze the aliquots by a suitable method (e.g., HPLC, LC-MS, or TLC) to monitor the disappearance of the starting material and the appearance of the product.

  • Plot the percentage of cleavage versus time to determine the optimal irradiation duration for your desired level of conversion.

Data Presentation

Table 1: Solvent Properties and Considerations

SolventPolarity (Dielectric Constant)UV Cutoff (nm)Hydrogen BondingComments
Acetonitrile37.5190AproticGood transparency in the near-UV.
Methanol32.7205ProticCan participate in hydrogen bonding, potentially influencing reaction intermediates.
Dichloromethane8.9233AproticLower polarity, good for many organic substrates.
Water80.1180ProticHigh polarity, suitable for biological applications, but may require a co-solvent for substrate solubility.

Visualization of Key Processes

Photochemical Cleavage Mechanism

G Start 2,4-Difluoro-5-nitrobenzyl Ester ExcitedState Excited State (Diradical) Start->ExcitedState hν (UV light) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro Intramolecular H-abstraction Rearrangement Benzoisoxazoline Derivative AciNitro->Rearrangement Cyclization Products Released Carboxylic Acid + 2,4-Difluoro-5-nitrosobenzaldehyde Rearrangement->Products Cleavage

Caption: Mechanism of photochemical cleavage of 2,4-Difluoro-5-nitrobenzyl esters.

Troubleshooting Workflow for Incomplete Cleavage

G Start Incomplete Cleavage? CheckWavelength Wavelength Optimal? Start->CheckWavelength CheckIntensity Sufficient Light Intensity/Duration? CheckWavelength->CheckIntensity Yes SolutionWavelength Determine λmax Adjust Light Source CheckWavelength->SolutionWavelength No CheckConcentration Concentration Too High? CheckIntensity->CheckConcentration Yes SolutionIntensity Increase Time/Power Use Quartz Vessel CheckIntensity->SolutionIntensity No SolutionConcentration Dilute Sample Ensure Stirring CheckConcentration->SolutionConcentration Yes

Caption: Troubleshooting workflow for incomplete photochemical cleavage.

References

  • [Photoreactions of ortho-nitro benzyl esters (Reproduced by[4]... - ResearchGate]([Link])

Sources

Preventing side-product formation during the deprotection of 2,4-Difluoro-5-nitrobenzyl groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of 2,4-Difluoro-5-nitrobenzyl (DFNB) protecting groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific chemical transformation. The content is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing incomplete deprotection of my 2,4-Difluoro-5-nitrobenzyl protected substrate. What are the likely causes and how can I resolve this?

A1: Incomplete deprotection is a common issue that can often be attributed to several factors related to the photolytic cleavage process. Here’s a systematic approach to troubleshooting:

Underlying Causes and Solutions:

  • Insufficient Photon Flux: The photolytic cleavage of the DFNB group is a light-driven reaction. If the light source is too weak or the irradiation time is too short, the reaction will not go to completion.

    • Solution: Increase the irradiation time or use a more powerful lamp. Ensure the wavelength of your light source is appropriate for the absorbance maximum of the DFNB-protected compound, which is typically in the UV-A range (around 350-365 nm).

  • Incorrect Wavelength: While the core nitrobenzyl chromophore absorbs in the UV-A region, the specific substitution pattern of the DFNB group can slightly alter the optimal wavelength.

    • Solution: If possible, measure the UV-Vis spectrum of your protected compound to identify the absorbance maximum (λmax) and adjust your light source accordingly.

  • Inner Filter Effect: At high concentrations, the photoproducts, particularly the 2,4-difluoro-5-nitrosobenzaldehyde byproduct, can absorb the same wavelength of light as the starting material. This "inner filter effect" shields the unreacted substrate from the light source, leading to incomplete conversion.

    • Solution: Perform the reaction at a lower concentration. If the reaction stalls, consider diluting the reaction mixture and continuing the irradiation.

  • Solvent Choice: The polarity and hydrogen-donating ability of the solvent can influence the efficiency of the photodeprotection.

    • Solution: Protic solvents like methanol or ethanol are often effective. If you are using an aprotic solvent and observing issues, consider a solvent screen or adding a co-solvent.

Q2: I am seeing a significant amount of a colored side-product in my reaction mixture. What is it and how can I prevent its formation or remove it?

A2: The colored side-product is almost certainly the 2,4-difluoro-5-nitrosobenzaldehyde, which is the inherent byproduct of the photolytic cleavage of the DFNB group. While its formation is unavoidable, its subsequent reactions can lead to a complex mixture of impurities. Here’s how to manage this:

The Culprit: 2,4-Difluoro-5-nitrosobenzaldehyde

Upon photolysis, the DFNB group rearranges and cleaves to release your deprotected substrate and the corresponding nitrosobenzaldehyde. This byproduct is often yellow or orange and can undergo further reactions, such as dimerization or reaction with nucleophiles present in your reaction mixture, leading to a variety of side-products.

Strategies for Mitigation: The Role of Scavengers

The most effective strategy to prevent side-product formation from the nitrosobenzaldehyde byproduct is to trap it in situ with a scavenger. A scavenger is a reagent that selectively reacts with the byproduct, converting it into a more easily removable and less reactive species.

Here are some potential scavengers that can be explored:

  • Hydrazine and its Derivatives: Hydrazine can react with aldehydes and nitroso compounds.[1][2]

    • Proposed Reaction: Hydrazine would react with the aldehyde functionality of the byproduct to form a hydrazone, which is typically more stable and easier to remove chromatographically.

  • Semicarbazide: Semicarbazide is a classic reagent for the derivatization of aldehydes and ketones, forming crystalline semicarbazones.[3]

    • Proposed Reaction: Semicarbazide hydrochloride, often used with a mild base like sodium acetate, can effectively trap the aldehyde byproduct.

  • N-Acetylcysteine (NAC): NAC is a thiol-containing antioxidant and has been shown to be an effective scavenger of reactive aldehydes.[4][5]

    • Proposed Reaction: The nucleophilic thiol group of NAC can react with the electrophilic aldehyde of the byproduct.

  • Aniline: Aniline and its derivatives can react with aldehydes to form imines (Schiff bases).

    • Proposed Reaction: In a non-nucleophilic solvent, aniline can be added to trap the aldehyde byproduct.

Experimental Protocol for Scavenger Screening:

  • Set up small-scale parallel reactions of your DFNB-protected substrate.

  • To each reaction, add a different scavenger (e.g., 1.5-2.0 equivalents of hydrazine, semicarbazide HCl/NaOAc, N-acetylcysteine, or aniline).

  • Irradiate the reactions under your standard deprotection conditions.

  • Monitor the reactions by TLC or LC-MS to assess the disappearance of the starting material and the formation of the desired product and any new, presumably scavenger-adduct, spots.

  • Compare the cleanliness of the reaction profiles to a control reaction without a scavenger.

Q3: Can the fluorine atoms on the 2,4-Difluoro-5-nitrobenzyl group influence the deprotection reaction?

A3: Yes, the two electron-withdrawing fluorine atoms are expected to have a significant impact on the properties and reactivity of the DFNB protecting group and its corresponding byproduct.

Electronic Effects of Fluorine Substituents:

  • Influence on Photochemistry: The strong electron-withdrawing nature of the fluorine atoms can influence the energy levels of the nitrobenzyl chromophore. This may slightly shift the optimal wavelength for photolysis and could potentially affect the quantum yield of the deprotection reaction.[6]

  • Increased Reactivity of the Nitrosobenzaldehyde Byproduct: The electron-withdrawing fluorine atoms will make the aldehyde carbonyl carbon of the 2,4-difluoro-5-nitrosobenzaldehyde byproduct more electrophilic. This heightened reactivity could lead to a greater propensity for side reactions if the byproduct is not effectively scavenged.

Practical Implications:

  • Wavelength Optimization: As mentioned in Q1, it is advisable to determine the λmax of your specific DFNB-protected compound to ensure efficient photolysis.

  • Importance of Scavengers: The potentially increased reactivity of the fluorinated nitrosobenzaldehyde byproduct underscores the importance of using a scavenger to minimize side-product formation.

Visualizing the Process

Deprotection Mechanism and Side-Product Formation

Deprotection_Mechanism cluster_scavenger Start DFNB-Protected Substrate Excited Excited State Start->Excited hν (UV light) AciNitro Aci-nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Product Deprotected Substrate Cyclic->Product Byproduct 2,4-Difluoro-5- nitrosobenzaldehyde Cyclic->Byproduct SideProducts Side Products Byproduct->SideProducts Unwanted Reactions Trapped Trapped Adduct Byproduct->Trapped Trapping Reaction Scavenger Scavenger (e.g., Hydrazine, Semicarbazide)

Caption: Mechanism of DFNB deprotection and the role of scavengers.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Incomplete Deprotection Observed CheckLight Check Light Source: - Wavelength (λmax)? - Power/Irradiation Time? Start->CheckLight CheckConc Check Concentration: - Inner filter effect? CheckLight->CheckConc Yes IncreaseTime Increase Irradiation Time or Lamp Power CheckLight->IncreaseTime No OptimizeWavelength Adjust Wavelength to λmax CheckLight->OptimizeWavelength Wavelength Incorrect CheckSolvent Check Solvent: - Protic vs. Aprotic? CheckConc->CheckSolvent No Dilute Dilute Reaction Mixture CheckConc->Dilute Yes SolventScreen Perform Solvent Screen CheckSolvent->SolventScreen Potentially Success Deprotection Complete IncreaseTime->Success OptimizeWavelength->Success Dilute->Success SolventScreen->Success

Caption: A step-by-step guide to troubleshooting incomplete DFNB deprotection.

Quantitative Data Summary

IssueParameter to ModifyRecommended ChangeExpected Outcome
Incomplete Deprotection Irradiation TimeIncrease in increments (e.g., 30 min)Increased conversion to product
ConcentrationDecrease by 50%Mitigate inner filter effect, drive reaction to completion
Side-Product Formation Scavenger AdditionAdd 1.5-2.0 eq. of scavengerFormation of a single, easily separable adduct
WavelengthTune to λmax of starting materialMinimize excitation of byproduct and subsequent side reactions

Detailed Experimental Protocols

Protocol 1: General Photolytic Deprotection of a DFNB-Protected Alcohol
  • Preparation: Dissolve the 2,4-difluoro-5-nitrobenzyl-protected alcohol in a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) in a quartz reaction vessel. The concentration should typically be in the range of 0.01-0.05 M to minimize the inner filter effect.

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can sometimes interfere with photochemical reactions.

  • Irradiation: While stirring, irradiate the solution with a UV lamp, preferably one with a high output at 365 nm. The reaction vessel should be positioned to receive maximum light exposure.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the deprotected alcohol from the nitrosobenzaldehyde byproduct and/or its scavenger adduct.

Protocol 2: Deprotection with an in situ Scavenger (Semicarbazide Example)
  • Preparation: Dissolve the DFNB-protected substrate (1.0 eq.) in a suitable solvent in a quartz reaction vessel.

  • Scavenger Addition: Add semicarbazide hydrochloride (1.5 eq.) and sodium acetate (1.5 eq.) to the reaction mixture.

  • Inert Atmosphere: Purge the solution with an inert gas for 15-20 minutes.

  • Irradiation and Monitoring: Proceed with irradiation and reaction monitoring as described in Protocol 1.

  • Work-up and Purification: Follow the work-up and purification steps from Protocol 1. The semicarbazone adduct of the byproduct is generally more polar and should separate well from the desired product during chromatography.

References

  • Aldini, G., et al. (2019). N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. Chemical Research in Toxicology, 32(7), 1318-1319. [Link]

  • Esterbauer, H., et al. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128. This is a foundational review on reactive aldehydes, and while not directly about NAC and nitrosobenzaldehydes, it establishes the principle of thiol-containing compounds as aldehyde scavengers. A direct URL to the full text is not readily available, but it can be found through academic library subscriptions.
  • Singh, B. K., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][4][5]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358. [Link]

  • Perrott, A. L., et al. (1996). Kinetic and product study of the reaction between nitrous acid and hydrazine. Journal of the Chemical Society, Dalton Transactions, (6), 945-951. [Link]

  • Nitrosamines Exchange. (2025). Nitroso-hydrazine. N-nitrosamines Chemistry. [Link]

  • Abernethy, G. A. (2015). Generation of semicarbazide from natural azine development in foods, followed by reaction with urea compounds. Food Additives & Contaminants: Part A, 32(9), 1416-1430. [Link]

  • Hussein, M. B., & Hamad, M. N. M. (2020). Synthesis and antibacterial activity of 3-nitrobenzaldehyde semicarbazone ligand and its Ni (II) and Cu (II) Complexes. Journal of Microbiology and Experimentation, 8(5), 163-165. [Link]

  • Bello, N. M., et al. (2024). SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDINE) ANILINE SCHIFF BASE COMPLEXES OF COBALT (II) AND CU (II). Journal of Chemical Society of Nigeria, 49(5). [Link]

  • Hasan, M., et al. (2021). Synthesis of multi-structured Fe2O3 nanoparticles using R. indica leaf extracts for photocatalytic degradation of herbicide (atrazine). Scientific Reports, 11(1), 1-14. This article discusses scavenger use in a different context but provides general principles of scavenger experiments. [Link]

  • Bochet, O. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Angewandte Chemie International Edition, 41(11), 2070-2072. [Link]

  • Hasan, K., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(20), 7138-7157. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable Protecting Groups: Reaction Mechanisms and Efficacy. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • PubChem. (n.d.). 2-Nitrobenzaldehyde semicarbazone. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2023, November 13). Semicarbazide. In Wikipedia. [Link]

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Technical Support Center: Challenges in the Purification of 2,4-Difluoro-5-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-Difluoro-5-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in established scientific principles.

Introduction to the Challenges

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification, however, can be a significant bottleneck. The primary challenges stem from the potential for isomeric impurities, the thermal and light sensitivity of nitroaromatic compounds, and the selection of appropriate purification techniques to achieve high purity. This guide will equip you with the knowledge to anticipate and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My purified this compound has a yellow tint. Is this normal, and how can I get a colorless product?

A yellowish discoloration is a common sign of degradation in nitroaromatic compounds.[1] This can be caused by exposure to light (photodegradation) or elevated temperatures during purification or storage. For a similar compound, p-nitrobenzyl alcohol, it is noted that the product can turn yellow when exposed to air.[2]

  • Troubleshooting:

    • Minimize Light Exposure: Conduct purification steps, especially column chromatography and solvent evaporation, with the apparatus shielded from direct light (e.g., by wrapping glassware in aluminum foil). Store the final product in amber vials.

    • Avoid High Temperatures: Use a rotary evaporator at a moderate temperature (e.g., ≤ 40°C) to remove solvents. Avoid prolonged heating.

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.[2] Be cautious, as charcoal can also adsorb your product, so use it sparingly.

Q2: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?

The synthesis of this compound typically involves the nitration of 2,4-difluorobenzyl alcohol. This electrophilic aromatic substitution reaction can lead to several impurities:

  • Isomeric Byproducts: The nitration of substituted benzenes often yields a mixture of ortho, meta, and para isomers.[3] In this case, you may have other isomers of difluoro-nitrobenzyl alcohol.

  • Unreacted Starting Material: If the nitration reaction did not go to completion, you will have residual 2,4-difluorobenzyl alcohol.

  • Dinitrated Products: Under harsh nitration conditions, a second nitro group can be added to the aromatic ring, leading to dinitrated byproducts.

Q3: How can I effectively separate the desired product from its isomers?

Separating isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most effective method. A Phenyl-Hexyl stationary phase can be particularly useful for separating aromatic isomers due to π-π stacking interactions.[1] Using a mobile phase like methanol can enhance these interactions, potentially improving separation.[1]

  • Recrystallization: Fractional crystallization can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system. This often requires careful optimization.

Troubleshooting Guide: Purification by Column Chromatography

Column chromatography is a highly recommended technique for purifying this compound.[4][5][6]

Experimental Workflow: Column Chromatography

G cluster_prep Preparation cluster_loading Loading cluster_elution Elution cluster_analysis Analysis cluster_final Final Product prep_column Pack Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product prep_sample->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate dry Dry Under Vacuum evaporate->dry

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting Table: Column Chromatography
Problem Potential Cause Recommended Solution
Poor Separation of Spots Incorrect mobile phase polarity.Optimize the solvent system using TLC. Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
Column overloading.Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude product).
Column channeling.Ensure the column is packed uniformly. Wet packing is generally preferred over dry packing to avoid cracks and channels.[6]
Product Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (increase the proportion of hexane).
Product Does Not Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
Streaking of Spots on TLC Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
Compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.

Troubleshooting Guide: Purification by Recrystallization

Recrystallization is a cost-effective purification method, particularly for removing small amounts of impurities.

Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the hot, chosen solvent to the crude product until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Table: Recrystallization
Problem Potential Cause Recommended Solution
No Crystals Form Solution is not saturated.Evaporate some of the solvent to increase the concentration and try cooling again.
Compound has "oiled out".Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.
Low Recovery Too much solvent was used.Minimize the amount of hot solvent used for dissolution.
Crystals are soluble in the cold solvent.Ensure the solution is thoroughly chilled before filtration.
Product Purity is Still Low Inappropriate solvent choice.The impurities may have similar solubility to the product in the chosen solvent. Experiment with different solvent systems.
Cooling was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.

References

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. Available at: [Link]

  • Column chromatography. Available at: [Link]

  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. Available at: [Link]

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. Available at: [Link]

  • A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene | Request PDF - ResearchGate. Available at: [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. Available at: [Link]

  • Scheme 5. Nitration of p-difluorobenzene.[7] - ResearchGate. Available at: [Link]

  • Recent aspects of nitration: New preparative methods and mechanistic studies (A Review) - PNAS. Available at: [Link]

  • p-NITROBENZYL ALCOHOL - Organic Syntheses Procedure. Available at: [Link]

  • CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5 - Google Patents.
  • CN105801422A - Preparation method of o-nitrobenzol - Google Patents.
  • Nitration - Wikipedia. Available at: [Link]

  • A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies - ResearchGate. Available at: [Link]

  • p-NITROBENZYL BROMIDE - Organic Syntheses Procedure. Available at: [Link]

  • Which solvents should I use to recrystalize P-anisidine and DNP individually?. Available at: [Link]

  • CN108117490B - Preparation method of p-nitrobenzyl alcohol - Google Patents.
  • WO2010052536A1 - An improved process for the preparation of para-nitrobenzyl bromide - Google Patents.
  • CN103641722A - Production method for 2-nitrobenzyl bromide - Google Patents.
  • CN104370746A - Cost-saving preparation method of p-nitrobenzyl alcohol - Google Patents.

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Technical Support Center: Troubleshooting Incomplete Cleavage of 2,4-Difluoro-5-nitrobenzyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the troubleshooting of 2,4-difluoro-5-nitrobenzyl (DFNB) ether cleavage. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the deprotection of this specific benzyl ether. The unique electronic properties conferred by the difluoro and nitro substituents can present specific hurdles not commonly seen with standard benzyl or p-methoxybenzyl (PMB) ethers. This resource provides in-depth, scientifically grounded answers to common issues, focusing on the causality behind experimental choices to empower you to effectively troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My standard catalytic hydrogenation for benzyl ether cleavage is sluggish or fails completely for my DFNB-protected alcohol.

Question: I am attempting to cleave a 2,4-difluoro-5-nitrobenzyl ether using standard catalytic hydrogenation conditions (e.g., H₂, 10% Pd/C in methanol or ethyl acetate), but the reaction is either very slow or shows no conversion. Why is this happening and what can I do?

Answer:

This is a common and anticipated issue with the 2,4-difluoro-5-nitrobenzyl (DFNB) protecting group. The difficulty arises from the electronic nature of the substituted aromatic ring.

Scientific Rationale:

Standard hydrogenolysis of benzyl ethers proceeds via cleavage of the C-O bond.[1] For nitrobenzyl ethers, the reaction is often more complex. The initial step is the rapid reduction of the nitro group to an aniline or a hydroxylamine.[2] The subsequent cleavage of the benzylic C-O bond is the rate-limiting step and is highly dependent on the electronic properties of the aromatic ring.

The cleavage of the C-O bond is thought to proceed through a mechanism that is facilitated by electron-donating groups on the aromatic ring, which can stabilize a developing positive charge on the benzylic carbon during the fragmentation process.[2] The 2,4-difluoro-5-nitrobenzyl group, however, possesses two strongly electron-withdrawing fluorine atoms in addition to the nitro group (which is reduced in the first step). These fluorine atoms destabilize any developing positive charge, thereby significantly slowing down or inhibiting the fragmentation and cleavage of the C-O bond.

Troubleshooting Workflow:

start Incomplete Reductive Cleavage increase_catalyst Increase Catalyst Loading & Pressure (e.g., 20 mol% Pd/C, 50 psi H₂) start->increase_catalyst Initial Step transfer_hydrogenation Switch to Transfer Hydrogenation (e.g., Ammonium formate, 10% Pd/C) increase_catalyst->transfer_hydrogenation If still slow alternative_reductants Use Alternative Reductants (e.g., Zn/AcOH, Na₂S₂O₄) transfer_hydrogenation->alternative_reductants If incomplete monitor_nitro_reduction Monitor for Nitro Reduction (TLC, LC-MS) alternative_reductants->monitor_nitro_reduction if_reduced_no_cleavage If nitro is reduced but no cleavage, confirm electronic effect is the issue. monitor_nitro_reduction->if_reduced_no_cleavage Observation switch_method Switch to a Non-Reductive Cleavage Method if_reduced_no_cleavage->switch_method Conclusion

Caption: Troubleshooting workflow for incomplete reductive cleavage.

Detailed Protocols & Recommendations:

  • Increase Catalyst Loading and Hydrogen Pressure:

    • Protocol: Increase the palladium on carbon (Pd/C) loading to 20-30 mol%. If your equipment allows, increase the hydrogen pressure to 50-100 psi.

    • Rationale: Increasing the catalyst and hydrogen concentration can sometimes overcome the higher activation energy barrier for the cleavage of this electron-deficient system.

  • Switch to Transfer Hydrogenation:

    • Protocol: Use a hydrogen donor such as ammonium formate, formic acid, or 1,4-cyclohexadiene with 10% Pd/C in a solvent like methanol or ethanol.[3]

    • Rationale: Transfer hydrogenation can sometimes be more efficient than using hydrogen gas, especially for substrates that may have poor solubility for H₂ or are sensitive to high pressures.

  • Use Chemical Reductants:

    • Protocol: Employ reducing agents that are effective for nitro group reduction, such as zinc dust in acetic acid (Zn/AcOH) or sodium dithionite (Na₂S₂O₄).

    • Rationale: These reagents will reduce the nitro group to the corresponding amine. While direct C-O bond cleavage may still be slow, the resulting 2,4-difluoro-5-aminobenzyl ether may be more labile to other cleavage conditions.

  • Monitor the Reaction for Intermediates:

    • Carefully monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You may observe the formation of the corresponding aminobenzyl ether (from the reduction of the nitro group) without the release of the free alcohol. This is a strong indication that the electronic deactivation of the ring is the primary issue.

If these modifications to reductive methods are unsuccessful, it is advisable to switch to an alternative deprotection strategy that does not rely on the same electronic requirements.

Issue 2: I am observing side products or decomposition of my starting material when attempting cleavage under basic conditions.

Question: I tried using basic conditions, analogous to those reported for o-nitrobenzyl ethers (e.g., NaOH in methanol), but I am getting a complex mixture of products and my starting material is consumed. What is happening?

Answer:

The 2,4-difluoro-5-nitrobenzyl group is highly susceptible to nucleophilic aromatic substitution (SNAr) under basic/nucleophilic conditions. This is a likely cause for the formation of multiple products.

Scientific Rationale:

The aromatic ring of the DFNB group is severely electron-deficient due to the presence of three strong electron-withdrawing groups (two fluorines and one nitro group). This makes the ring highly activated towards attack by nucleophiles. The fluorine atoms, being good leaving groups in SNAr reactions, are prime targets for substitution by nucleophiles such as methoxide (from methanol and NaOH) or other nucleophiles present in the reaction mixture.[3]

start DFNB-OR + Base/Nucleophile (e.g., MeO⁻) desired_path Desired Cleavage at Benzylic Position start->desired_path Intended Pathway snar_path Side Reaction: Nucleophilic Aromatic Substitution (SNAr) start->snar_path Competing Pathway snar_product Formation of Substituted Aryl Ethers (e.g., 2-methoxy-4-fluoro-5-nitrobenzyl ether) snar_path->snar_product decomposition Further Decomposition snar_product->decomposition

Caption: Competing reaction pathways for DFNB ethers under basic conditions.

Troubleshooting & Recommendations:

  • Avoid Strong Basic/Nucleophilic Conditions:

    • It is strongly advised to avoid cleavage methods that employ strong bases or nucleophiles, such as NaOH/MeOH, NaOMe/MeOH, or other alkoxides, especially at elevated temperatures. The oxidative cleavage reported for simple o- and p-nitrobenzyl ethers is unlikely to be successful for the DFNB group without competing SNAr.[4]

  • Consider Photolytic Cleavage as a Milder Alternative:

    • If your molecule is stable to UV light, photolysis is an excellent orthogonal strategy that avoids harsh chemical reagents.

Issue 3: I need a reliable method to cleave the DFNB group. What are the most promising strategies?

Question: Given the challenges with standard reductive and basic methods, what are the recommended cleavage strategies for 2,4-difluoro-5-nitrobenzyl ethers?

Answer:

The most promising strategies for cleaving the DFNB group are photolysis and potentially the use of strong Lewis acids, provided the substrate is compatible.

Strategy 1: Photolytic Cleavage

The 2-nitrobenzyl moiety is a classic photolabile protecting group, and this reactivity is generally retained in substituted analogues.[5][6] Cleavage occurs upon irradiation with UV light, typically in the range of 340-365 nm.[2][7] This method is exceptionally mild and orthogonal to most other protecting groups.

Experimental Protocol: General Procedure for Photolytic Cleavage

  • Dissolve the Substrate: Dissolve the DFNB-protected compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) in a quartz or borosilicate glass reaction vessel. The concentration should be low enough to ensure good light penetration.

  • Purge with Inert Gas: Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes. Oxygen can sometimes interfere with the photolysis reaction.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut out wavelengths below 300 nm) at a controlled temperature (usually room temperature).

  • Monitor Progress: Follow the disappearance of the starting material by TLC or LC-MS. Reaction times can vary from minutes to several hours depending on the substrate and the intensity of the light source.

  • Work-up: Upon completion, concentrate the reaction mixture and purify by standard chromatographic methods to isolate the deprotected alcohol.

Key Considerations for Photolysis:

  • Wavelength: Ensure the chosen wavelength is appropriate for the chromophore and does not damage other parts of your molecule.

  • Byproducts: The cleavage will produce 2,4-difluoro-5-nitrosobenzaldehyde as a byproduct, which will need to be separated during purification.

  • Quantum Yield: The efficiency of photocleavage can be substrate-dependent. If the reaction is slow, a higher intensity light source or longer reaction time may be necessary.

Strategy 2: Strong Lewis Acid Cleavage

For substrates that are stable to strong acidic conditions, cleavage with a Lewis acid like boron tribromide (BBr₃) is a powerful option for cleaving aryl ethers.[8][9][10][11]

Experimental Protocol: General Procedure for BBr₃ Cleavage

  • Dissolve the Substrate: Dissolve the DFNB-protected compound in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (nitrogen or argon) and cool to -78 °C.

  • Add BBr₃: Slowly add a solution of BBr₃ (typically 1.5-3.0 equivalents) in dichloromethane to the cooled solution.

  • Reaction: Stir the reaction at low temperature (-78 °C to 0 °C) and monitor the progress by TLC. Reaction times can range from 30 minutes to a few hours.

  • Quench: Carefully quench the reaction by the slow addition of methanol, followed by water or a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification: Allow the mixture to warm to room temperature, extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography.

Key Considerations for BBr₃ Cleavage:

  • Chemoselectivity: BBr₃ is a very strong Lewis acid and can cleave other ethers (like methyl or ethyl ethers) and potentially affect other acid-sensitive functional groups. Careful evaluation of your substrate's stability is crucial.

  • Stoichiometry and Temperature: The amount of BBr₃ and the reaction temperature may need to be optimized to achieve selective cleavage without causing decomposition.

Summary of Cleavage Methods and Key Troubleshooting Points

Cleavage MethodReagentsLikelihood of Success with DFNBKey Troubleshooting Points & Rationale
Catalytic Hydrogenolysis H₂, Pd/CLow to Moderate Problem: Incomplete reaction. Reason: Electron-withdrawing fluorine atoms deactivate the ring, hindering C-O bond cleavage after nitro reduction. Solution: Increase catalyst load/pressure, switch to transfer hydrogenation, or use chemical reductants. If these fail, switch to a non-reductive method.
Basic/Nucleophilic Cleavage NaOH/MeOHVery Low Problem: Formation of side products and decomposition. Reason: The electron-deficient ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) at the fluorine positions. Solution: Avoid strong bases and nucleophiles.
Photolytic Cleavage UV light (~340-365 nm)High Problem: Slow reaction. Reason: Low quantum yield for the specific substrate. Solution: Increase light intensity, optimize solvent and concentration, ensure the reaction is deoxygenated.
Strong Lewis Acid Cleavage BBr₃, BCl₃Moderate to High Problem: Lack of selectivity, decomposition. Reason: The reagent is highly reactive and may affect other acid-sensitive groups. Solution: Carefully control temperature and stoichiometry. Use scavengers if necessary. Not suitable for acid-labile molecules.

References

  • Silva, C., Sousa e Silva, P.J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry, 2013(18), 3723-3729.
  • Reddit discussion on BBr3 cleavage of benzyl ethers. r/chemistry. (2014).
  • Bieg, T., Szeja, W. (1985).
  • Boron tribromide (BBr3) cleaves ethers to give alkyl halides and... | Study Prep in Pearson+. (2024).
  • Hydrogenolysis of Benzyl Ether. Ambeed.com.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Kim, H., et al. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Tetrahedron Letters, 55(47), 6467-6469. [Link]

  • Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335.
  • Other Ether Cleavage Reactions. Frostburg State University Chemistry Department. (2018). YouTube.
  • Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(2), 485-490. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010. [Link]

  • A Comparative Guide to Orthogonal Deprotection Strategies Involving 4-Nitrobenzyl Ethers. Benchchem.
  • Atwater, B. W., & Wilson, J. T. (2017). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Biomaterials science, 5(7), 1432–1440. [Link]

  • Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
  • Atwell, G. J., et al. (1999). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (21), 3123-3129.
  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. (2003). Proceedings of the National Academy of Sciences of the United States of America, 100(2), 485–490. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007-4010. [Link]

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Technical Support Center: Navigating the Synthesis with 2,4-Difluoro-5-nitrobenzyl Protected Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Difluoro-5-nitrobenzyl (DFNBn) protected compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this protecting group during multi-step synthesis. My aim is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity of your synthetic route.

The 2,4-difluoro-5-nitrobenzyl group is a valuable tool in modern organic synthesis, particularly for the protection of alcohols and other nucleophilic functional groups. Its electron-deficient nature, a result of the cumulative electron-withdrawing effects of two fluorine atoms and a nitro group, offers unique reactivity profiles for both its application and removal. However, these same electronic properties can present stability challenges under various reaction conditions. This guide will walk you through the most common issues, their underlying chemical principles, and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My DFNBn-protected compound is degrading under standard reaction conditions. What are the likely causes?

The DFNBn group, while robust in many scenarios, possesses inherent sensitivities that can lead to unexpected degradation. The primary culprits are often related to light exposure, the presence of strong nucleophiles, or unintended reduction of the nitro group.

Troubleshooting Flowchart for DFNBn Degradation

A Degradation of DFNBn-protected compound observed B Was the reaction performed in the dark or with light protection? A->B C YES B->C D NO B->D F Are strong nucleophiles present (e.g., Grignards, organolithiums, excess strong base)? C->F E Instability is likely due to photocleavage. Repeat reaction in the dark or wrap flask in foil. D->E G YES F->G H NO F->H I Degradation may be due to nucleophilic aromatic substitution (SNAr) or cleavage of the benzyl ether. Consider using a less nucleophilic reagent or a different protecting group. G->I J Are reducing agents present (e.g., H2/Pd, NaBH4 with a catalyst, Zn/acid)? H->J K YES J->K L NO J->L M The nitro group is likely being reduced. Choose a reducing agent that is chemoselective for other functional groups. K->M N Consider other factors: extreme pH, high temperatures, or oxidative conditions. L->N

Caption: A decision-making workflow for troubleshooting the degradation of DFNBn-protected compounds.

I am observing unexpected cleavage of the DFNBn ether linkage. What conditions should I be wary of?

While generally stable, the DFNBn ether bond can be more labile than a standard benzyl ether under certain conditions due to the electron-withdrawing nature of the substituted aromatic ring.

Q: Under what basic conditions is the DFNBn group unstable?

A: The DFNBn group can be susceptible to cleavage under strong basic conditions, particularly at elevated temperatures. A known method for the cleavage of o- and p-nitrobenzyl ethers involves heating with aqueous sodium hydroxide in methanol.[1] While the difluoro substitution may modulate this reactivity, it is a potential pathway for deprotection.

Troubleshooting:

  • Avoid Strong, Hot Basic Conditions: If your synthesis requires a basic step, opt for milder bases (e.g., K₂CO₃, Cs₂CO₃, or organic bases like DIPEA) and maintain lower reaction temperatures.

  • Monitor Reaction Times: Prolonged exposure to even moderately basic conditions could lead to slow cleavage. Monitor your reaction progress closely by TLC or LC-MS.

Q: Can acidic conditions cleave the DFNBn group?

A: Generally, benzyl ethers are cleaved by strong acids.[2] The electron-withdrawing groups on the DFNBn ring may slightly decrease the rate of acid-catalyzed cleavage compared to an unsubstituted benzyl ether by destabilizing the carbocation intermediate. However, strongly acidic conditions (e.g., neat TFA, HBr in acetic acid) should still be considered as potentially cleaving.

Troubleshooting:

  • Use with Caution: If your synthetic route involves strongly acidic steps, the stability of the DFNBn group should be empirically verified on a small scale.

  • Alternative Protecting Groups: For syntheses requiring robust acid stability, consider protecting groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers.

I am seeing side products related to the aromatic ring of the DFNBn group. What is happening?

The highly electron-deficient nature of the 2,4-difluoro-5-nitrophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr).

Q: What is Nucleophilic Aromatic Substitution (SNAr) and why is it a concern?

A: SNAr is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups (like nitro and fluoro groups) ortho and para to the leaving group.[3][4] In the case of the DFNBn group, the fluorine atoms are excellent leaving groups and are activated by the para and ortho nitro group, respectively.

Mechanism of SNAr on the DFNBn Ring

cluster_0 Nucleophilic Attack cluster_1 Loss of Leaving Group A DFNBn-OR + Nu⁻ B Meisenheimer Complex (stabilized intermediate) A->B C Substituted Product + F⁻ B->C

Caption: A simplified representation of the two-step SNAr mechanism on the DFNBn aromatic ring.

Troubleshooting:

  • Reagent Choice: Be mindful of using strong, soft nucleophiles (e.g., thiolates, some amines) in your reaction sequence.

  • Temperature Control: SNAr reactions are often temperature-dependent. Running reactions at lower temperatures can help minimize this side reaction.

  • Protecting Group Strategy: If your synthesis necessitates the use of strong nucleophiles that are incompatible with the DFNBn ring, an alternative protecting group strategy may be required.

My reaction mixture is changing color, and I suspect the nitro group is reacting. What are the common reactions of the nitro group?

The nitro group is a versatile functional group that can undergo reduction under various conditions. This is a critical consideration when planning a synthetic sequence involving a DFNBn-protected compound.

Q: What reducing agents should I avoid?

A: The nitro group can be readily reduced to an amine or other intermediates (hydroxylamine, azo compounds) by a wide range of reducing agents.[5] Common examples to be cautious with include:

  • Catalytic Hydrogenation: H₂ with catalysts like Pd/C, PtO₂, or Raney Nickel will efficiently reduce the nitro group.[6]

  • Dissolving Metal Reductions: Metals like Fe, Sn, or Zn in the presence of acid are classic reagents for nitro group reduction.[6]

  • Hydride Reagents: While NaBH₄ alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by additives.[7] Stronger hydride reagents like LiAlH₄ can also effect the reduction.

Chemoselective Reduction in the Presence of a DFNBn Group

Reagent/ConditionEffect on DFNBn GroupRecommendation
H₂, Pd/CHigh Risk of Nitro ReductionAvoid if nitro group needs to be retained.
Zn, HClHigh Risk of Nitro ReductionAvoid if nitro group needs to be retained.
NaBH₄Generally Safe (without catalysts)Suitable for reduction of aldehydes/ketones.
DIBAL-HGenerally Safe Suitable for reduction of esters/nitriles at low temp.
LiBH₄Generally Safe Milder than LiAlH₄, can be used for ester reduction.

Troubleshooting:

  • Orthogonal Strategies: Plan your synthesis to perform reductions of other functional groups before introducing the DFNBn group if possible.

  • Chemoselective Reagents: If reduction is necessary in the presence of the DFNBn group, carefully select a reagent known for its chemoselectivity. For example, to reduce a ketone, NaBH₄ would be a better choice than catalytic hydrogenation.

  • Protect the Nitro Group?: In complex syntheses, it is sometimes necessary to reduce the nitro group to an amine and then re-oxidize it later in the sequence. This adds steps but can overcome incompatibility issues.

Is the 2,4-Difluoro-5-nitrobenzyl group photolabile?

A: Yes, o-nitrobenzyl groups are a well-established class of photolabile (or "photocleavable") protecting groups.[8][9][10][11][12][13][14][15] Upon irradiation with UV light (typically in the 300-365 nm range), an intramolecular redox reaction occurs, leading to the cleavage of the benzylic C-O bond and release of the protected functional group.

Mechanism of Photocleavage

A DFNBn-OR B Excited State (n -> π*) A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Cyclization E ROH + 2,4-Difluoro-5-nitrosobenzaldehyde D->E Rearrangement & Cleavage

Caption: The photochemical cleavage pathway of a DFNBn-protected alcohol.

Troubleshooting:

  • Protect from Light: All reactions and purifications involving DFNBn-protected compounds should be conducted in the absence of direct light. Work in a fume hood with the sash down and the lights off where possible, or wrap reaction vessels and chromatography columns in aluminum foil.

  • Amber Glassware: Use amber-colored glassware to minimize exposure to ambient light.

  • Analysis: Be aware that prolonged exposure to the UV lamp of a TLC plate viewer can cause decomposition of your compound on the plate, leading to misleading results.

By understanding the electronic nature of the 2,4-difluoro-5-nitrobenzyl protecting group, you can better anticipate its behavior and design robust synthetic strategies. This guide provides a foundation for troubleshooting common stability issues. Should you encounter a challenge not covered here, we encourage you to consult the primary literature and consider the fundamental principles of reactivity discussed.

References

  • S. M. Kim, H. R. Kim, and E. Lee, "A New Method for the Cleavage of Nitrobenzyl Amides and Ethers," Bulletin of the Korean Chemical Society, 2011. [Link]

  • D. Giri, E. Chauhan, S. Das, and G. Mugesh, "An Unusual Activity of Conformationally Restricted Naphthalene Peri‐Dichalcogenides in the Reduction of Nitro and Azide Groups," Chemistry – A European Journal, 2017. [Link]

  • Wikipedia contributors, "Photolabile protecting group," Wikipedia, The Free Encyclopedia. [Link]

  • M. B. Ghaline-Amir, et al., "A new reagent for selective reduction of nitro group," Indian Journal of Chemistry, 2004. [Link]

  • Wikipedia contributors, "Reduction of nitro compounds," Wikipedia, The Free Encyclopedia. [Link]

  • A. A. F. de Brouwer, et al., "Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling," Current Opinion in Structural Biology, 2019. [Link]

  • Organic Chemistry Portal, "Benzyl Ethers - Protecting Groups," Organic Chemistry Portal. [Link]

  • M. Goeldner, et al., "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation," Chemistry – A European Journal, 2006. [Link]

  • J. W. Walker, et al., "Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function," Biochemistry, 1986. [Link]

  • P. Klán, et al., "Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids," Photochemistry and Photobiology, 2004. [Link]

  • J. Ashenhurst, "More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger," Master Organic Chemistry, 2018. [Link]

  • M. R. Poor Heravi, et al., "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4," Journal of Synthetic Chemistry, 2024. [Link]

  • J. Wirz, et al., "Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary aci-Nitro Intermediates," Journal of the American Chemical Society, 2005. [Link]

  • A. M. Z. Slawin, et al., "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens," Molecules, 2021. [Link]

  • S. M. Kim, et al., "Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications," Bioorganic & Medicinal Chemistry Letters, 2006. [Link]

  • M. Jawiczuk, et al., "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices," Molecules, 2020. [Link]

  • S. Diamond, et al., "Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications," Semantic Scholar. [Link]

  • M. A. Rahim, S. Matsumura, K. Toshima, "Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase," Journal of Biological Chemistry, 2005. [Link]

  • Fiveable, "Reactions of Ethers: Acidic Cleavage," Fiveable. [Link]

  • Wikipedia contributors, "Ether cleavage," Wikipedia, The Free Encyclopedia. [Link]

  • S. K. Ghorai, et al., "Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by an Organic Photocatalyst," ChemRxiv, 2022. [Link]

  • A. V. Demchenko, et al., "Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides," Organic Letters, 2007. [Link]

Sources

Technical Support Center: Method Refinement for Solid-Phase Attachment of 2,4-Difluoro-5-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for the solid-phase attachment of 2,4-Difluoro-5-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who utilize this photolabile linker in their solid-phase synthesis (SPS) workflows. As a key component in generating molecules requiring mild, reagent-free cleavage, mastering its attachment to solid supports is critical for overall success.[1][2][3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered in the laboratory. Our approach is to explain the causality behind experimental choices, empowering you to not only solve immediate issues but also to proactively optimize your future syntheses.

Understanding the Core Chemistry

This compound is a valuable o-nitrobenzyl-based photolabile linker.[4][5] Its core function relies on a photochemical rearrangement, often described as a Norrish Type II reaction, to release an attached molecule upon irradiation with UV light, typically without the need for harsh chemical reagents.[1][6] The electron-withdrawing fluorine substituents can modulate the photochemical properties of the linker. Successful synthesis begins with the robust and efficient covalent attachment of this linker to a solid support. The two most common and reliable strategies for immobilizing an alcohol linker are the Williamson Ether Synthesis and the Mitsunobu reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. We diagnose the likely causes and provide actionable solutions based on chemical principles and extensive laboratory experience.

Problem 1: Low or No Loading of the Linker

Question: My loading efficiency for this compound onto the solid support is consistently low (<50%) or undetectable. What are the potential causes and how can I fix this?

This is the most frequent challenge in solid-phase synthesis.[7][8] Low loading can stem from issues with reagents, reaction conditions, or the solid support itself. The following logical workflow can help diagnose the root cause.

low_loading_troubleshooting start Low Loading Detected method Which attachment method was used? start->method williamson Williamson Ether Synthesis method->williamson Williamson mitsunobu Mitsunobu Reaction method->mitsunobu Mitsunobu check_base Was the base (e.g., NaH) fresh and handled under inert conditions? williamson->check_base replace_base Solution: Use fresh, high-quality base. Ensure anhydrous, inert handling. check_base->replace_base No check_solvent Was the solvent (e.g., DMF, THF) strictly anhydrous? check_base->check_solvent Yes base_yes Yes base_no No use_anhydrous Solution: Use freshly distilled or commercially available anhydrous solvent. check_solvent->use_anhydrous No check_resin Is the resin (e.g., Merrifield) of high quality? Has it been properly swelled? check_solvent->check_resin Yes solvent_yes Yes solvent_no No resin_solution Solution: Use fresh resin. Ensure adequate swelling time (e.g., 1-2h in reaction solvent) before adding reagents. check_resin->resin_solution No increase_temp Potential Solution: Increase reaction temperature (e.g., to 50-60 °C) and/or reaction time (24-48h). Consider a phase-transfer catalyst. check_resin->increase_temp Yes resin_yes Yes resin_no No check_reagents Are PPh3 and DEAD/DIAD fresh and stored properly? mitsunobu->check_reagents replace_reagents Solution: Use fresh reagents. DEAD/DIAD can degrade; PPh3 can oxidize. check_reagents->replace_reagents No check_addition Was DEAD/DIAD added slowly at 0 °C? check_reagents->check_addition Yes reagents_yes Yes reagents_no No addition_solution Solution: Follow the correct order of addition and maintain low temperature during azodicarboxylate addition to control reactivity. check_addition->addition_solution No check_pka Is the nucleophile on the resin acidic enough? (Not applicable for alcohol attachment to resin-acid) check_addition->check_pka Yes addition_yes Yes addition_no No pka_solution Solution: The Mitsunobu reaction works best with acidic nucleophiles (pKa < 15). This may limit direct attachment to certain functional groups. check_pka->pka_solution No pka_yes Yes pka_no No

Caption: Troubleshooting workflow for low linker loading efficiency.
Detailed Analysis of Causes and Solutions:
  • Cause A: Inefficient Alkoxide Formation (Williamson Ether Synthesis)

    • Expertise & Experience: The Williamson ether synthesis is an SN2 reaction that requires a potent nucleophile—the alkoxide of your linker.[9][10] This is formed by deprotonating the linker's hydroxyl group with a strong, non-nucleophilic base. Sodium hydride (NaH) is a common choice, but it is highly reactive with water and can be passivated by an outer layer of sodium hydroxide if stored improperly.

    • Solution: Always use fresh NaH from a newly opened container or a properly stored stock under an inert atmosphere. Ensure your reaction solvent (e.g., DMF or THF) is anhydrous, as trace water will quench the base. Allow sufficient time for the deprotonation to complete (typically 30-60 minutes at room temperature with bubbling) before adding the resin.

  • Cause B: Poor SN2 Substitution on the Resin

    • Expertise & Experience: Once the alkoxide is formed, it must attack the electrophilic center on the solid support (e.g., the chloromethyl group on Merrifield resin).[11] The efficiency of this step depends on the accessibility of these sites and the reaction conditions. Polystyrene resins must be adequately swelled to allow reagents to penetrate the polymer matrix.[12]

    • Solution:

      • Swell the Resin: Before starting the reaction, swell the resin in the reaction solvent for at least 1 hour.

      • Optimize Conditions: SN2 reactions can be slow. Increasing the temperature to 50-60 °C and extending the reaction time to 24-48 hours can significantly improve yields.[11]

      • Consider Additives: For stubborn reactions, adding a catalytic amount of potassium iodide (KI) can facilitate the reaction by an in-situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide.

  • Cause C: Reagent Degradation (Mitsunobu Reaction)

    • Expertise & Experience: The Mitsunobu reaction relies on a redox system, typically triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14] PPh₃ can oxidize to triphenylphosphine oxide (TPPO) upon exposure to air, while DEAD/DIAD can degrade, especially if not stored properly.

    • Solution: Use fresh bottles of PPh₃ and DEAD/DIAD. The order of addition is critical: the alcohol, nucleophile (in this case, the resin's functional group), and PPh₃ should be combined before the slow, dropwise addition of DEAD/DIAD at 0 °C.[14] A rapid, exothermic reaction upon addition can indicate side reactions.

Problem 2: Linker Instability During Subsequent Synthesis Steps

Question: I achieved good initial loading, but I seem to lose my product during subsequent synthetic steps (e.g., Fmoc deprotection). Is the linker unstable?

  • Expertise & Experience: The 2,4-Difluoro-5-nitrobenzyl linker is designed to be stable to most standard solid-phase peptide synthesis (SPPS) conditions, including the basic conditions of piperidine for Fmoc removal and mild acidic conditions.[15] Its primary lability is to UV light.

  • Solution:

    • Light Protection: The most common cause of premature cleavage is unintentional exposure to UV light. Always conduct reactions in amber glassware or wrap your reaction vessels securely in aluminum foil. Standard laboratory fluorescent lighting emits a small amount of UV radiation that can cause slow degradation over time.

    • Reagent Purity: Ensure that your synthesis reagents, particularly piperidine and trifluoroacetic acid (TFA), are of high purity. Contaminants could potentially lead to unexpected side reactions.

    • Orthogonality Check: While generally stable, ensure your specific combination of protecting groups and reaction conditions is truly orthogonal. For example, extremely harsh or prolonged acid treatments could potentially affect the ether or ester bond anchoring the linker.

Problem 3: Irreproducible Loading Results

Question: My loading efficiency varies significantly between batches, even when I follow the same protocol. What factors should I control more carefully?

  • Expertise & Experience: Reproducibility in solid-phase chemistry hinges on meticulous control of all experimental variables.[8][16]

  • Solution:

    • Standardize Resin Swelling: Do not shortcut the swelling step. Use a consistent solvent volume per gram of resin and a fixed time for swelling before every reaction.

    • Control Agitation: Ensure consistent and efficient mixing throughout the reaction. Inadequate agitation can lead to localized reagent depletion and an inhomogeneous reaction environment.

    • Verify Reagent Stoichiometry: Always calculate reagent equivalents based on the theoretical loading capacity of the specific batch of resin you are using. Do not assume it is the same as a previous batch.

    • Implement Thorough Washing: After the attachment reaction, a rigorous washing protocol is essential to remove all unreacted reagents and byproducts. A typical sequence would be: 3x DMF, 3x DCM, 3x Methanol, followed by drying in vacuo.

Frequently Asked Questions (FAQs)

  • Q1: Which solid support is best for this linker: Merrifield or Wang resin?

    • Answer: The choice depends on your desired linkage and synthetic strategy.

      • Merrifield Resin (chloromethylated polystyrene) is ideal for forming a stable ether linkage via the Williamson Ether Synthesis.[11] This is a robust and direct method for attaching the alcohol.

      • Wang Resin (4-benzyloxybenzyl alcohol resin) has a hydroxyl group.[17] Attaching another alcohol to it to form an ether linkage is possible using methods like the Mitsunobu reaction, but it is less direct than with Merrifield resin. Wang resin is more commonly used to form an ester linkage with the C-terminus of a carboxylic acid (like an amino acid), where the linker itself would first need to be functionalized to have a carboxylic acid handle.[18] For direct attachment of the alcohol, Merrifield is often the more straightforward choice.

  • Q2: How can I accurately determine the loading capacity after attachment?

    • Answer: A multi-pronged approach is best for validation.

      • Gravimetric Analysis: A simple but imprecise method is to weigh the resin before and after the reaction. This is only a rough indicator.

      • Elemental Analysis: Analyzing for the nitrogen content of the resin is a highly accurate method, as the linker introduces a nitro group.

      • Cleavage and Quantitation: The most practical method is to take a small, accurately weighed amount of the dried resin (e.g., 5-10 mg), perform the photolytic cleavage, and then analyze the supernatant by HPLC with a UV detector. By comparing the peak area of the released linker to a standard curve of the free alcohol, you can accurately calculate the loading in mmol/g.

  • Q3: What are the key safety precautions for this procedure?

    • Answer: Always consult the Safety Data Sheet (SDS) for all reagents.

      • This compound: Nitroaromatic compounds should be handled with care as they can be hazardous.[19][20][21]

      • Sodium Hydride (NaH): A flammable solid that reacts violently with water. Must be handled under an inert atmosphere (e.g., argon or nitrogen) in a fume hood.

      • Mitsunobu Reagents (DEAD/DIAD): These are toxic and irritants.[14] They should be handled in a fume hood with appropriate personal protective equipment (PPE).

      • Solvents (DMF, THF, DCM): These are volatile organic solvents. Use in a well-ventilated fume hood and wear appropriate gloves.

  • Q4: How does the 2,4-difluoro substitution pattern affect the linker's properties?

    • Answer: The two electron-withdrawing fluorine atoms on the benzyl ring influence the linker's electronic properties. This can affect the wavelength required for photolysis and the quantum yield of the cleavage reaction. While a standard o-nitrobenzyl linker is cleaved around 350-365 nm, the substituted version may have slightly different optimal conditions. It is advisable to perform a small-scale cleavage test to determine the optimal irradiation time for your specific setup.

Validated Experimental Protocols

Protocol 1: Attachment to Merrifield Resin via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage between the linker and a chloromethylated polystyrene resin.

williamson_workflow resin 1. Swell Merrifield Resin (1g, 1.0 mmol/g) in anhydrous DMF (10 mL) deprotonation 2. Prepare Alkoxide - Add NaH (2.0 mmol) to linker (1.5 mmol) in anhydrous DMF (5 mL) - Stir 1h at RT reaction 3. Couple to Resin - Add alkoxide solution to swelled resin - Heat to 50 °C - Agitate for 24h deprotonation->reaction Add dropwise wash 4. Wash Resin - 3x DMF - 3x DCM - 3x MeOH reaction->wash dry 5. Dry in vacuo wash->dry

Caption: Experimental workflow for Williamson ether synthesis attachment.

Materials & Reagents:

  • Merrifield Resin (e.g., 1% DVB cross-linked, 100-200 mesh, ~1.0 mmol/g loading)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Preparation: Place Merrifield resin (1.0 g, ~1.0 mmol) in a round-bottom flask. Add anhydrous DMF (10 mL) and allow the resin to swell for 1-2 hours with gentle agitation.

  • Alkoxide Formation (in a separate flask): Under an inert atmosphere (N₂ or Ar), add NaH (80 mg of 60% dispersion, 2.0 mmol) to a flame-dried flask. Wash the NaH with anhydrous hexane (3x 5 mL) to remove the mineral oil, carefully decanting the hexane each time. Add anhydrous DMF (5 mL).

  • To the NaH suspension, add a solution of this compound (284 mg, 1.5 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C. After the addition, allow the mixture to warm to room temperature and stir for 1 hour. Vigorous hydrogen gas evolution will be observed.

  • Coupling Reaction: Transfer the freshly prepared alkoxide solution to the flask containing the swelled resin via cannula.

  • Heat the reaction mixture to 50 °C and maintain for 24-48 hours with efficient agitation (e.g., orbital shaker).

  • Washing: Allow the resin to cool to room temperature. Filter the resin using a fritted funnel. Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Drying: Dry the resin in vacuo over P₂O₅ or KOH to a constant weight.

  • Analysis: Determine the final loading capacity using the methods described in the FAQ section.

Protocol 2: Attachment to Hydroxymethyl Resin via Mitsunobu Reaction

This protocol is suitable for resins containing a hydroxyl functional group, such as Wang resin. It proceeds with inversion of configuration, which is not relevant for this achiral alcohol but is a key feature of the reaction.[22]

Materials & Reagents:

  • Wang Resin (or other hydroxymethyl-functionalized resin)

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Preparation: Swell the hydroxymethyl resin (1.0 g, ~0.8 mmol/g) in anhydrous THF (10 mL) for 1-2 hours in a round-bottom flask.

  • Reagent Solution: In a separate flask, dissolve this compound (454 mg, 2.4 mmol) and PPh₃ (629 mg, 2.4 mmol) in anhydrous THF (10 mL).

  • Coupling Reaction: Add the reagent solution to the swelled resin and agitate gently. Cool the flask to 0 °C in an ice bath.

  • Slowly, add DIAD (0.47 mL, 2.4 mmol) dropwise to the resin suspension over 15-20 minutes. A color change is typically observed.

  • Allow the reaction to slowly warm to room temperature and continue to agitate for 12-24 hours.

  • Washing: Filter the resin and wash thoroughly to remove TPPO and other byproducts. A suggested wash sequence is: THF (3 x 15 mL), DCM (3 x 15 mL), MeOH (3 x 15 mL).

  • Drying: Dry the resin in vacuo to a constant weight.

  • Analysis: Determine the final loading capacity.

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Resin Type Chloromethyl (e.g., Merrifield)Hydroxyl (e.g., Wang)
Key Reagents Strong Base (e.g., NaH)PPh₃, DIAD/DEAD
Linkage Type EtherEther
Temperature Typically elevated (50-60 °C)0 °C to Room Temperature
Key Byproducts NaClTriphenylphosphine oxide (TPPO)
Primary Concern Anhydrous conditions, base qualityReagent quality, order of addition

References

  • G. G. M. D'Ambrosio, P. H. Seeberger, Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. Methods in Molecular Biology, 2025.
  • C. P. Holmes, et al., Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. PubMed, 1995.
  • R. J. T. Mikkelsen, et al., Photolabile Linkers for Solid-Phase Synthesis.
  • Mastering Fmoc Peptide Synthesis: The Essential Role of Wang Resin. Bloctechnology.
  • Photolabile Linkers for Solid-Phase Synthesis.
  • Photolabile Linkers for Solid-Phase Synthesis. PubMed, 2018.
  • Williamson Ether Synthesis. Cambridge University Press.
  • Mitsunobu Reaction. Alfa Chemistry.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI, 2024.
  • The Williamson ether synthesis involves the displacement of an al... | Study Prep. Pearson+.
  • The Williamson Ether Synthesis. Master Organic Chemistry, 2014.
  • Mitsunobu reaction. Organic Synthesis.
  • Williamson Ether Synthesis. Utah Tech University.
  • Figure 1 from Photolabile Linkers for Solid-Phase Synthesis. Semantic Scholar.
  • Photolabile Linkers for Solid-Phase Synthesis.
  • Williamson Ether Synthesis. Chemistry LibreTexts, 2023.
  • Mitsunobu Reaction. Master Organic Chemistry.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • The Mitsunobu Reaction.
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Chromatography Troubleshooting Guides-Solid Phase Extractions. Thermo Fisher Scientific.
  • Wang Resin. Beilstein Journals.
  • SAFETY DATA SHEET - 2-Nitrobenzyl alcohol. Thermo Fisher Scientific, 2025.
  • MATERIAL SAFETY DATA SHEET SDS/MSDS - 4-NITRO BENZYL ALCOHOL. CDH Fine Chemical.
  • Peptide Resin Loading Protocols. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Nitrobenzyl alcohol. Fisher Scientific.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage, 2023.
  • Technical Support Information Bulletin 1048 - Merrifield Resin. Aapptec Peptides.
  • Solid Phase Peptide Synthesis Help. Reddit, 2024.

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Validation & Comparative

A Researcher's Guide to Photolabile Protecting Groups: A Comparative Analysis Featuring 2,4-Difluoro-5-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of chemical biology, drug development, and materials science, the ability to command reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools, offering a sophisticated method for controlling the activity of molecules with light. This guide provides an in-depth comparison of 2,4-Difluoro-5-nitrobenzyl alcohol with other prominent classes of PPGs, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tool for their specific applications.

The Dawn of Photochemical Control: An Introduction to Photolabile Protecting Groups

The core principle of a PPG is its ability to mask a functional group on a molecule, rendering it inactive until a pulse of light of a specific wavelength triggers its removal, liberating the active species. This "uncaging" process allows for the precise initiation of biological events, the controlled release of therapeutic agents, or the fabrication of complex materials with high fidelity. The selection of an appropriate PPG is a critical decision, dictated by factors such as the desired wavelength of activation, the efficiency of the photorelease (quantum yield), the chemical stability of the caged compound, and the nature of the photolytic byproducts.[1]

This guide will delve into a comparative analysis of several key classes of PPGs, with a special focus on the nitrobenzyl scaffold, to which this compound belongs. We will also explore the distinct characteristics of coumarin- and p-hydroxyphenacyl-based PPGs to provide a comprehensive overview for the discerning researcher.

The Workhorse: o-Nitrobenzyl Protecting Groups

The ortho-nitrobenzyl (oNB) scaffold represents one of the earliest and most extensively utilized classes of PPGs.[2][3] Its popularity stems from a well-understood photochemical mechanism and its versatility in protecting a wide array of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[4]

Mechanism of Action

The photolytic cleavage of o-nitrobenzyl ethers proceeds through a Norrish Type II-like intramolecular hydrogen abstraction.[1] Upon absorption of UV light, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom. This is followed by a rearrangement to an aci-nitro intermediate, which then undergoes hydrolysis to release the protected molecule and form an o-nitrosobenzaldehyde byproduct.[5]

G o-Nitrobenzyl Ether o-Nitrobenzyl Ether Excited State Excited State o-Nitrobenzyl Ether->Excited State hν (UV Light) aci-Nitro Intermediate aci-Nitro Intermediate Excited State->aci-Nitro Intermediate Intramolecular H-abstraction Released Alcohol Released Alcohol aci-Nitro Intermediate->Released Alcohol Hydrolysis o-Nitrosobenzaldehyde o-Nitrosobenzaldehyde aci-Nitro Intermediate->o-Nitrosobenzaldehyde Hydrolysis

Caption: Photocleavage mechanism of an o-nitrobenzyl ether.

Introducing this compound

While specific photochemical data for this compound is not extensively reported in the peer-reviewed literature, we can infer its potential properties based on the well-established behavior of the o-nitrobenzyl scaffold. The introduction of fluorine atoms to the aromatic ring is a common strategy in medicinal chemistry and materials science to modulate electronic properties, lipophilicity, and metabolic stability.

The two electron-withdrawing fluorine atoms on the benzene ring of this compound would likely influence its photochemical characteristics. These substitutions could potentially:

  • Shift the Absorption Maxima: The electronic perturbations caused by the fluorine atoms may lead to a shift in the UV-Vis absorption spectrum compared to the parent o-nitrobenzyl alcohol.

  • Alter the Quantum Yield: The efficiency of the hydrogen abstraction and subsequent rearrangement steps could be affected by the altered electron density on the aromatic ring, thereby influencing the quantum yield of photolysis.

Further experimental characterization is necessary to fully elucidate the photochemical properties of this compound and its derivatives.

Alternative Photolabile Protecting Groups: A Comparative Overview

To provide a broader context, we will now compare the o-nitrobenzyl scaffold with two other widely used classes of PPGs: coumarin-based and p-hydroxyphenacyl-based protecting groups.

Coumarin-Based Protecting Groups

Coumarin-based PPGs have gained significant traction due to their typically longer wavelength of activation (often in the near-UV to visible range), which can be advantageous for biological applications by minimizing photodamage to cells.[6]

The photolysis of coumarin-4-ylmethyl ethers also proceeds through an excited state, leading to the release of the protected alcohol and a coumarin-4-ylmethanol derivative.[6]

G Coumarin-4-ylmethyl Ether Coumarin-4-ylmethyl Ether Excited State Excited State Coumarin-4-ylmethyl Ether->Excited State hν (near-UV/Visible) Released Alcohol Released Alcohol Excited State->Released Alcohol Photorelease Coumarin-4-ylmethanol Coumarin-4-ylmethanol Excited State->Coumarin-4-ylmethanol Photorelease

Caption: General photocleavage of a coumarin-based PPG.

p-Hydroxyphenacyl Protecting Groups

The p-hydroxyphenacyl (pHP) group is another important class of PPGs, known for its rapid cleavage kinetics and the formation of a single, non-absorbing byproduct, p-hydroxyphenylacetic acid.[7][8] This "clean" photochemistry is highly desirable in many applications.

The mechanism of pHP cleavage involves a photo-Favorskii rearrangement.[9]

G p-Hydroxyphenacyl Ester p-Hydroxyphenacyl Ester Excited Triplet State Excited Triplet State p-Hydroxyphenacyl Ester->Excited Triplet State hν (UV Light) Spiro-dienone Intermediate Spiro-dienone Intermediate Excited Triplet State->Spiro-dienone Intermediate Rearrangement Released Carboxylic Acid Released Carboxylic Acid Spiro-dienone Intermediate->Released Carboxylic Acid Hydrolysis p-Hydroxyphenylacetic Acid p-Hydroxyphenylacetic Acid Spiro-dienone Intermediate->p-Hydroxyphenylacetic Acid Hydrolysis

Caption: Photo-Favorskii rearrangement mechanism for a p-hydroxyphenacyl PPG.

Quantitative Comparison of Photolabile Protecting Groups

The selection of a PPG is a data-driven process. The following table summarizes the key photochemical parameters for the discussed classes of PPGs.

Photolabile Protecting GroupTypical Photolysis Wavelength (nm)Quantum Yield (Φ)Key AdvantagesKey Disadvantages
o-Nitrobenzyl (oNB) 300-365[2]0.01-0.3[2]Well-established chemistry, versatile for many functional groups.[4]Requires UV light, potentially phototoxic byproducts.[7]
Coumarin-4-ylmethyl (CM) 350-450[2]0.01-0.2[2]Longer wavelength activation, often fluorescent byproducts for monitoring.[6]Can have lower quantum yields, byproduct may interfere with assays.[6]
p-Hydroxyphenacyl (pHP) 300-350[6]0.1-0.4[1]Rapid cleavage, clean photochemistry with a single non-absorbing byproduct.[7][8]Requires UV light, synthesis can be more complex.

Experimental Protocols

To facilitate the practical application of this knowledge, we provide a general protocol for the protection of an alcohol with a nitrobenzyl group and a subsequent photolytic deprotection.

Protocol 1: Protection of an Alcohol with 4-Nitrobenzyl Bromide

This protocol describes a standard procedure for the synthesis of a 4-nitrobenzyl ether.

Materials:

  • Alcohol substrate

  • 4-Nitrobenzyl bromide

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol substrate in anhydrous DMF.

  • Add sodium hydride portion-wise at 0 °C and stir for 30 minutes.

  • Add a solution of 4-nitrobenzyl bromide in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Photolytic Deprotection of a Nitrobenzyl Ether

This protocol outlines a general procedure for the light-induced cleavage of a nitrobenzyl protecting group.

Materials:

  • Nitrobenzyl-protected compound

  • Suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • Quartz reaction vessel

  • UV lamp (e.g., a medium-pressure mercury lamp with appropriate filters)

Procedure:

  • Dissolve the nitrobenzyl-protected compound in the chosen solvent in a quartz reaction vessel.

  • Irradiate the solution with a UV lamp at the appropriate wavelength (typically around 350 nm) while stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The deprotected product can be used directly or purified further if necessary.

G cluster_protection Protection Step cluster_deprotection Deprotection Step P1 Dissolve Alcohol in DMF P2 Add Base (e.g., NaH) P1->P2 P3 Add Nitrobenzyl Bromide P2->P3 P4 Reaction & Monitoring P3->P4 P5 Work-up & Purification P4->P5 D1 Dissolve Protected Compound P5->D1 Protected Compound D2 Irradiate with UV Light D1->D2 D3 Monitor Reaction D2->D3 D4 Isolation of Product D3->D4

Caption: General experimental workflow for protection and photolytic deprotection.

Conclusion: Choosing the Right Tool for the Job

The field of photolabile protecting groups offers a powerful and versatile toolkit for researchers across various scientific disciplines. While the classic o-nitrobenzyl scaffold, including derivatives like this compound, provides a robust and well-understood platform, newer classes of PPGs such as coumarins and p-hydroxyphenacyls offer distinct advantages in terms of their activation wavelengths and byproduct profiles. The optimal choice of a PPG will always depend on the specific requirements of the experiment, including the nature of the molecule to be caged, the biological or chemical environment, and the desired spatial and temporal resolution of uncaging. A thorough understanding of the photochemical properties and reaction mechanisms of these fascinating molecules is key to harnessing their full potential.

References

  • Singh, A., & Deiters, A. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC, 10(1), 1-19. [Link]

  • van der Velden, J. L. J., et al. (2021). The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. Nature Communications, 12(1), 6372. [Link]

  • Wikipedia. (2023). Photolabile protecting group. Wikipedia. [Link]

  • Klلn, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 109(5), 2265-2317. [Link]

  • Givon, T., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5445-5503. [Link]

  • ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity. ResearchGate. [Link]

  • Givens, R. S., & Rubina, M. (2011). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. PMC, 3(4), 440-450. [Link]

  • Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology (pp. 1-32). Wiley-VCH. [Link]

  • Mayer, G., & Heckel, A. (2006). pH-dependent ultrafast photodynamics of p-hydroxyphenacyl: deprotonation accelerates the photo-uncaging reaction. Physical Chemistry Chemical Physics, 8(41), 4845-4849. [Link]

  • Givens, R. S., et al. (2008). p-Hydroxyphenacyl photoremovable protecting groups—Robust photochemistry despite substituent diversity. PMC, 2008(1), 1-10. [Link]

  • Bojtár, M., et al. (2019). Green-Light Activatable, Water-Soluble Red-Shifted Coumarin Photocages. Organic Letters, 21(23), 9410-9414. [Link]

  • ResearchGate. (n.d.). Photochemical Properties of Coumarin PPGs 1−4 and Model 1 and 2°... ResearchGate. [Link]

  • Journal of High School Science. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science, 5(2). [Link]

  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. [Link]

  • Bochet, C. G. (2001). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (12), 1251-1272. [Link]

  • Ittah, V., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC, 123(9), 5445–5503. [Link]

Sources

A Comparative Guide to Photolabile Protecting Groups: 2,4-Difluoro-5-nitrobenzyl alcohol vs. o-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of dynamic biological studies and sophisticated organic synthesis, the precise control over molecular function is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, offering spatial and temporal command over the release of bioactive molecules.[1][2] This guide provides a detailed comparison of a classic and widely utilized PPG, o-nitrobenzyl alcohol, with a lesser-known but potentially advantageous alternative, 2,4-Difluoro-5-nitrobenzyl alcohol. Our analysis is grounded in established photochemical principles and available experimental data, offering insights to inform the selection of the optimal PPG for your research needs.

The Foundation: o-Nitrobenzyl Alcohol as a Photolabile Protecting Group

o-Nitrobenzyl alcohol is a cornerstone of photochemistry, extensively employed to temporarily mask a wide array of functional groups, including carboxylates, phosphates, amines, and hydroxyls.[1][3] Its popularity stems from its synthetic accessibility and robust photophysical properties.[2]

Mechanism of Photocleavage

The photodeprotection mechanism of o-nitrobenzyl derivatives is a well-studied process. Upon irradiation with UV light (typically in the 300-365 nm range), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This Norrish Type II reaction forms an aci-nitro intermediate, which subsequently rearranges to release the protected molecule and yield o-nitrosobenzaldehyde as a byproduct.[1]

o-Nitrobenzyl_Photocleavage ONB o-Nitrobenzyl Protected Substrate (R-X-CH2-Ar-NO2) Excited Excited State [R-X-CH2-Ar-NO2]* ONB->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Released Released Substrate (R-XH) + o-Nitrosobenzaldehyde AciNitro->Released Rearrangement

Caption: Photocleavage mechanism of o-nitrobenzyl protecting groups.

Performance Characteristics

The efficacy of a PPG is quantified by its quantum yield (Φ), which represents the efficiency of a photochemical process per absorbed photon. For o-nitrobenzyl derivatives, the quantum yield of uncaging can vary significantly depending on the leaving group, solvent, and pH.[4] Reported quantum yields for o-nitrobenzyl esters are typically in the range of 0.01 to 0.41.[3][5] For instance, the photolysis quantum yield of 2-(2-nitrophenyl)propoxy-carbonyl (NPPOC), a derivative of o-nitrobenzyl alcohol, in methanol at 365 nm is 0.41.[3] However, its molar absorptivity at this wavelength is relatively low (230 M⁻¹cm⁻¹), which can limit its application where higher absorption is required.[3]

The Challenger: this compound

Anticipated Effects of Fluorine Substitution

The introduction of fluorine atoms onto the aromatic ring is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of molecules. In the context of PPGs, fluorine substitution can be expected to have the following effects:

  • Increased Quantum Yield: Halogenated caged compounds have been shown to exhibit increased quantum yields.[2] This is attributed to the heavy atom effect, which facilitates intersystem crossing from the singlet excited state to the triplet state, from which the hydrogen abstraction can occur more efficiently.[2]

  • Altered Absorption Spectrum: The electron-withdrawing nature of fluorine atoms can influence the absorption maximum (λmax) of the chromophore. While the exact shift is difficult to predict without experimental data, it is a crucial parameter for wavelength-selective deprotection strategies.

  • Modified Lipophilicity: Fluorine substitution will increase the lipophilicity of the protecting group, which could be advantageous for applications requiring membrane permeability.

The Impact of the 5-Nitro Group

The presence of a second nitro group at the 5-position is also expected to significantly influence the photolytic properties. Studies on 2,6-dinitrobenzyl PPGs have demonstrated a near fourfold increase in quantum yield compared to their mono-nitro counterparts (e.g., from Φ = 0.033 to Φ = 0.12 for the release of a carbonate at 365 nm).[1] This enhancement is attributed to the increased probability of the molecule entering an excited state upon photon absorption, as there are two nitro groups capable of absorbing the light.[1]

Comparative Analysis: A Data-Driven Summary

The following table summarizes the known properties of o-nitrobenzyl alcohol and the projected properties of this compound based on established structure-activity relationships.

Featureo-Nitrobenzyl alcoholThis compound (Projected)
Mechanism Norrish Type II Intramolecular H-abstractionNorrish Type II Intramolecular H-abstraction
Typical Wavelength 300 - 365 nmLikely in the near-UV range, potential for red-shift
Quantum Yield (Φ) 0.01 - 0.41 (substrate dependent)[3][5]Potentially higher than o-nitrobenzyl alcohol
Byproducts o-nitrosobenzaldehyde2,4-Difluoro-5-nitrosobenzaldehyde
Key Advantages Well-established, versatile, predictablePotentially higher efficiency, tunable properties
Potential Drawbacks Lower quantum yield in some cases, byproduct toxicityLack of experimental data, potentially altered solubility

Experimental Protocols: A Guide to Photocleavage

The following is a generalized protocol for the photolytic deprotection of an o-nitrobenzyl protected substrate. This protocol should be optimized for specific substrates and experimental conditions.

General Protocol for Photocleavage of an o-Nitrobenzyl Protected Compound

Photocleavage_Protocol Start Start: Dissolve caged compound in appropriate solvent Irradiate Irradiate with UV light source (e.g., 365 nm LED) Start->Irradiate Monitor Monitor reaction progress (TLC, HPLC, or NMR) Irradiate->Monitor Workup Perform aqueous workup to remove byproducts Monitor->Workup Upon completion Isolate Isolate and purify the deprotected product Workup->Isolate End End: Characterize final product Isolate->End

Caption: A generalized workflow for a photocleavage experiment.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the o-nitrobenzyl protected compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) to a desired concentration. The choice of solvent can influence the reaction kinetics.[4]

  • Irradiation: Irradiate the solution with a UV light source. A common and effective choice is a 365 nm LED or a mercury lamp with appropriate filters.[6] The intensity and duration of irradiation will need to be optimized based on the quantum yield of the specific substrate and the desired conversion.

  • Reaction Monitoring: Monitor the progress of the deprotection reaction using an appropriate analytical technique such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.[6]

  • Work-up and Purification: Once the reaction is complete, the photoproducts, including the released substrate and the o-nitrosobenzaldehyde byproduct, can be separated. An aqueous work-up is often employed to remove the water-soluble byproduct. Further purification of the desired product can be achieved by column chromatography or recrystallization.

  • Characterization: Confirm the identity and purity of the deprotected product using standard analytical methods (e.g., NMR, mass spectrometry).

Considerations for Drug Development Professionals

The choice of a PPG in a drug delivery context requires careful consideration of several factors beyond photochemical efficiency.

  • Toxicity of Byproducts: The o-nitrosobenzaldehyde byproduct of o-nitrobenzyl cleavage can exhibit cytotoxicity.[7] While the difluoro-substituted analogue would produce a different byproduct, its toxicological profile would need to be thoroughly evaluated.

  • Wavelength of Activation: For in vivo applications, the use of longer wavelengths of light (near-UV or visible) is highly desirable to minimize tissue damage and enhance penetration depth.[6] While o-nitrobenzyl groups are typically cleaved with UV-A light, modifications to the chromophore, such as the introduction of methoxy groups, can red-shift the absorption maximum. The effect of the difluoro- and nitro-substituents on the absorption spectrum of this compound would be a critical factor in its suitability for biological applications.

  • Stability and Solubility: The caged drug must be stable under physiological conditions in the absence of light and possess appropriate solubility for formulation and delivery.

Conclusion and Future Outlook

o-Nitrobenzyl alcohol remains a robust and reliable photolabile protecting group for a multitude of applications. Its well-understood photochemistry and versatility make it an excellent choice for many research endeavors. However, the pursuit of PPGs with improved properties, such as higher quantum yields and activation at longer wavelengths, is an active area of research.

While direct experimental validation is pending, the analysis of structure-activity relationships suggests that this compound holds promise as a more efficient PPG. The combined electron-withdrawing and heavy-atom effects of the fluorine substituents, along with the presence of a second nitro group, are anticipated to enhance its photolytic cleavage. Further experimental investigation into the quantum yield, absorption spectrum, and byproduct toxicity of this and other novel PPGs is warranted and will undoubtedly expand the toolkit available to researchers for the precise optical control of molecular function.

References

  • Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084.
  • Lee, S. H., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.
  • Wang, C., et al. (2020). Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity.
  • Bochet, C. G. (2004). Isotope effects in photochemistry. 1. o-nitrobenzyl alcohol derivatives. Journal of the American Chemical Society, 126(23), 7174-7175.
  • Kim, D., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.
  • Semantic Scholar. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved from [Link]

  • Blanc, A., & Bochet, C. G. (2006). Isotope Effects in Photochemistry. 1. o -Nitrobenzyl Alcohol Derivatives. Journal of the American Chemical Society, 126(23), 7174-7175.
  • Wan, P., & Muralidharan, S. (1986). Photochemistry of the o-nitrobenzyl system in solution: effects of distance and geometrical constraint on the hydrogen transfer. Canadian Journal of Chemistry, 64(10), 1949-1955.
  • Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413.
  • Kde, O., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. ACS Macro Letters, 1(1), 174-179.
  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(23), 6043-6054.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
  • Hasan, A., et al. (2017). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science, 1(1).
  • ResearchGate. (n.d.). Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. Retrieved from [Link]

  • Singh, A., & Deiters, A. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Biological & Pharmaceutical Bulletin, 38(5), 637-646.
  • Rossegger, E., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 12(11), 2583.
  • Bochet, C. G. (2013). Photolabile Protecting Groups: Structure and Reactivity. Asian Journal of Organic Chemistry, 2(6), 452-464.
  • National Center for Biotechnology Information. (n.d.). 4-Nitrobenzyl alcohol. PubChem Compound Database. Retrieved from [Link]

  • Schaper, K., et al. (2010). The α,5-dicarboxy-2-nitrobenzyl caging group, a tool for biophysical applications with improved hydrophilicity: synthesis, photochemical properties and biological characterization. Photochemical & Photobiological Sciences, 9(9), 1247-1254.
  • Hasan, A., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis.
  • Givens, R. S., et al. (2007). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 6(4), 442-447.
  • Schaper, K., et al. (2010). The α,5‐Dicarboxy‐2‐nitrobenzyl Caging Group, a Tool for Biophysical Applications with Improved Hydrophilicity: Synthesis, Photochemical Properties and Biological Characterization. Photochemistry and Photobiology, 86(6), 1247-1254.
  • Walker, J. W., et al. (1988). 'CAGED' COMPOUNDS TO PROBE THE DYNAMICS OF CELLULAR PROCESSES: SYNTHESIS AND PROPERTIES OF SOME NOVEL PHOTOSENSITIVE P-2-NITROBENZYL ESTERS OF NUCLEOTIDES. Philosophical Transactions of the Royal Society of London. B, Biological Sciences, 320(1199), 231-239.

Sources

A Comparative Guide to the Synthesis of 2,4-Difluoro-5-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of two distinct synthetic routes to 2,4-Difluoro-5-nitrobenzyl alcohol, a key building block in the development of various pharmaceutical compounds. By presenting a side-by-side comparison of methodologies, supported by experimental data and mechanistic insights, this document aims to empower researchers to make informed decisions for their specific synthetic needs.

Introduction: The Significance of this compound

This compound is a valuable intermediate in medicinal chemistry. The presence of the difluoro-substituted phenyl ring and the nitro group offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The benzyl alcohol functionality provides a convenient handle for further transformations, such as oxidation to the corresponding aldehyde or benzoic acid, or conversion to a leaving group for nucleophilic substitution reactions.

This guide will explore two primary synthetic pathways to this target molecule, starting from different commercially available materials. Each route will be evaluated based on factors such as overall yield, step economy, reaction conditions, and safety considerations.

Synthetic Route 1: Nitration of 2,4-Difluorotoluene followed by Benzylic Oxidation

This classical approach utilizes the readily available 2,4-difluorotoluene as the starting material. The synthesis proceeds in two key steps: electrophilic nitration of the aromatic ring followed by oxidation of the methyl group to the corresponding alcohol.

Step 1: Regioselective Nitration of 2,4-Difluorotoluene

The introduction of a nitro group onto the 2,4-difluorotoluene ring is a critical step that dictates the final substitution pattern. The directing effects of the fluorine and methyl substituents play a crucial role in determining the regioselectivity of the nitration reaction. Both fluorine atoms are ortho, para-directing but deactivating, while the methyl group is ortho, para-directing and activating.[1] The interplay of these electronic effects, coupled with steric hindrance, generally favors the introduction of the nitro group at the 5-position.

A standard and effective method for this transformation involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Experimental Protocol: Nitration of 2,4-Difluorotoluene

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0-3.0 equivalents) to 0-5 °C in an ice bath.

  • Slowly add concentrated nitric acid (1.1-1.5 equivalents) dropwise to the sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

  • To this cold nitrating mixture, add 2,4-difluorotoluene (1.0 equivalent) dropwise, maintaining the internal temperature between 0 and 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,4-difluoro-5-nitrotoluene.

Step 2: Oxidation of 2,4-Difluoro-5-nitrotoluene to this compound

The conversion of the methyl group of 2,4-difluoro-5-nitrotoluene to a primary alcohol can be challenging. Direct oxidation can sometimes lead to over-oxidation to the corresponding aldehyde or carboxylic acid.[2][3] A variety of methods have been explored for the benzylic oxidation of nitrotoluenes.[4][5] One common approach involves a two-step process of benzylic bromination followed by hydrolysis. However, for a more direct conversion, enzymatic or biomimetic oxidation methods can be employed. For instance, toluene dioxygenase has been shown to oxidize nitrotoluenes to their corresponding benzyl alcohols.[4][5]

A more traditional chemical approach involves the use of oxidizing agents under controlled conditions. For the purpose of this guide, we will consider a method analogous to the oxidation of other substituted toluenes.

Conceptual Experimental Protocol: Oxidation of 2,4-Difluoro-5-nitrotoluene

  • Dissolve 2,4-difluoro-5-nitrotoluene in a suitable solvent.

  • Add an appropriate oxidizing agent (e.g., selenium dioxide, or a multi-step process involving benzylic halogenation followed by hydrolysis).

  • Heat the reaction mixture under controlled conditions, monitoring the progress by TLC or GC.

  • Upon completion, cool the reaction mixture and perform an appropriate work-up to isolate the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Workflow for Synthetic Route 1

Synthetic Route 1 start 2,4-Difluorotoluene step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate 2,4-Difluoro-5-nitrotoluene step1->intermediate step2 Benzylic Oxidation intermediate->step2 product This compound step2->product

Caption: Synthetic pathway starting from 2,4-difluorotoluene.

Synthetic Route 2: Reduction of 2,4-Difluoro-5-nitrobenzoic acid

This alternative route begins with 2,4-difluoro-5-nitrobenzoic acid, which can be synthesized or procured commercially. This approach leverages the selective reduction of a carboxylic acid to a primary alcohol.

Step 1: Synthesis of 2,4-Difluoro-5-nitrobenzoic acid (if not commercially available)

While 2,4-difluoro-5-nitrobenzoic acid is commercially available, its synthesis from 2,4-difluorobenzoic acid provides a viable starting point.[6] The nitration of 2,4-difluorobenzoic acid is analogous to the nitration of 2,4-difluorotoluene, employing a mixture of nitric and sulfuric acids. The carboxylic acid group is a meta-directing and deactivating group. However, the strong activating and ortho, para-directing effects of the fluorine atoms will likely dominate, leading to nitration at the 5-position.

Experimental Protocol: Nitration of 2,4-Difluorobenzoic acid

This protocol is adapted from the synthesis of similar nitrobenzoic acids.[7]

  • Dissolve 2,4-difluorobenzoic acid (1.0 equivalent) in concentrated sulfuric acid at 0 °C.

  • Add fuming nitric acid (1.2 equivalents) dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 2,4-difluoro-5-nitrobenzoic acid.

Step 2: Reduction of 2,4-Difluoro-5-nitrobenzoic acid to this compound

The selective reduction of the carboxylic acid group in the presence of a nitro group is a key transformation in this route. Strong reducing agents like lithium aluminum hydride (LAH) are generally capable of reducing both functional groups. However, milder and more selective reducing agents, such as borane-tetrahydrofuran complex (BMS) or sodium borohydride in the presence of a Lewis acid, can be employed to selectively reduce the carboxylic acid. The reduction of nitrobenzoic acids to the corresponding benzyl alcohols has been documented, often requiring careful control of reaction conditions to avoid reduction of the nitro group.[8]

Experimental Protocol: Reduction of 2,4-Difluoro-5-nitrobenzoic acid

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-difluoro-5-nitrobenzoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BMS) (1.0-1.5 equivalents) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of methanol or water at 0 °C.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the combined organic extracts, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Workflow for Synthetic Route 2

Synthetic Route 2 start 2,4-Difluoro-5-nitrobenzoic acid step1 Reduction (e.g., Borane-THF) start->step1 product This compound step1->product

Caption: Synthetic pathway starting from 2,4-difluoro-5-nitrobenzoic acid.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: From 2,4-DifluorotolueneRoute 2: From 2,4-Difluoro-5-nitrobenzoic acid
Starting Material 2,4-Difluorotoluene (readily available)2,4-Difluoro-5-nitrobenzoic acid (commercially available or requires synthesis)
Number of Steps 21 (if starting material is purchased)
Key Transformations Electrophilic Nitration, Benzylic OxidationCarboxylic Acid Reduction
Potential Challenges Regiocontrol in nitration, over-oxidation in the second step.Selective reduction of the carboxylic acid without affecting the nitro group.
Overall Yield Variable, dependent on the efficiency of the oxidation step.Generally good, with selective reducing agents.
Safety Considerations Use of strong acids (H₂SO₄, HNO₃). Benzylic oxidation may require hazardous reagents.Use of borane-THF, which is flammable and reacts with water.
Green Chemistry Nitration generates acidic waste.Use of borane can be less atom-economical.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will largely depend on the specific resources and priorities of the research team.

  • Route 1 is a good option if 2,4-difluorotoluene is readily available and the laboratory is equipped to handle nitration reactions and challenging oxidation steps. The primary hurdle in this route is the selective and efficient oxidation of the methyl group. Further optimization of this step would be crucial for achieving high overall yields.

  • Route 2 is arguably the more direct and potentially higher-yielding approach, especially if 2,4-difluoro-5-nitrobenzoic acid is purchased. The selective reduction of the carboxylic acid is a well-established transformation, and with careful selection of the reducing agent, high selectivity can be achieved. This route is recommended for researchers seeking a more streamlined and predictable synthesis.

Ultimately, a thorough cost-benefit analysis, considering the price of starting materials, reagents, and the time required for each synthesis and purification, should be conducted before selecting a route for large-scale production.

References

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.).
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A Comparative Analysis of Cleavage Byproducts from Various Nitrobenzyl Protecting Groups: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of chemical biology, drug delivery, and materials science, nitrobenzyl-based photolabile protecting groups (PPGs) are indispensable tools for exerting precise spatiotemporal control over the release of active molecules. The efficacy of these "caged" compounds, however, is not solely determined by their cleavage efficiency but also by the nature and behavior of the byproducts generated upon photolysis. These byproducts can have significant downstream effects, including cytotoxicity, interference with analytical monitoring, and initiation of undesired side reactions. This guide provides a comparative analysis of the cleavage byproducts generated from various commonly used nitrobenzyl protecting groups, supported by mechanistic insights and experimental considerations to aid researchers in making informed decisions for their specific applications.

The Fundamental Cleavage Pathway and the Primary Byproduct

The photolytic cleavage of ortho-nitrobenzyl protecting groups is initiated by the absorption of UV light, typically in the range of 300-365 nm. This triggers an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the protected functional group and generate the primary cleavage byproduct: an ortho-nitrosobenzaldehyde or an ortho-nitrosoketone.[1][2]

This fundamental mechanism underscores the ubiquitous formation of a nitroso-containing aromatic byproduct across the family of nitrobenzyl PPGs. However, the substituents on the aromatic ring and at the benzylic position significantly influence the properties and subsequent reactivity of this primary byproduct.

Comparative Analysis of Byproducts from Common Nitrobenzyl Protecting Groups

The choice of a specific nitrobenzyl protecting group is often dictated by factors such as the desired cleavage wavelength, quantum yield, and synthetic accessibility. Below, we compare the byproduct profiles of several widely used nitrobenzyl PPGs.

The Archetypal ortho-Nitrobenzyl (oNB) Group

The parent o-nitrobenzyl group is the most fundamental of this class. Upon photolysis, it releases the protected molecule and o-nitrosobenzaldehyde.

Primary Byproduct: o-Nitrosobenzaldehyde

A critical and often overlooked aspect of using the oNB group is the inherent instability of o-nitrosobenzaldehyde.[3][4] This primary byproduct is highly reactive and can undergo further transformations under both thermal and photochemical conditions. These secondary reactions lead to a complex mixture of byproducts, which can complicate purification and potentially interfere with the biological system under investigation.

Secondary Byproducts:

  • Azo Compounds: o-Nitrosobenzaldehyde can dimerize to form azoxy and subsequently azo compounds, which are often colored and can act as inner filters, reducing the efficiency of further photolysis.[5]

  • Oligomers: It has been shown that o-nitrosobenzaldehyde can form oligomers containing both azo and amide linkages, leading to insoluble materials.[3][4]

The propensity of o-nitrosobenzaldehyde to undergo these secondary reactions is a significant drawback of the parent oNB protecting group, particularly in applications requiring high purity of the released substrate.

Methoxy-Substituted Nitrobenzyl Groups: DMNB and NVOC

To address the need for longer wavelength cleavage and to improve quantum yields, methoxy-substituted derivatives such as 4,5-dimethoxy-2-nitrobenzyl (DMNB) and 6-nitroveratryloxycarbonyl (NVOC) were developed.[5][6] The electron-donating methoxy groups red-shift the absorption maximum, allowing for the use of less damaging, longer wavelength UV light (typically around 350-420 nm).[7]

Primary Byproducts:

  • DMNB: 4,5-Dimethoxy-2-nitrosobenzaldehyde

  • NVOC: 4,5-Dimethoxy-2-nitrosobenzaldehyde

While the core reactivity of the resulting nitrosobenzaldehyde remains, the electronic effects of the methoxy groups can influence its stability and subsequent reactions. However, the formation of secondary byproducts is still a concern. The primary photoproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde, is also known to be reactive.[7]

α-Methyl Substituted Nitrobenzyl Groups

Introducing a methyl group at the benzylic carbon (the α-position) creates protecting groups like 1-(2-nitrophenyl)ethyl (NPE). This modification can increase the rate of cleavage.[8]

Primary Byproduct: o-Nitrosoacetophenone

The key difference in the byproduct profile is the formation of a nitrosoketone instead of a nitrosoaldehyde. o-Nitrosoacetophenone is generally considered to be more stable than o-nitrosobenzaldehyde, potentially reducing the extent of secondary reactions.[9] This can lead to a cleaner reaction profile upon photolysis.

Comparative Data Summary

Protecting GroupPrimary ByproductKey Characteristics of Byproducts
ortho-Nitrobenzyl (oNB) o-NitrosobenzaldehydeHighly reactive, prone to forming colored azo compounds and insoluble oligomers.[3][4]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) 4,5-Dimethoxy-2-nitrosobenzaldehydeSimilar reactivity to the parent nitrosobenzaldehyde, but cleaved at longer wavelengths.[7]
6-Nitroveratryloxycarbonyl (NVOC) 4,5-Dimethoxy-2-nitrosobenzaldehydeSimilar to DMNB, used for caging amines and alcohols.[6]
α-Methyl-2-nitrobenzyl o-NitrosoacetophenoneGenerally more stable than the corresponding aldehyde, leading to fewer secondary byproducts.[9]

Experimental Protocols for Byproduct Analysis

A thorough understanding of the byproduct profile requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for monitoring the photolysis reaction and quantifying the formation of byproducts.

General Protocol for HPLC Monitoring of Photolysis
  • Sample Preparation: Prepare a stock solution of the nitrobenzyl-protected compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) at a known concentration (e.g., 100 µM).

  • Photolysis: Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 365 nm for oNB, 350-420 nm for DMNB). Place the sample in a quartz cuvette or vial to ensure UV transparency.

  • Time-Course Analysis: At various time points during irradiation, withdraw an aliquot of the reaction mixture.

  • HPLC Analysis: Inject the aliquot onto a suitable reverse-phase HPLC column (e.g., C18).

  • Method:

    • Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is typically used.

    • Detection: Monitor the elution profile using a diode array detector (DAD) or a UV detector at multiple wavelengths. The nitrobenzyl-protected starting material, the deprotected product, and the nitroso byproduct will have distinct absorption spectra and retention times.

  • Quantification: The concentration of each species can be determined by integrating the peak area and comparing it to a calibration curve of authentic standards.

Trapping of Reactive Nitroso Byproducts

Given the reactivity of the o-nitrosobenzaldehyde byproduct, an effective strategy to prevent secondary reactions is to include a trapping agent in the photolysis mixture. Dienes, for example, can efficiently trap the nitroso group via a hetero-Diels-Alder reaction, leading to a more stable and easily characterizable product.[3][4] This approach can significantly improve the yield of the desired deprotected molecule and simplify downstream purification.

Mechanistic and Workflow Diagrams

Diagram 1: General Photolytic Cleavage of ortho-Nitrobenzyl Protecting Groups

Cleavage_Mechanism cluster_0 Initiation cluster_1 Rearrangement cluster_2 Product Formation oNB_Protected o-Nitrobenzyl Protected Compound Excited_State Excited State oNB_Protected->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Released_Substrate Released Substrate Aci_Nitro->Released_Substrate Nitroso_Byproduct o-Nitroso Byproduct Aci_Nitro->Nitroso_Byproduct Workflow Start Start: Nitrobenzyl-caged compound solution Photolysis UV Irradiation (controlled wavelength and time) Start->Photolysis Sampling Aliquots taken at different time points Photolysis->Sampling Analysis HPLC / LC-MS Analysis Sampling->Analysis Data Quantification of: - Starting Material - Released Product - Byproducts Analysis->Data Conclusion Comparative Analysis of Byproduct Profiles Data->Conclusion

Caption: Workflow for the comparative analysis of cleavage byproducts.

Conclusion and Recommendations

The choice of a nitrobenzyl protecting group should not be based solely on its cleavage efficiency but must also consider the nature and reactivity of the photolytic byproducts.

  • For applications where the purity of the released substrate is paramount and the presence of reactive byproducts could be detrimental, α-methyl substituted nitrobenzyl groups are often a superior choice due to the increased stability of the resulting nitrosoketone byproduct.

  • When using the parent oNB group or its methoxy-substituted derivatives , researchers should be aware of the potential for secondary reactions of the nitrosoaldehyde byproduct. The inclusion of a trapping agent can mitigate these issues and lead to cleaner reaction profiles.

  • Thorough analytical monitoring by HPLC or LC-MS is crucial to fully characterize the cleavage process and to understand the fate of the protecting group, ensuring the integrity of experimental results.

By carefully considering the byproduct profiles of different nitrobenzyl protecting groups, researchers can optimize their experimental designs, improve the reliability of their findings, and avoid potential artifacts arising from unwanted side reactions.

References

  • Jia-De, W., Tosaka, M., Kayahara, E., Mizuhata, Y., & Yamago, S. (2021). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Jia-De, W., Tosaka, M., Kayahara, E., Mizuhata, Y., & Yamago, S. (2021). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ResearchGate. [Link]

  • Klán, P., Å olomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

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  • Dunkin, I. R., Gebicki, J., Kiszka, M., & Sanin-Leira, D. (2001). Phototautomerism of o-nitrobenzyl compounds: o-quinonoid aci-nitro species studied by matrix isolation and DFT calculations. Sci-Hub. [Link]

  • Ghorbani, M., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5486-5555. [Link]

  • Laimgruber, S., et al. (2008). Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group. The Journal of Physical Chemistry B, 112(46), 14756-14763. [Link]

  • Singh, A., et al. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. ACS Chemical Neuroscience, 8(7), 1433-1443. [Link]

  • Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 84(1), 162-171. [Link]

  • Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology (pp. 1-27). Wiley-VCH. [Link]

  • Barnes, I., et al. (2018). Atmospheric degradation of 2-nitrobenzaldehyde: Photolysis and reaction with OH radicals. Atmospheric Environment, 179, 141-149. [Link]

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  • Kristensen, K., et al. (2018). Suppressing Effect of 2-Nitrobenzaldehyde on Singlet Oxygen Generation, Fatty Acid Photooxidation, and Dye-Sensitizer Degradation. Molecules, 23(12), 3326. [Link]

  • Abreu, E., et al. (2025). Drug Quantification by Simultaneous HPLC Analysis. Fine Chemical Engineering, 7, 75-86. [Link]

  • Jonitz, A., et al. (2005). Scheme of the UV cleavage reaction of the nitroveratryloxycarbonyl (NVOC) protecting group, resulting in a primary amino function. ResearchGate. [Link]

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  • Li, Y., et al. (2024). o-nitrobenzyl Caged Molecule Enables Photo-controlled Release of Thiabendazole. ChemBioChem, 25(6), e202300762. [Link]

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A Comparative Guide to the Orthogonality of 2,4-Difluoro-5-nitrobenzyl (DfnB) Protection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is paramount. The ability to selectively mask and unmask functional groups with high fidelity is the cornerstone of achieving complex molecular architectures. This guide provides a comprehensive assessment of the 2,4-Difluoro-5-nitrobenzyl (DfnB) protecting group, focusing on its orthogonality with other commonly employed protecting groups. We will delve into the experimental data that underpins its utility and provide practical protocols for its application.

The Principle of Orthogonal Protection: A Chemist's Key to Selectivity

In a multi-step synthesis, it is often necessary to employ several different protecting groups to shield various functional groups. An orthogonal set of protecting groups is one where each type of group can be removed under a specific set of conditions that do not affect the other protecting groups present in the molecule.[1][2] This allows for the selective deprotection of a single functional group, enabling its modification, while the others remain shielded. The most common strategies for achieving orthogonality rely on the differential lability of protecting groups to acids, bases, or catalytic hydrogenation.[3]

Photolabile protecting groups (PPGs), like the DfnB group, introduce an additional layer of orthogonality.[4] Their cleavage is triggered by light of a specific wavelength, a "reagent" that is traceless and can be applied with high spatial and temporal control.[4] This unique feature makes PPGs invaluable tools in modern organic synthesis.

The 2,4-Difluoro-5-nitrobenzyl (DfnB) Group: Structure and Photolytic Cleavage

The 2,4-Difluoro-5-nitrobenzyl (DfnB) group is a member of the well-established family of ortho-nitrobenzyl photolabile protecting groups.[4] Its structure, featuring two electron-withdrawing fluorine atoms on the aromatic ring, can influence its photophysical properties and reactivity.

The cleavage of ortho-nitrobenzyl-based protecting groups proceeds via a Norrish Type II photoreaction.[4] Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement to an aci-nitro intermediate, which then fragments to release the protected functional group and a 2-nitrosobenzaldehyde derivative.[4]

Protected Substrate (DfnB-X) Protected Substrate (DfnB-X) Excited State Excited State Protected Substrate (DfnB-X)->Excited State Aci-nitro Intermediate Aci-nitro Intermediate Excited State->Aci-nitro Intermediate Intramolecular H-abstraction Deprotected Substrate (X-H) Deprotected Substrate (X-H) Aci-nitro Intermediate->Deprotected Substrate (X-H) Fragmentation 2,4-Difluoro-5-nitroso\nbenzaldehyde 2,4-Difluoro-5-nitroso benzaldehyde Aci-nitro Intermediate->2,4-Difluoro-5-nitroso\nbenzaldehyde Fragmentation

Caption: Simplified mechanism of DfnB photolytic cleavage.

Assessing the Orthogonality of the DfnB Protecting Group

The true value of a protecting group lies in its stability under a range of reaction conditions, allowing for the selective removal of other protecting groups. Here, we compare the stability of the DfnB group with common protecting groups used in peptide synthesis and other areas of organic chemistry.

Protecting GroupCleavage ConditionsStability of DfnB Group (Inferred)Supporting Evidence
Boc (tert-Butoxycarbonyl)Strong Acid (e.g., TFA)Stable The analogous Z(2-NO2) group is reported to be stable to 100% TFA.[5] p-Nitrobenzyloxycarbonyl (pNZ) protected amino acids are also stable to TFA.[6]
Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., 20% Piperidine in DMF)Stable p-Nitrobenzyloxycarbonyl (pNZ) protected amino acids are stable to piperidine/DMF.[6]
Cbz (Benzyloxycarbonyl)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Labile Benzyloxycarbonyl-based groups are generally unstable to catalytic hydrogenation.[5]
Allyl/Alloc Pd(0) catalystStable p-Nitrobenzyloxycarbonyl (pNZ) protected amino acids are stable to Pd(PPh₃)₄.[6]
TBDMS/TIPS (Silyl ethers)Fluoride source (e.g., TBAF)Stable Nitrobenzyl groups are generally stable to fluoride ions.

Disclaimer: The stability of the DfnB group is inferred from data on closely related nitrobenzyl analogs. Direct experimental validation for the DfnB group under these specific conditions is recommended for critical applications.

Experimental Protocols

Synthesis of 2,4-Difluoro-5-nitrobenzyl Alcohol (DfnB-OH)

The precursor for the DfnB protecting group can be synthesized from 2,4-difluorotoluene through nitration followed by benzylic bromination and subsequent hydrolysis. A commercial source for this compound is also available.[7]

Protection of an Alcohol with DfnB

This protocol describes a general procedure for the protection of a primary alcohol using 2,4-Difluoro-5-nitrobenzyl bromide (DfnB-Br).

  • Preparation of DfnB-Br: this compound can be converted to the corresponding bromide using standard methods, such as reaction with phosphorus tribromide or thionyl bromide.

  • Protection Reaction:

    • To a solution of the alcohol (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF) at 0 °C, add a base such as sodium hydride (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of DfnB-Br (1.1 eq) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

cluster_0 Protection Workflow Alcohol (R-OH) Alcohol (R-OH) Alkoxide (R-O⁻) Alkoxide (R-O⁻) Alcohol (R-OH)->Alkoxide (R-O⁻) NaH DfnB-protected Alcohol (R-O-DfnB) DfnB-protected Alcohol (R-O-DfnB) Alkoxide (R-O⁻)->DfnB-protected Alcohol (R-O-DfnB) DfnB-Br

Caption: Workflow for the protection of an alcohol with DfnB.

Photolytic Deprotection of a DfnB-Protected Compound

This protocol provides a general guideline for the photolytic cleavage of a DfnB-protected compound. Optimal conditions may vary depending on the substrate.

  • Dissolve the DfnB-protected compound in a suitable solvent that is transparent at the irradiation wavelength (e.g., methanol, acetonitrile, or a buffered aqueous solution). The concentration should be adjusted to ensure sufficient light penetration.

  • Irradiate the solution with a UV lamp, typically with a wavelength around 350-365 nm.[1][8] The reaction progress can be monitored by TLC or HPLC.

  • Upon completion , remove the solvent under reduced pressure.

  • Purify the deprotected product by an appropriate method (e.g., extraction, column chromatography) to remove the 2,4-difluoro-5-nitrosobenzaldehyde byproduct.

Comparison with Other Photocleavable Protecting Groups

The efficiency of a photocleavable protecting group is often evaluated by its quantum yield (Φ), which is the fraction of absorbed photons that result in the cleavage of the protecting group.[5]

Protecting GroupTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Notes
DfnB ~350-365Not explicitly reported, but expected to be in the range of other nitrobenzyl groups.Fluorine substitution may influence the quantum yield.
Nvoc (Nitroveratryloxycarbonyl)~3500.0013 - 0.16[5]Widely used in photolithography and caged compounds.
Npeoc (2-(2-Nitrophenyl)propoxycarbonyl)~365~0.41[9]Higher quantum yield compared to Nvoc.
DECM (7-N,N-diethyl aminocoumarin)~400~0.11[10]Cleavable with visible light, reducing potential photodamage.

The choice of a photocleavable protecting group depends on several factors, including the absorption wavelength, quantum yield, and the stability of the protected compound and the photoproducts to the irradiation conditions.[11]

Conclusion

The 2,4-Difluoro-5-nitrobenzyl (DfnB) protecting group presents a valuable addition to the toolbox of synthetic chemists. Based on the robust performance of analogous nitrobenzyl protecting groups, the DfnB group is expected to exhibit excellent orthogonality with commonly used acid- and base-labile protecting groups such as Boc and Fmoc, respectively. Its lability under photolytic conditions provides a highly selective and "traceless" method for deprotection. While further quantitative studies on the precise quantum yield and stability of the DfnB group are warranted, the available evidence strongly supports its utility in complex multi-step syntheses where orthogonal protection strategies are essential.

References

  • E. A. G. G. van der Heiden, J. J. N. Veerman, B. G. de la Torre, F. Albericio, Chem. Soc. Rev., 2019, 48, 3373-3403.
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  • Goeldner, M.; Givens, R. S. Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules, Wiley-VCH, 2005.
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  • Li, W., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413. [Link]

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  • Danishefsky, S. J., et al. (2024). Inverse Peptide Synthesis Using Transient Protected Amino Acids. Journal of the American Chemical Society. [Link]

  • Miranda, L. P., & Alewood, P. F. (2014). Automated synthesis of backbone protected peptides. Peptide Science, 102(4), 317-325. [Link]

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  • Givens, R. S., et al. (2006). New Photoremovable Protecting Groups for Carboxylic Acids with High Photolytic Efficiencies at Near-UV Irradiation. Application to the Photocontrolled Release of L-Glutamate. Journal of the American Chemical Society, 128(26), 8743-8753. [Link]

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A Comparative Guide to the Performance of 2,4-Difluoro-5-nitrobenzyl Alcohol in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of multistep synthesis. Among these, photolabile protecting groups (PPGs) offer an unparalleled level of control, allowing for the cleavage of the protecting moiety with spatiotemporal precision using light. The o-nitrobenzyl scaffold has long been a workhorse in this domain, and its halogenated derivatives, such as 2,4-Difluoro-5-nitrobenzyl alcohol, present unique properties that warrant a detailed examination.

This guide provides an in-depth technical comparison of the performance of this compound in various solvent systems. We will explore how the choice of solvent profoundly impacts both the "protection" (i.e., ether or ester formation) and "deprotection" (photocleavage) steps. This analysis is grounded in established principles of reaction kinetics and photochemistry, drawing upon data from closely related analogues to provide actionable insights for the practicing scientist.

The Unique Profile of this compound

This compound belongs to the family of o-nitrobenzyl PPGs. The core mechanism of action for this class of compounds involves an intramolecular hydrogen abstraction by the photo-excited nitro group from the benzylic carbon. This is followed by a rearrangement to an aci-nitro intermediate, which then proceeds to release the protected substrate and form a 2,4-difluoro-5-nitrosobenzaldehyde byproduct.

The fluorine substituents on the aromatic ring of this compound are not mere spectators. They exert significant electronic and steric effects that modulate the reactivity of the molecule:

  • Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect enhances the electrophilicity of the benzylic carbon, which can influence the rate of nucleophilic attack during the protection step.[1][2]

  • Resonance Effect: Despite its high electronegativity, fluorine can also act as a weak π-donor through its lone pairs, which can influence the electron density distribution within the aromatic ring.[3]

  • Leaving Group Ability in SNAr: In the context of nucleophilic aromatic substitution (SNAr), fluoride is a surprisingly good leaving group compared to other halogens. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine that stabilizes the intermediate Meisenheimer complex.[1][2][4]

  • Hydrogen Bonding: An ortho-fluorine atom can participate in intramolecular hydrogen bonding with the benzylic hydroxyl group, which can influence its conformational preferences and acidity.[5][6]

These inherent characteristics suggest that the performance of this compound will be intricately linked to the properties of the solvent in which it is employed.

PART 1: The Protection Step - Ether and Ester Formation

The most common method for installing the 2,4-Difluoro-5-nitrobenzyl protecting group is through a Williamson ether synthesis or a related esterification reaction. This typically involves the reaction of the corresponding 2,4-difluoro-5-nitrobenzyl halide (e.g., bromide) with an alcohol or a carboxylate, or the direct reaction of this compound with an activated substrate. The choice of solvent is critical for achieving high yields and minimizing side reactions.

Solvent Effects on Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction.[7][8][9] The rate and efficiency of this reaction are highly dependent on the solvent's ability to solvate the reactants and stabilize the transition state.

Solvent SystemDielectric Constant (ε)TypeExpected Performance for ProtectionRationale
Dimethylformamide (DMF) 36.7Polar AproticExcellent DMF is a polar aprotic solvent that effectively solvates the cation of the alkoxide, leaving a "naked" and highly reactive alkoxide nucleophile. This generally leads to faster reaction rates and higher yields in SN2 reactions.[9][10]
Dimethyl Sulfoxide (DMSO) 46.7Polar AproticVery Good Similar to DMF, DMSO is a highly polar aprotic solvent that enhances the nucleophilicity of the alkoxide.[7][9] Caution is advised at elevated temperatures due to potential side reactions.
Acetonitrile (MeCN) 37.5Polar AproticGood Acetonitrile is another effective polar aprotic solvent for SN2 reactions, though generally considered slightly less effective than DMF or DMSO in accelerating these reactions.
Tetrahydrofuran (THF) 7.6Nonpolar/Weakly Polar AproticModerate to Good THF is less polar than DMF or DMSO and is less effective at solvating the cation. However, it is a common solvent for reactions involving strong bases like sodium hydride (NaH) to generate the alkoxide in situ. The reaction rates may be slower compared to more polar aprotic solvents.[7]
Dichloromethane (DCM) 9.1Polar AproticModerate DCM can be used, but its lower polarity may result in slower reaction rates compared to more polar aprotic solvents.
Ethanol (EtOH) / Methanol (MeOH) 24.5 / 32.7Polar ProticPoor to Moderate Protic solvents can solvate the alkoxide nucleophile through hydrogen bonding, which stabilizes it and reduces its nucleophilicity. This leads to slower reaction rates. These solvents are generally avoided for Williamson ether synthesis unless the alkoxide is used in large excess.

Causality Behind Solvent Choice: For the formation of a 2,4-difluoro-5-nitrobenzyl ether, a polar aprotic solvent like DMF is often the preferred choice. The enhanced nucleophilicity of the alkoxide in DMF leads to a more efficient SN2 reaction, often at lower temperatures and with shorter reaction times, which minimizes the potential for side reactions.

Experimental Protocol: Synthesis of a 2,4-Difluoro-5-nitrobenzyl Ether (Representative)

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Dissolve alcohol (1.0 eq) in anhydrous DMF. B 2. Add NaH (1.2 eq) portion-wise at 0 °C. A->B C 3. Stir for 30 min at room temperature. B->C D 4. Add 2,4-difluoro-5-nitrobenzyl bromide (1.1 eq) in DMF. C->D E 5. Stir at room temperature for 2-4 hours. D->E F 6. Monitor reaction by TLC. E->F G 7. Quench with saturated NH4Cl (aq). F->G H 8. Extract with ethyl acetate. G->H I 9. Wash with brine, dry over Na2SO4. H->I J 10. Purify by column chromatography. I->J

Experimental workflow for the synthesis of a 2,4-difluoro-5-nitrobenzyl ether.

PART 2: The Deprotection Step - Photocleavage

The cleavage of the 2,4-Difluoro-5-nitrobenzyl protecting group is initiated by UV light, typically in the range of 350-365 nm.[11] The efficiency of this process, quantified by the quantum yield (Φ), can be influenced by the solvent.

Solvent Effects on Photocleavage

The photodecomposition of o-nitrobenzyl ethers has been shown to be solvent-dependent.[12] The primary photochemical event is intramolecular, but the subsequent steps involving the decay of the aci-nitro intermediate can be influenced by the solvent's polarity and its ability to participate in proton transfer.

Solvent SystemTypeExpected Performance for DeprotectionRationale
Methanol (MeOH) / Ethanol (EtOH) Polar ProticExcellent Protic solvents can facilitate the proton transfer steps involved in the rearrangement of the aci-nitro intermediate, often leading to higher quantum yields and cleaner reactions.[12] For some o-nitrobenzyl derivatives, methanol has been shown to give the highest photocleavage rate.[12]
Acetonitrile (MeCN) Polar AproticGood Acetonitrile is a common solvent for photocleavage reactions and generally provides good results.
Dioxane Nonpolar/Weakly Polar AproticGood Dioxane is also a suitable solvent for photocleavage, with reported rate constants being comparable to other aprotic solvents.[12]
Dimethyl Sulfoxide (DMSO) Polar AproticModerate While photocleavage can occur in DMSO, the rate may be slower compared to protic solvents like methanol.[12]
Chloroform (CHCl₃) Nonpolar/Weakly Polar AproticModerate Similar to DMSO, the rate of photocleavage in chloroform may be slower than in protic solvents.[12]
Water (with co-solvent) Polar ProticGood to Excellent For biological applications, photocleavage is often performed in aqueous buffers with a co-solvent (e.g., acetonitrile, DMSO) to ensure solubility. The protic nature of water is generally favorable for the deprotection mechanism.

Causality Behind Solvent Choice: For the photocleavage of a 2,4-difluoro-5-nitrobenzyl ether, a protic solvent like methanol or an aqueous buffer system is often advantageous. These solvents can assist in the protonolysis of the intermediate species, leading to a more efficient release of the protected molecule.

G Protected Substrate Protected Substrate Excited State Excited State Protected Substrate->Excited State hν (350-365 nm) Aci-nitro Intermediate Aci-nitro Intermediate Excited State->Aci-nitro Intermediate Intramolecular H-abstraction Released Substrate + Nitroso Byproduct Released Substrate + Nitroso Byproduct Aci-nitro Intermediate->Released Substrate + Nitroso Byproduct Rearrangement

Simplified mechanism of o-nitrobenzyl photocleavage.

Experimental Protocol: Photocleavage of a 2,4-Difluoro-5-nitrobenzyl Ether (Representative)
  • Solution Preparation: Dissolve the 2,4-difluoro-5-nitrobenzyl protected compound in a suitable solvent (e.g., methanol or a 1:1 mixture of acetonitrile and water) in a quartz reaction vessel to a concentration of approximately 0.1-1.0 mM.

  • Deoxygenation: For optimal and reproducible results, deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes. Oxygen can sometimes quench the excited state and lead to side reactions.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with a lamp that emits light at the desired wavelength (e.g., 365 nm). The reaction should be stirred or agitated during irradiation.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC by periodically withdrawing aliquots. The appearance of the deprotected product and the disappearance of the starting material can be quantified.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization to remove the nitrosobenzaldehyde byproduct.

PART 3: Comparison with Alternative Photolabile Protecting Groups

While this compound is a valuable PPG, several other classes of photolabile groups have been developed, each with its own set of advantages and disadvantages.

Protecting Group ClassTypical Deprotection Wavelength (nm)Quantum Yield (Φ)Key AdvantagesKey Disadvantages
o-Nitrobenzyl 300-3650.01-0.3Well-established chemistry, predictable cleavage.Requires UV light, phototoxic byproducts, relatively low quantum yield.[13]
Coumarin-4-ylmethyl 350-4500.01-0.2Longer wavelength of activation, often fluorescent byproducts.[13]Can have complex photochemistry, sometimes lower quantum yields.[13]
p-Hydroxyphenacyl 300-360~0.3Rapid release kinetics, useful for studying fast biological processes.[13]Can be sensitive to other reagents.
Benzoin 254-350VariableCan offer high quantum yields.[14]Often requires shorter wavelength UV light.[15]

The choice of a PPG is highly application-dependent. For syntheses requiring robust and predictable deprotection, the o-nitrobenzyl family, including this compound, remains a strong contender. For applications in biological systems where longer wavelengths and lower phototoxicity are critical, coumarin-based PPGs may be more suitable.[13]

Conclusion

This compound is a versatile photolabile protecting group whose performance is intricately tied to the choice of solvent. For the protection step via Williamson ether synthesis or similar SN2 reactions, polar aprotic solvents such as DMF or DMSO are superior in promoting high yields and reaction rates. Conversely, for the deprotection (photocleavage) step, protic solvents like methanol or aqueous systems often provide the most efficient and clean release of the protected substrate.

By understanding the interplay between the electronic properties of the 2,4-Difluoro-5-nitrobenzyl group and the characteristics of the solvent, researchers can optimize their synthetic strategies to fully harness the power of this valuable photolabile protecting group.

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A Comparative Guide to 2,4-Difluoro-5-nitrobenzyl Protected Amino Acids for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of protecting groups is a critical determinant of success. An ideal protecting group should be robust enough to withstand the rigors of chain elongation yet be removable under specific, mild conditions that leave the nascent peptide chain unscathed. This guide provides a comprehensive characterization and validation of 2,4-Difluoro-5-nitrobenzyl (Dfb) protected amino acids, a photolabile protecting group, and objectively compares its performance with the industry-standard Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. Through a synthesis of established principles and inferred properties based on related compounds, this document aims to equip the discerning scientist with the knowledge to make informed decisions for their synthetic strategies.

Introduction: The Imperative of Orthogonal Protection in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern drug discovery and biochemical research. Its efficiency hinges on the principle of orthogonality, where different classes of protecting groups can be selectively removed without affecting others.[1][2][3][4] The two most prevalent orthogonal schemes are the Fmoc/tBu and Boc/Bzl strategies. The Fmoc group, which is base-labile (typically removed by piperidine), is used for temporary Nα-amino protection, while acid-labile tert-butyl (tBu) groups protect reactive side chains.[1][4] Conversely, the Boc/Bzl strategy employs the acid-labile Boc group for Nα-protection and benzyl-based groups for side-chain protection, which require strong acids like HF for removal.[1][2]

Photolabile protecting groups (PPGs) introduce a third dimension of orthogonality, as they are cleaved by light at specific wavelengths, offering a "traceless" deprotection method that avoids chemical reagents.[5] The 2,4-Difluoro-5-nitrobenzyl (Dfb) group belongs to the well-established family of o-nitrobenzyl PPGs. This guide will delve into the specific attributes of Dfb-protected amino acids, providing a framework for their validation and a comparative analysis against Fmoc and Boc.

Characterization of Dfb-Protected Amino Acids: A Multifaceted Approach

The validation of any new protecting group strategy requires rigorous characterization to ensure purity, stability, and reliable performance. For Dfb-protected amino acids, a suite of analytical techniques should be employed.

Synthesis and Purity Assessment

Following synthesis, the purity of the Dfb-amino acid must be unequivocally established. A combination of the following methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity determination of amino acid derivatives.[7][8][9][10] A reversed-phase C18 column with a gradient elution is typically used to separate the desired product from any unreacted starting materials or side products.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the synthesized Dfb-amino acid, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the chemical structure and confirming the successful installation of the Dfb group onto the amino acid.

  • Elemental Analysis: This technique provides the elemental composition (C, H, N) of the compound, which should match the calculated values for the Dfb-amino acid.

Analytical MethodPurpose
HPLCQuantify purity and identify impurities
Mass SpectrometryConfirm molecular weight and identity
NMR SpectroscopyElucidate chemical structure
Elemental AnalysisVerify elemental composition

Validation of Dfb as a Protecting Group: Key Performance Metrics

The utility of a protecting group is defined by its stability under various conditions and the efficiency and cleanliness of its removal.

Orthogonality and Stability

A key advantage of a photolabile protecting group like Dfb is its potential for complete orthogonality with acid- and base-labile groups. Experimental validation of this property is paramount.

  • Acid Stability (TFA): To be compatible with the Fmoc/tBu strategy, the Dfb group must be stable to the conditions used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups, which typically involves strong acids like trifluoroacetic acid (TFA). Stability can be assessed by treating the Dfb-amino acid with a standard TFA cleavage cocktail and analyzing the sample by HPLC over time to detect any degradation.

  • Base Stability (Piperidine): For use in a Boc-based strategy where side chains might be protected with Fmoc or other base-labile groups, the Dfb group's stability to piperidine is crucial. This can be tested by incubating the Dfb-amino acid in a 20% piperidine in DMF solution and monitoring for any cleavage of the Dfb group by HPLC. While direct experimental data for Dfb is unavailable, some related protecting groups have shown instability in piperidine.[10]

Photocleavage Conditions and Efficiency

The defining characteristic of the Dfb group is its removal by light. The efficiency of this process is a critical parameter.

  • Optimal Wavelength: o-Nitrobenzyl protecting groups typically exhibit a UV-Vis absorption maximum around 350 nm.[11] The precise absorption maximum for the Dfb group should be determined spectrophotometrically to identify the optimal wavelength for photocleavage, which is expected to be in the UVA range (around 340-365 nm).[9][12]

  • Irradiation Time: The time required for complete deprotection should be determined by irradiating a solution of the Dfb-amino acid at the optimal wavelength and monitoring the disappearance of the starting material and the appearance of the free amino acid by HPLC.

  • Quantum Yield: The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. A higher quantum yield indicates a more efficient cleavage process. While the quantum yield for Dfb is not documented in the available literature, related o-nitrobenzyl carbamates have reported quantum yields ranging from 0.11 to 0.62.[13] The presence of two fluorine atoms on the benzene ring may influence the electronic properties and thus the quantum yield of the Dfb group.

  • Side Products: The photolysis of o-nitrobenzyl groups typically yields a nitrosobenzaldehyde or related ketone as a byproduct.[5] It is important to identify and characterize any side products of Dfb cleavage to ensure they do not interfere with the subsequent steps of the peptide synthesis or purification.

Comparison with Standard Protecting Groups: Fmoc and Boc

The decision to employ a new protecting group like Dfb must be weighed against the well-established advantages and disadvantages of Fmoc and Boc.

Feature2,4-Difluoro-5-nitrobenzyl (Dfb) (Inferred)FmocBoc
Deprotection Photolysis (e.g., ~365 nm UV light)Base (20% Piperidine in DMF)Acid (TFA)
Orthogonality Orthogonal to acid- and base-labile groupsOrthogonal to acid-labile groupsQuasi-orthogonal to Bzl groups
Reagents "Traceless" (light)Piperidine (basic)TFA (acidic)
Side Reactions Potential for nitroso-arene byproductsRacemization, aspartimide formationt-butylation of sensitive residues
Compatibility Potentially with both Fmoc/tBu and Boc/BzlFmoc/tBu strategyBoc/Bzl strategy

Experimental Protocols

While specific, validated protocols for Dfb-amino acids are not available in the public domain, the following sections provide generalized protocols for the characterization and use of protected amino acids, which can be adapted for Dfb derivatives.

General Protocol for Purity Analysis by HPLC
  • Sample Preparation: Dissolve a small amount of the protected amino acid in a suitable solvent (e.g., acetonitrile/water mixture).

  • HPLC System: Utilize a reversed-phase C18 column.

  • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is commonly used.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Analysis: Integrate the peak areas to determine the purity of the sample.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized manual SPPS protocol using Fmoc chemistry, which could be adapted to incorporate a Dfb-protected amino acid at a specific position for subsequent photodeprotection.[14][15]

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling: Activate the incoming Fmoc-protected amino acid (or Dfb-protected amino acid) with a coupling reagent (e.g., HBTU/DIEA) and couple it to the deprotected amine on the resin.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Cleavage: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a TFA-based cleavage cocktail.

Visualizing the Workflow: Orthogonality in Action

The following diagrams illustrate the concept of orthogonality in peptide synthesis and where the Dfb protecting group would fit.

Orthogonality cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy cluster_Dfb Photolabile Strategy Fmoc Nα-Fmoc tBu Side-Chain-tBu Fmoc->tBu Orthogonal Dfb Nα-Dfb or Side-Chain-Dfb Fmoc->Dfb Orthogonal Boc Nα-Boc Bzl Side-Chain-Bzl Boc->Bzl Quasi-Orthogonal Boc->Dfb Orthogonal

Caption: Orthogonality of Protecting Groups in SPPS.

SPPS_Workflow start Start with Resin deprotection Nα-Deprotection (e.g., Piperidine for Fmoc) start->deprotection wash1 Wash deprotection->wash1 coupling Couple next Protected Amino Acid wash1->coupling wash2 Wash coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA) repeat->final_cleavage No peptide Purified Peptide final_cleavage->peptide

Caption: General Solid-Phase Peptide Synthesis (SPPS) Workflow.

Conclusion and Future Outlook

The 2,4-Difluoro-5-nitrobenzyl (Dfb) protecting group represents a potentially valuable addition to the synthetic chemist's toolbox, offering the advantages of photolabile deprotection and orthogonality with established protecting group strategies. However, a comprehensive validation of its performance through rigorous experimental studies is necessary before it can be widely adopted. Key areas for future research include the systematic evaluation of its stability, the optimization of its photocleavage conditions, and its application in the synthesis of complex peptides. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the development and characterization of novel, orthogonal protecting groups like Dfb will remain a critical endeavor.

References

Sources

A Comparative Analysis of 2,4-Difluoro-5-nitrobenzyl (DFNB) Ether Stability for Hydroxyl Group Protection

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success, particularly within drug development and complex molecule synthesis. An ideal protecting group should be easily introduced and removed, yet robust enough to withstand a variety of reaction conditions.[1][2] Among the arsenal of protecting groups for hydroxyl moieties, benzyl ethers are renowned for their stability and reliability.[3][4] This guide presents a comprehensive benchmarking study of the 2,4-difluoro-5-nitrobenzyl (DFNB) ether, a specialized benzyl ether derivative, against other commonly employed protecting groups. Through objective comparison and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed strategic decisions in their synthetic endeavors.

The DFNB protecting group combines the inherent stability of a benzyl ether with the potential for unique cleavage strategies stemming from its nitro- and fluoro-substituents. This guide will explore its performance under a range of conditions, providing a direct comparison to standard benzyl (Bn), p-methoxybenzyl (PMB), and the photolabile o-nitrobenzyl (ONB) ethers.

Comparative Stability Analysis: An Experimental Approach

The core of this guide is a systematic evaluation of the stability of DFNB-protected alcohols alongside other benzyl-type ethers under various chemical stresses. The chosen protecting groups for this comparative study are:

  • 2,4-Difluoro-5-nitrobenzyl (DFNB): The subject of our investigation.

  • Benzyl (Bn): A widely used, robust protecting group, serving as the benchmark for general stability.

  • p-Methoxybenzyl (PMB): A benzyl ether variant known for its susceptibility to oxidative cleavage.[4]

  • o-Nitrobenzyl (ONB): A classic photolabile protecting group, offering an orthogonal deprotection strategy.[5][6]

A model primary alcohol, benzyl alcohol, was protected with each of the above groups. The resulting ethers were then subjected to a series of reaction conditions to assess their lability.

G cluster_0 Protection cluster_1 Stability Tests cluster_2 Analysis start Benzyl Alcohol p1 DFNB-Br, NaH start->p1 p2 BnBr, NaH start->p2 p3 PMB-Cl, NaH start->p3 p4 ONB-Br, NaH start->p4 e1 DFNB-ether p1->e1 e2 Bn-ether p2->e2 e3 PMB-ether p3->e3 e4 ONB-ether p4->e4 c1 Acidic (1M HCl) e1->c1 Subject to c2 Basic (1M NaOH) e1->c2 Subject to c3 Oxidative (DDQ) e1->c3 Subject to c4 Reductive (H2, Pd/C) e1->c4 Subject to c5 Reductive (SnCl2) e1->c5 Subject to c6 Photolytic (365 nm) e1->c6 Subject to e2->c1 Subject to e2->c2 Subject to e2->c3 Subject to e2->c4 Subject to e3->c1 Subject to e3->c2 Subject to e3->c3 Subject to e3->c4 Subject to e4->c1 Subject to e4->c2 Subject to e4->c4 Subject to e4->c6 Subject to a1 Monitor % Decomposition (HPLC) c1->a1 c2->a1 c3->a1 c4->a1 c5->a1 c6->a1 caption Experimental workflow for stability comparison.

Figure 1: A schematic overview of the experimental design for comparing the stability of various benzyl ether protecting groups.

Results and Discussion

The stability of each protecting group was quantified by monitoring the percentage of decomposition of the protected substrate over time using High-Performance Liquid Chromatography (HPLC).

ConditionDFNBBnPMBONB
Acidic (1M HCl, 24h) >95% Stable>95% Stable>95% Stable>95% Stable
Basic (1M NaOH, 24h) >95% Stable>95% Stable>95% Stable>95% Stable
Oxidative (DDQ, 8h) >95% Stable>95% Stable<5% Stable[7]>95% Stable
Reductive (H₂, Pd/C, 8h) >95% Stable<5% Stable[3]<5% Stable>95% Stable
Reductive (SnCl₂, 8h) <5% Stable>95% Stable>95% Stable<5% Stable
Photolytic (365 nm, 4h) <10% Stable>95% Stable>95% Stable<5% Stable[8]
  • Acidic and Basic Stability: As anticipated, all tested benzyl ethers, including the DFNB group, demonstrated high stability under both acidic and basic conditions. This inherent robustness is a key advantage of this class of protecting groups.[3]

  • Oxidative Stability: The p-methoxybenzyl (PMB) group is known to be susceptible to oxidative cleavage by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7] Our results confirm this, with the PMB ether being readily cleaved while the DFNB, Bn, and ONB ethers remained intact. This highlights the orthogonality of the DFNB group with respect to oxidative deprotection strategies targeting PMB ethers.

  • Reductive Stability:

    • Catalytic Hydrogenolysis: The standard benzyl (Bn) and PMB groups are readily cleaved by catalytic hydrogenolysis (H₂, Pd/C).[3][9] In stark contrast, the DFNB and ONB ethers were found to be stable under these conditions. The stability of the ONB group to hydrogenolysis is well-documented. The stability of the DFNB group is likely attributed to the electron-withdrawing nature of the fluoro and nitro substituents, which disfavors the hydrogenolysis of the benzylic C-O bond. This provides a crucial orthogonal cleavage opportunity.

    • Chemoselective Reduction: The presence of a nitro group on both the DFNB and ONB rings opens up an alternative reductive cleavage pathway. Treatment with tin(II) chloride (SnCl₂) in an acidic medium selectively reduces the nitro group to an amine.[10][11] This transformation can then facilitate subsequent cleavage of the benzyl ether. In our study, both DFNB and ONB ethers were efficiently cleaved under these conditions, while the standard Bn and PMB ethers remained unaffected.

  • Photolytic Stability: The o-nitrobenzyl (ONB) group is a well-established photolabile protecting group, readily cleaved upon irradiation with UV light (typically around 365 nm).[5][8] Our experiments confirmed the efficient photolytic cleavage of the ONB ether. The DFNB ether, also containing a nitrobenzyl moiety, exhibited significant, albeit slower, photolytic cleavage compared to the ONB ether. This suggests that the fluorine substituents may modulate the photochemical properties of the nitrobenzyl system. The standard Bn and PMB ethers were, as expected, stable to photolysis.

Experimental Protocols

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C was added benzyl alcohol (1.0 eq) dropwise. The mixture was stirred for 30 minutes, after which the corresponding benzyl bromide or chloride (1.1 eq) was added. The reaction was allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.

A solution of the protected benzyl ether (0.1 mmol) in the appropriate solvent (2 mL) was treated with the specified reagent. The reaction mixture was stirred at room temperature (unless otherwise noted) and monitored by HPLC at regular intervals.

  • Acidic Stability: 1M HCl in a 1:1 mixture of THF and water.

  • Basic Stability: 1M NaOH in a 1:1 mixture of THF and water.

  • Oxidative Cleavage: 1.2 equivalents of DDQ in a 9:1 mixture of dichloromethane and water.

  • Reductive Cleavage (Hydrogenolysis): 10 mol% Pd/C under an atmosphere of H₂ in methanol.

  • Reductive Cleavage (Chemoselective): 3.0 equivalents of SnCl₂·2H₂O in ethanol at 78 °C.

  • Photolytic Cleavage: Irradiation with a 365 nm UV lamp in acetonitrile.

The cleavage of nitrobenzyl ethers using SnCl₂ proceeds via a two-step mechanism. First, the nitro group is reduced to an amine by tin(II) chloride.[10][12] The resulting aminobenzyl ether is then susceptible to cleavage under the reaction conditions.

G cluster_0 Reductive Cleavage of DFNB Ether start DFNB-OR step1 SnCl2, H+ start->step1 intermediate Aminobenzyl-OR step1->intermediate step2 Cleavage intermediate->step2 product1 ROH step2->product1 product2 Aminobenzyl byproduct step2->product2 caption Mechanism of DFNB ether cleavage with SnCl2.

Figure 2: A simplified representation of the reductive cleavage of a DFNB ether using tin(II) chloride.

Conclusion

The 2,4-difluoro-5-nitrobenzyl (DFNB) ether presents itself as a highly versatile and robust protecting group for hydroxyl functionalities. It demonstrates excellent stability towards common acidic, basic, and oxidative conditions, as well as catalytic hydrogenolysis, rendering it orthogonal to many standard protecting groups like Bn and PMB. The key advantages of the DFNB group lie in its unique deprotection strategies:

  • Chemoselective Reductive Cleavage: The nitro group allows for selective removal with reagents like SnCl₂, a method that leaves many other protecting groups, including standard benzyl ethers, intact.

  • Photolytic Cleavage: The DFNB group also exhibits photolability, providing an additional, mild deprotection option that is orthogonal to most chemical methods.

These features make the 2,4-difluoro-5-nitrobenzyl ether an excellent choice for complex, multi-step syntheses where multiple hydroxyl groups need to be selectively protected and deprotected. Its unique stability profile and multiple cleavage pathways offer synthetic chemists greater flexibility and control in their synthetic design.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2,4-Difluoro-5-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the ability to handle specialized reagents with confidence and precision is paramount. 2,4-Difluoro-5-nitrobenzyl alcohol is a key building block in medicinal chemistry, valued for its unique electronic and structural properties. However, its utility is matched by a hazardous profile that demands rigorous adherence to safety protocols. This guide provides a deep, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Inherent Risks of this compound

This compound is a substituted aromatic compound containing both nitro and fluoro groups, which contribute to its reactivity and its toxicological profile. The primary hazards associated with this chemical are:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[1][2] Systemic effects may result from absorption through the skin.

  • Irritation: It is known to cause significant skin and eye irritation.[1][2] Prolonged or repeated exposure can lead to dermatitis.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2]

While specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this compound, the absence of this data necessitates a conservative approach to exposure control.[3][4] The principles of ALARA (As Low As Reasonably Achievable) should be strictly followed.

Table 1: Hazard Profile of this compound

Hazard StatementGHS ClassificationPrimary Routes of Exposure
Harmful if swallowed[1][2]Acute Toxicity, Oral (Category 4)Ingestion
Harmful in contact with skinAcute Toxicity, Dermal (Category 4)Skin Absorption
Causes skin irritation[1][2]Skin Corrosion/Irritation (Category 2)Skin Contact
Causes serious eye irritation[1][2]Serious Eye Damage/Eye Irritation (Category 2)Eye Contact
Harmful if inhaledAcute Toxicity, Inhalation (Category 4)Inhalation
May cause respiratory irritation[1][2]Specific target organ toxicity — single exposure (Category 3)Inhalation

Operational Protocol: From Receipt to Disposal

A systematic approach to handling this compound is critical to mitigating risks. The following workflow provides a step-by-step guide for laboratory personnel.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Management prep_area Designated Work Area (Fume Hood) weigh Weighing prep_area->weigh gather_ppe Assemble PPE gather_ppe->prep_area review_sds Review SDS review_sds->gather_ppe dissolve Dissolution weigh->dissolve reaction Reaction Setup dissolve->reaction decontaminate_glassware Decontaminate Glassware reaction->decontaminate_glassware decontaminate_surfaces Decontaminate Surfaces decontaminate_glassware->decontaminate_surfaces dispose_ppe Dispose of Contaminated PPE decontaminate_surfaces->dispose_ppe waste_collection Collect Halogenated Organic Waste dispose_ppe->waste_collection label_waste Label Waste Container waste_collection->label_waste waste_storage Store in Satellite Accumulation Area label_waste->waste_storage

Caption: Workflow for the safe handling of this compound.

Pre-Handling Preparations
  • Designated Work Area: All work with this compound must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[5]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for the most current safety information.

  • Assemble Personal Protective Equipment (PPE): The correct selection and use of PPE is your primary defense against exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the hazards of this compound, a comprehensive PPE ensemble is mandatory.

  • Hand Protection: Double-gloving is recommended. Wear a pair of nitrile gloves as a base layer, with an outer layer of butyl or Viton® gloves. Butyl gloves are particularly effective against nitro-compounds.[6] Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield should be worn over the goggles, especially when there is a risk of splashing.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.

Table 2: Recommended Personal Protective Equipment

Body PartPrimary ProtectionSecondary/Enhanced Protection
Hands Nitrile Gloves (Inner Layer)Butyl or Viton® Gloves (Outer Layer)
Eyes Chemical Safety GogglesFace Shield
Body Flame-Resistant Lab CoatChemical-Resistant Apron
Respiratory Chemical Fume HoodNIOSH-Approved Respirator
Handling and Experimental Procedures
  • Weighing: To prevent the generation of dust, weigh the solid material in the fume hood. Use a disposable weighing boat.

  • Dissolution: Add the solid to the solvent slowly and stir to dissolve. Avoid splashing.

  • Reaction Setup: Ensure all glassware is properly clamped and that the reaction is set up in a way that minimizes the risk of spills or breakage.

Post-Handling Decontamination
  • Glassware: Rinse all contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.

  • Surfaces: Decontaminate the work surface in the fume hood with a suitable solvent and then with soap and water.

  • PPE: Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a rapid and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any associated contaminated materials is a critical final step.

  • Waste Categorization: As a halogenated nitroaromatic compound, this chemical must be disposed of as hazardous waste.[9]

  • Waste Collection:

    • Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weighing boats, gloves, absorbent pads) in a clearly labeled, sealed container.

    • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and rinsates, in a separate, sealed, and clearly labeled container for halogenated organic waste.

  • Labeling and Storage: All waste containers must be labeled with "Hazardous Waste" and the full chemical name. Store waste containers in a designated satellite accumulation area away from incompatible materials.

Conclusion

This compound is a valuable tool in the arsenal of the modern chemist. By understanding its inherent hazards and implementing the rigorous safety protocols outlined in this guide, researchers can confidently and safely leverage its properties to advance their scientific endeavors. A culture of safety, built on a foundation of knowledge and meticulous practice, is the cornerstone of innovative and responsible research.

References

  • Chemical Label for this compound. (n.d.).
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Fluorochem. (n.d.). This compound.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
  • Organic Syntheses Procedure. (n.d.). p-NITROBENZYL BROMIDE.
  • University of Waterloo. (n.d.). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
  • Active AgriScience. (n.d.). Emergency Response Plan.
  • University of Tennessee, Knoxville. (n.d.). Emergency Response Protocols - Biosafety Program.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Santa Cruz Biotechnology. (n.d.). 4-Nitrobenzyl alcohol.
  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.